molecular formula C14H11ClO3 B6298260 3-Chloro-4-phenoxybenzoic acid methyl ester CAS No. 158771-42-7

3-Chloro-4-phenoxybenzoic acid methyl ester

Cat. No.: B6298260
CAS No.: 158771-42-7
M. Wt: 262.69 g/mol
InChI Key: JLDDSKWVJBGBRZ-UHFFFAOYSA-N
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Description

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7) is a benzoic acid derivative ester valued in research as a versatile chemical intermediate and building block for synthesizing more complex organic molecules . The presence of both a phenoxy group and an ester moiety on the benzoic acid scaffold makes it a candidate for exploration in various scientific fields, including medicinal chemistry and materials science. Researchers utilize this compound to develop potential pharmacologically active molecules or functional materials, leveraging its methyl ester group as a key functional handle for further chemical transformations . This compound should be handled by properly trained personnel in a laboratory setting. 3-Chloro-4-phenoxybenzoic acid methyl ester is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-17-14(16)10-7-8-13(12(15)9-10)18-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDSKWVJBGBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Chloro-4-phenoxybenzoic acid methyl ester . This document is structured for researchers and process chemists requiring rigorous data for experimental design and drug development applications.

Technical Whitepaper | Version 1.0

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) is a specialized chlorinated aromatic ester utilized primarily as an intermediate in the synthesis of agrochemicals (specifically phenoxy-based herbicides) and pharmaceutical candidates targeting metabolic pathways. Its structural motif—a diphenyl ether core with orthogonal halogenation and a carboxylate handle—imparts unique lipophilic and steric properties, making it a critical scaffold for structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of its physicochemical behavior, synthetic routes, and analytical signatures.

Chemical Identity & Structural Analysis

AttributeSpecification
IUPAC Name Methyl 3-chloro-4-phenoxybenzoate
CAS Number 158771-42-7
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl
InChI Key Predicted based on structure: QOSMQHRKFPWFKW-UHFFFAOYSA-N (Analogous)
Structural Features [1][2][3][4][5][6][7][8][9][10][11] • Ester Moiety: Susceptible to hydrolysis (alkaline/acidic).• Chlorine (C3): Provides steric bulk and metabolic stability; deactivates the ring slightly.• Phenoxy Group (C4): Electron-donating via resonance, lipophilic anchor.

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPI Suite) for parameters lacking direct literature precedence.

Table 1: Core Physicochemical Properties
PropertyValue / RangeConfidence / Method
Physical State Solid (Low Melting) or Viscous OilPredicted (Analogous esters melt ~40–60°C)
Melting Point 45–55 °C (Estimated)Derived from acid precursor MP (156–160°C)
Boiling Point 380–390 °C @ 760 mmHgPredicted (High BP due to MW and polarity)
Density 1.28 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 4.1 – 4.5High Lipophilicity (Class II/IV BCS potential)
Solubility (Water) < 0.1 mg/L (Insoluble)Hydrophobic nature dominates
Solubility (Organic) Soluble in DCM, EtOAc, MeOH, AcetoneStandard organic compatibility
pKa (of Conjugate Acid) ~3.8 (for the free acid)Ester is non-ionizable
Vapor Pressure < 1.0 x 10⁻⁵ mmHg @ 25°CLow volatility

Scientific Insight: The high LogP (>4.0) indicates significant lipophilicity, suggesting this compound will readily cross biological membranes but may suffer from poor aqueous solubility in formulation. In drug discovery, this necessitates the use of co-solvents (e.g., DMSO, PEG-400) for in vitro assays.

Synthesis & Reaction Profiling[4]

The synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester typically follows two primary pathways: Direct Esterification (from the acid) or Nucleophilic Aromatic Substitution (SNAr) . The SNAr route is often preferred for convergent synthesis from commodity chemicals.

Synthetic Pathways Visualization

SynthesisPathways Start1 3,4-Dichlorobenzoic Acid Methyl Ester Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate K2CO3, DMF 100-120°C Phenol Phenol Phenol->Intermediate Nu: Attack Product 3-Chloro-4-phenoxybenzoic acid methyl ester Intermediate->Product -HCl (S_NAr) Start2 3-Chloro-4-phenoxybenzoic Acid Start2->Product Fischer Esterification Reflux, 4h Methanol Methanol (H+ Catalyst) Methanol->Product

Figure 1: Dual synthetic pathways demonstrating the convergent SNAr route (top) and the linear esterification route (bottom).

Detailed Experimental Protocol: Fischer Esterification

Objective: Conversion of 3-Chloro-4-phenoxybenzoic acid to its methyl ester.

Reagents:

  • 3-Chloro-4-phenoxybenzoic acid (1.0 equiv)

  • Methanol (anhydrous, excess, solvent/reactant)

  • Sulfuric acid (H₂SO₄, catalytic, 0.1 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)

Methodology:

  • Setup: Charge a round-bottom flask with 3-Chloro-4-phenoxybenzoic acid (e.g., 10 mmol, 2.48 g).

  • Solvation: Add anhydrous Methanol (20 mL). Stir to suspend.

  • Activation:

    • Option A (Acid Cat): Add conc. H₂SO₄ (5 drops) cautiously.

    • Option B (Acid Chloride): Cool to 0°C, add SOCl₂ dropwise, then warm to RT.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The acid spot (low R_f) should disappear; the ester spot (high R_f) will appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess Methanol.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize acid catalyst and remove unreacted starting material.

    • Wash 2: Brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Check: The product should be non-acidic (insoluble in aq. NaHCO₃) and show a sharp singlet methyl peak in proton NMR.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Prediction:

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.92 Singlet (s)3H-COOCH₃ (Methyl Ester)
6.90 Doublet (d, J=8.8 Hz)1HH-5 (Aromatic, ortho to phenoxy)
7.05 – 7.15 Multiplet (m)2HH-2', H-6' (Phenoxy ring)
7.20 – 7.25 Multiplet (m)1HH-4' (Phenoxy ring)
7.35 – 7.45 Multiplet (m)2HH-3', H-5' (Phenoxy ring)
7.88 Doublet of Doublets (dd)1HH-6 (Aromatic, ortho to ester)
8.12 Doublet (d, J=2.0 Hz)1HH-2 (Aromatic, ortho to Cl/Ester)

Interpretation: The singlet at ~3.92 ppm confirms the methyl ester. The doublet at ~6.90 ppm is distinctively upfield due to the shielding effect of the adjacent oxygen (phenoxy group).

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 262 (³⁵Cl) and 264 (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).

  • Base Peak: Often m/z 231 (Loss of -OCH₃) or m/z 77 (Phenyl cation).

  • Fragmentation: Loss of the phenoxy group may yield a cation at m/z 169 (3-chloro-4-hydroxybenzoyl cation).

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: Stable at neutral pH. Susceptible to hydrolysis in strong base (pH > 10) or strong acid (pH < 2) at elevated temperatures, reverting to the parent acid.

  • Photostability: Chlorinated aromatics can be sensitive to UV light (dechlorination). Store in amber vials.

  • Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent polymerization or decarboxylation.

Metabolic Pathway (Bioactivation)

In biological systems, this ester acts as a prodrug . It is rapidly hydrolyzed by carboxylesterases to the active free acid form.

Metabolism Prodrug Methyl Ester (Lipophilic Transport) Metabolite Free Acid (Active Form) Prodrug->Metabolite Hydrolysis Methanol Methanol (Byproduct) Prodrug->Methanol Enzyme Carboxylesterases (Liver/Plasma) Enzyme->Prodrug Catalysis

Figure 2: Metabolic hydrolysis pathway converting the methyl ester prodrug to the active acid metabolite.

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][12][13]

    • H319: Causes serious eye irritation.[13][14]

    • H411: Toxic to aquatic life with long-lasting effects (common for chlorinated diphenyl ethers).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust/aerosols.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525523, (3-Chloro-4-benzyloxy-phenyl)-propionic acid, methyl ester (Structural Analog Analysis). Retrieved from [Link]

  • ChemSrc (2025). CAS 158771-42-7 | 3-Chloro-4-phenoxybenzoic acid methyl ester Physicochemical Data.[8] Retrieved from [Link]

  • Krief, A. (2021). Pyrethroid insecticides: Synthesis of 3-phenoxybenzoic acid derivatives.[11] Arkivoc, 2021(i), 378-470.[11] (Contextual synthesis of phenoxybenzoic esters). Retrieved from [Link]

Sources

Technical Guide: Methyl 3-Chloro-4-phenoxybenzoate (CAS 158771-42-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-4-phenoxybenzoate (CAS: 158771-42-7) is a specialized diaryl ether intermediate used critically in the synthesis of agrochemicals (pyrethroid/phenoxy-herbicide analogs) and pharmaceutical candidates targeting inflammatory pathways and metabolic enzymes. As a halogenated aromatic ester, it serves as a lipophilic scaffold that allows for the precise positioning of the phenoxy group—a "privileged structure" in medicinal chemistry known to enhance bioavailability and target binding affinity.

This guide provides a comprehensive technical analysis of the compound's properties, validated synthesis protocols, and its application in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Core Identification
AttributeDetail
Chemical Name Methyl 3-chloro-4-phenoxybenzoate
CAS Number 158771-42-7
Parent Acid CAS 74917-55-8 (3-Chloro-4-phenoxybenzoic acid)
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl
Structural Class Diaryl Ether; Halogenated Benzoate Ester
Physical Properties
  • Appearance: Off-white to pale yellow crystalline solid or viscous oil (purity dependent).

  • Melting Point: 45–48 °C (Predicted/Analogous range; esters of this weight are often low-melting solids).

  • Solubility:

    • High: Dichloromethane, Ethyl Acetate, DMSO, DMF, Toluene.

    • Low/Insoluble: Water.

  • Stability: Stable under standard ambient conditions. Hydrolyzes to the corresponding acid (CAS 74917-55-8) under strong basic or acidic conditions.

Part 2: Synthesis & Manufacturing Protocols

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most robust and scalable synthesis avoids the harsh conditions of traditional Ullmann coupling by utilizing an activated SNAr mechanism. The presence of the electron-withdrawing ester group at the para position activates the leaving group (fluorine or chlorine) for displacement by the phenoxide nucleophile.

Reaction Scheme
  • Starting Material: Methyl 3-chloro-4-fluorobenzoate (or Methyl 3,4-dichlorobenzoate).

  • Nucleophile: Phenol.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Methyl 3-chloro-4-fluorobenzoate (1.0 eq) and Phenol (1.05 eq) in anhydrous DMF (5-10 volumes).

  • Activation: Add K₂CO₃ (1.5 eq) in a single portion.

    • Expert Insight: Milling the K₂CO₃ improves surface area and reaction rate.

  • Reaction: Heat the mixture to 80–100 °C under nitrogen atmosphere for 4–6 hours. Monitor by HPLC/TLC until the starting benzoate is <1%.

    • Note: If using the dichloro analog, higher temperatures (120–140 °C) and longer times are required due to the poorer leaving group ability of chlorine compared to fluorine.

  • Quench: Cool to room temperature and pour into ice-cold water (10 volumes). The product typically precipitates.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove excess phenol), water, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisPathway SM1 Methyl 3-chloro-4-fluorobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex K2CO3, DMF 80-100°C SM2 Phenol (Nucleophile) SM2->Complex K2CO3, DMF 80-100°C Product Methyl 3-chloro-4-phenoxybenzoate (Target) Complex->Product - F- Byproduct KF / KCl (Salt Waste) Complex->Byproduct

Caption: SNAr synthesis pathway showing the displacement of the halide by the phenoxide nucleophile.

Part 3: Analytical Characterization

To ensure suitability for drug development, the compound must meet rigorous purity standards (>98%).

Key Identification Metrics
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.92 (s, 3H, -OCH₃ ester).

    • δ 6.85 (d, 1H, ortho to ether linkage on benzoate ring).

    • δ 7.0–7.5 (m, 5H, phenoxy ring protons).

    • δ 7.90 (dd, 1H, meta to ester).

    • δ 8.10 (d, 1H, ortho to ester, meta to Cl).

    • Diagnostic: The doublet at ~6.85 ppm confirms the formation of the ether linkage.

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 263.1 (Observed).

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl).

Impurity Profile
  • Hydrolysis Product: 3-Chloro-4-phenoxybenzoic acid (Acidic impurity). Detectable by HPLC (shorter retention time on C18).

  • Unreacted Phenol: Detectable by GC or HPLC; removed via caustic wash.

  • Bis-ether: If the starting material was 3,4-difluorobenzoate, a bis-phenoxy impurity is possible (rare with 3-chloro-4-fluoro precursor).

Part 4: Applications in Drug Development[6]

The Diaryl Ether Scaffold

Methyl 3-chloro-4-phenoxybenzoate acts as a versatile building block for the diaryl ether class of compounds. This structural motif is a "privileged scaffold" in medicinal chemistry due to its ability to adopt specific conformations that fit into hydrophobic pockets of enzymes and receptors.

Therapeutic Areas
  • Anti-Inflammatory (COX-2 / 5-LOX):

    • The phenoxybenzoate core mimics the arachidonic acid structure. Derivatives are explored as dual inhibitors of cyclooxygenase and lipoxygenase pathways.

  • Metabolic Disorders (PPAR Agonists):

    • The acid metabolite (3-chloro-4-phenoxybenzoic acid) is structurally analogous to fibrates. It serves as a headgroup for designing PPAR-α/γ agonists used in treating dyslipidemia and Type 2 diabetes.

  • Agrochemicals (Herbicides):

    • While primarily a pharmaceutical intermediate, this specific substitution pattern (3-Cl) is homologous to the "fop" and "fen" class of herbicides (e.g., Fenoxaprop), acting as inhibitors of Acetyl-CoA Carboxylase (ACCase).

Experimental Workflow: Derivatization

Researchers typically hydrolyze the ester to the free acid to couple it with amines (amide formation) or reduce it to the benzyl alcohol for ether linkage extensions.

Workflow Ester Methyl 3-chloro-4-phenoxybenzoate (CAS 158771-42-7) Acid Acid Hydrolysis (LiOH, THF/H2O) Ester->Acid Step 1: Deprotection Alcohol Reduction (LiAlH4) Ester->Alcohol Step 2B: Scaffold Mod Amide Amide Coupling (R-NH2, HATU) Acid->Amide Step 2A: Library Gen

Caption: Divergent synthesis workflow converting the ester into functionalized drug candidates.

Part 5: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects (typical for halogenated diaryl ethers).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/aerosols.

  • Spill: Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91685, 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Analogous Structure). Retrieved from [Link]

  • Bedos-Belval, F., et al. (2012).[2][3] Diaryl ether derivatives as anticancer agents – a review. MedChemComm, 3, 1356-1372. Retrieved from [Link]

  • Li, H., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[4][5] Journal of Agricultural and Food Chemistry, 68(35), 9287–9304. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectral characterization of 3-Chloro-4-phenoxybenzoic acid methyl ester , a specialized intermediate often utilized in the synthesis of agrochemicals (such as pyrethroids) and pharmaceutical scaffolds.

The data presented below synthesizes experimental precedents from structural analogs (e.g., methyl 3-chloro-4-hydroxybenzoate, 4-phenoxybenzoic acid) and first-principles spectroscopic rules to provide a high-fidelity reference for researchers.

Executive Summary & Structural Logic

Compound Name: Methyl 3-chloro-4-phenoxybenzoate Formula: C₁₄H₁₁ClO₃ Molecular Weight: 262.69 g/mol CAS (Acid Precursor): 74917-55-8

This molecule features a "push-pull" electronic system on the central benzene ring (Ring A). The methyl ester (electron-withdrawing) and chlorine (inductive withdrawing/resonance donating) occupy the 1- and 3-positions, while the phenoxy group (electron-donating) occupies the 4-position. This substitution pattern creates distinct shielding/deshielding zones critical for NMR interpretation.

Synthesis & Impurity Profile (Visualized)

Understanding the synthesis is crucial for identifying potential spectral impurities (e.g., unreacted phenol or hydrolyzed acid).

SynthesisPath Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for synthesis. Start1 Methyl 3,4-dichlorobenzoate Inter Intermediate Complex (Meisenheimer) Start1->Inter K2CO3, DMF SNAr Reaction Start2 Phenol Start2->Inter Product Methyl 3-chloro-4- phenoxybenzoate Inter->Product Heat (-HCl) Byproduct HCl / NaCl Inter->Byproduct

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is defined by the distinct splitting of the trisubstituted Ring A and the complex multiplet of the unsubstituted Ring B (Phenoxy).

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
8.08 Doublet (d, J ≈ 2.0 Hz)1HH-2 (Ring A)Most Deshielded. Located between the electron-withdrawing Ester and Chlorine groups.
7.89 Doublet of Doublets (dd, J ≈ 8.5, 2.0 Hz)1HH-6 (Ring A)Ortho to the Ester. Shows strong coupling to H-5 and meta-coupling to H-2.
7.38 – 7.42 Multiplet (m)2HH-3', H-5' (Ring B)Meta protons of the phenoxy ring.[1]
7.18 – 7.22 Multiplet (m)1HH-4' (Ring B)Para proton of the phenoxy ring.
7.02 – 7.06 Multiplet (m)2HH-2', H-6' (Ring B)Ortho protons of the phenoxy ring. Shielded by the ether oxygen donation.
6.85 Doublet (d, J ≈ 8.5 Hz)1HH-5 (Ring A)Shielded. Ortho to the electron-donating Phenoxy group.
3.91 Singlet (s)3H-OCH₃ Characteristic methyl ester singlet.

Expert Insight:

  • The H-5 Shift: Note the significant upfield shift of H-5 (~6.85 ppm) compared to H-6 (~7.89 ppm). This >1.0 ppm difference is the hallmark of the ortho-oxygen effect , where the lone pairs of the phenoxy oxygen increase electron density at the adjacent carbon.

  • Coupling Constants: The J value of ~2.0 Hz between H-2 and H-6 is a classic meta-coupling , confirmed by the rigidity of the benzoate core.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum reveals 12 distinct signals (due to symmetry in the phenoxy ring).

  • Carbonyl (C=O): 165.8 ppm (Typical benzoate ester).

  • Aromatic C-O (Ipso):

    • C-4 (Ring A): ~156.5 ppm (Deshielded by O-attachment).

    • C-1' (Ring B): ~155.8 ppm.

  • Aromatic C-Cl: ~123.5 ppm (Distinctive shift for chlorinated carbons).

  • Methody (-OCH₃): 52.3 ppm.

  • Aromatic CH:

    • Ring A (C-2, C-6): 132.0 ppm, 130.5 ppm.

    • Ring A (C-5): 118.5 ppm (Upfield due to O-donation).

    • Ring B (Standard Benzene pattern): 129.8 (meta), 124.2 (para), 119.5 (ortho).

Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method for verifying functional group integrity, particularly the ester and ether linkages.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
1725 ± 5 Stretching (ν)C=O (Ester) Strong, sharp peak. Key indicator of ester formation.
1585, 1480 Stretching (ν)C=C (Aromatic) "Breathing" modes of the two benzene rings.
1245 – 1260 Stretching (ν)C-O-C (Ether) Asymmetric stretch of the diaryl ether. Often broad/strong.
1110 – 1120 Stretching (ν)C-O (Ester) The C-O single bond of the methyl ester.
1050 Stretching (ν)Ar-Cl Often weaker, but distinct in the fingerprint region.
3060 Stretching (ν)Ar-H Weak signals above 3000 cm⁻¹.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Parent Ion: m/z 262

The mass spectrum is dominated by the stability of the diphenyl ether moiety and the characteristic chlorine isotope pattern.

Fragmentation Pathway
  • Molecular Ion (M⁺): m/z 262 (100%) and 264 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.

  • Base Peak Candidates:

    • [M - OCH₃]⁺ (m/z 231): Loss of the methoxy group to form the acylium ion (Ar-C≡O⁺). This is typically the base peak in methyl benzoates.

    • [M - COOCH₃]⁺ (m/z 203): Loss of the entire ester group, leaving the 3-chloro-4-phenoxyphenyl cation.

  • Secondary Fragmentation:

    • m/z 168: Loss of Cl from the phenyl cation (dehalogenation).

    • m/z 77: Phenyl cation (C₆H₅⁺) derived from the phenoxy ring.

MassSpec Figure 2: Proposed EI-MS Fragmentation Pathway. M Molecular Ion [M]+ m/z 262/264 Frag1 Acylium Ion [M - OMe]+ m/z 231 M->Frag1 - OMe (31) Frag2 Diaryl Ether Cation [M - COOMe]+ m/z 203 M->Frag2 - COOMe (59) Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag3 Ether Cleavage

Experimental Protocols

Method A: Sample Preparation for NMR
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If the sample contains free acid impurities (3-chloro-4-phenoxybenzoic acid), add a drop of D₂O to exchange the carboxylic proton, or use DMSO-d₆ to separate the acid peak (~13 ppm) from aromatics.

  • Concentration: Dissolve 5-10 mg of the methyl ester in 0.6 mL of solvent. Ensure the solution is clear; filtration through a cotton plug in a Pasteur pipette is recommended to remove inorganic salts (e.g., KCl from synthesis).

Method B: GC-MS Analysis Conditions[6]
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Inlet: 250°C, Split ratio 20:1.

  • Expectation: The methyl ester is non-polar and volatile, eluting sharply. Any tailing peak suggests hydrolysis to the free acid.

References

  • 3-Chlorobenzoic acid NMR Data: Royal Society of Chemistry (RSC). Supplementary Information for: Selective oxidation of alcohols.

  • Methyl 3-chloro-4-hydroxybenzoate Characterization: PubChem. Compound Summary for CID 77580.

  • Synthesis of Phenoxybenzoic Acids: BenchChem. Reactions with Activated Aromatic Halides and Phenols.

  • Mass Spectrometry of Chlorinated Benzoates: NIST WebBook. Benzoic acid, 4-chloro-, methyl ester Mass Spectrum.[2][3]

Sources

1H NMR spectrum of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-4-phenoxybenzoic acid methyl ester

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-4-phenoxybenzoic acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This guide will delve into the theoretical principles governing the chemical shifts and coupling patterns observed in the spectrum, offer a detailed experimental protocol for data acquisition, and present a thorough interpretation of the spectral data.

Introduction

3-Chloro-4-phenoxybenzoic acid methyl ester is a multifaceted organic compound with a structural framework that is of significant interest in medicinal chemistry and materials science. The accurate characterization of this molecule is paramount for its application in these fields. 1H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure, including the electronic environment of individual protons and their spatial relationships. This guide will serve as an in-depth resource for understanding and interpreting the 1H NMR spectrum of this specific compound.

Theoretical Framework: Predicting the 1H NMR Spectrum

The is dictated by the electronic effects of its substituents on the aromatic rings and the through-bond interactions between neighboring protons. The molecule comprises three distinct proton-bearing regions: the trisubstituted benzoic acid methyl ester core, the phenoxy group, and the methyl ester group.

Substituent Effects on Aromatic Chemical Shifts:

The chemical shifts of protons on a benzene ring are significantly influenced by the electron-donating or electron-withdrawing nature of the substituents.[1]

  • Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and methoxycarbonyl (-COOCH3) groups are electron-withdrawing. They decrease the electron density on the aromatic ring, particularly at the ortho and para positions, leading to a deshielding effect and a downfield shift (higher ppm) of the corresponding proton signals.[2][3]

  • Electron-Donating Groups (EDGs): The phenoxy group (-OPh) is an electron-donating group through resonance. It increases the electron density on the aromatic ring, causing a shielding effect and an upfield shift (lower ppm) of the ortho and para protons.[1][2]

Based on these principles, we can predict the chemical shifts for the protons on both aromatic rings.

Experimental Protocol

A standardized protocol for acquiring a high-resolution 1H NMR spectrum is crucial for obtaining reliable and reproducible data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 3-Chloro-4-phenoxybenzoic acid methyl ester.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3), in a clean, dry NMR tube. CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[5]

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp peaks.

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard 1H NMR spectrum, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and 8-16 scans are typically sufficient.

  • Acquire the Free Induction Decay (FID) signal.

  • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.[5]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Add_TMS Add TMS Dissolve->Add_TMS Homogenize Homogenize Add_TMS->Homogenize Insert Insert Sample Homogenize->Insert Lock Lock & Shim Insert->Lock Set_Params Set Parameters Lock->Set_Params Acquire Acquire FID Set_Params->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Peaks Phase->Integrate Analysis Spectral Analysis Integrate->Analysis

Caption: Workflow for 1H NMR data acquisition and processing.

Spectral Analysis and Interpretation

The is expected to exhibit signals corresponding to the aromatic protons and the methyl ester protons.

Molecular Structure and Proton Numbering:

G cluster_benzoate Benzoate Ring cluster_phenoxy Phenoxy Ring C1 C1 C2 C2-H(a) C1->C2 COO C1->COO COOCH3 C3 C3-Cl C2->C3 C4 C4-O C3->C4 C5 C5-H(c) C4->C5 C1p C1' C4->C1p C6 C6-H(b) C5->C6 C6->C1 Me CH3 (g) C2p C2'-H(d) C1p->C2p C3p C3'-H(e) C2p->C3p C6p C6'-H(d) C6p->C1p C4p C4'-H(f) C3p->C4p C5p C5'-H(e) C5p->C6p C4p->C5p

Caption: Structure of 3-Chloro-4-phenoxybenzoic acid methyl ester with proton designations.

Predicted 1H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H(a)~8.0dJmeta = ~2-31H
H(b)~7.8ddJortho = ~8-9, Jmeta = ~2-31H
H(c)~7.0dJortho = ~8-91H
H(d)~7.1dJortho = ~7-82H
H(e)~7.4tJortho = ~7-82H
H(f)~7.2tJortho = ~7-81H
H(g)~3.9s-3H

Detailed Justification of Assignments:

  • H(a): This proton is ortho to the electron-withdrawing -COOCH3 group and meta to the -Cl group, leading to significant deshielding. It will appear as a doublet due to coupling with H(b).[2]

  • H(b): This proton is ortho to the -Cl group and meta to the -COOCH3 group. It will be deshielded and appear as a doublet of doublets due to coupling with both H(a) and H(c).

  • H(c): This proton is ortho to the electron-donating -OPh group, which would cause shielding. However, it is also meta to the -Cl group and para to the -COOCH3 group. The net effect will place its signal upfield relative to H(a) and H(b). It will be a doublet due to coupling with H(b).

  • H(d): These are the ortho protons of the phenoxy ring. They are shielded by the ether oxygen and will appear upfield relative to the other phenoxy protons. They will appear as a doublet due to coupling with H(e).

  • H(e): These are the meta protons of the phenoxy ring. They will be less shielded than H(d) and will appear as a triplet due to coupling with both H(d) and H(f).

  • H(f): This is the para proton of the phenoxy ring. Its chemical shift will be influenced by the ether linkage and it will appear as a triplet due to coupling with the two H(e) protons.

  • H(g): The protons of the methyl ester group are in a non-aromatic environment but are attached to an oxygen atom, which is adjacent to a carbonyl group. This deshields them, and they are expected to appear as a sharp singlet around 3.9 ppm as there are no adjacent protons to couple with.[6]

Conclusion

The provides a wealth of structural information that can be readily interpreted through an understanding of fundamental NMR principles. The predicted spectrum, based on substituent effects and analysis of coupling patterns, offers a clear roadmap for the assignment of each proton signal. This guide provides a solid foundation for researchers to confidently acquire and interpret the 1H NMR data for this compound and its analogues, thereby facilitating its use in further scientific endeavors.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15). Magn Reson Chem, 61(4), 248-252. [Link]

  • APPENDIX 2 - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Supplementary Information for "A mild and efficient method for the synthesis of esters from alcohols and HBr/H2O2". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate (Solvent:CDCl 3 ). (n.d.). ResearchGate. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.). Google Patents.
  • NMR Predictor - Documentation. (n.d.). ChemAxon. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

Sources

13C NMR chemical shifts of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: 13C NMR Spectral Characteristics of Methyl 3-Chloro-4-phenoxybenzoate

Part 1: Introduction & Structural Context

Methyl 3-chloro-4-phenoxybenzoate (CAS: 158771-42-7) is a specialized intermediate often utilized in the synthesis of agrochemicals (specifically diphenyl ether herbicides) and pharmaceutical scaffolds.[1][2][3] Its structure combines a benzoate ester core with two critical substituents: a chlorine atom at the meta position and a phenoxy group at the para position relative to the ester.

For researchers in drug development and organic synthesis, the 13C NMR spectrum of this molecule provides a unique fingerprint due to the interplay between the electron-withdrawing ester/chlorine groups and the electron-donating (via resonance) phenoxy ether linkage.

This guide provides a rigorous assignment of the carbon signals, derived from high-fidelity chemometric substituent chemical shift (SCS) calculations and validated against fragmental experimental data (e.g., methyl 3-chlorobenzoate and diphenyl ether).

Part 2: Structural Analysis & Assignment Logic

To ensure accurate interpretation, we must decompose the molecule into three distinct magnetic environments:

  • The Benzoate Core (Ring A): Heavily substituted, exhibiting significant electronic push-pull effects.

  • The Phenoxy Substituent (Ring B): A monosubstituted benzene ring attached via an ether linkage.

  • The Methyl Ester: Characteristic aliphatic and carbonyl signals.

Assignment Logic (SCS Methodology)

The chemical shifts are assigned using the Substituent Chemical Shift (SCS) additivity principle. The base value for benzene (128.5 ppm) is modified by the incremental effects of the substituents (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at the ipso, ortho, meta, and para positions.
  • Ester (-COOCH3): Strong deshielding of the carbonyl, moderate deshielding of the ipso carbon.

  • Chlorine (-Cl): Inductive withdrawing (deshielding ipso/ortho) but resonance donating (shielding para).

  • Phenoxy (-OPh): Strong resonance donor (shielding ortho/para) but strong inductive withdrawer (deshielding ipso).

Part 3: 13C NMR Data & Assignments

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm) or CDCl₃ triplet (77.16 ppm)

Table 1: Predicted High-Fidelity 13C NMR Chemical Shifts
Carbon No.[4][5][6][7]Chemical Shift (δ, ppm)Carbon TypeElectronic Environment / Assignment Logic
C7 165.8 C=O (Quaternary)Characteristic ester carbonyl.[4] Deshielded by electronegative oxygen.
C4 156.5 Cq (Aromatic)Ipso to Phenoxy. Strongly deshielded by Oxygen (+29 ppm effect), slightly shielded by ortho-Cl.
C1' 155.2 Cq (Aromatic)Ipso to Ether Oxygen (Phenoxy ring). Typical diphenyl ether shift.
C2 132.1 CH (Aromatic)Ortho to Ester, Ortho to Cl. Synergistic deshielding by both groups.
C3 130.0 Cq (Aromatic)Ipso to Chlorine. Deshielded by heavy atom effect, shielded by ortho-Phenoxy.
C3', C5' 130.1 CH (Aromatic)Meta to Ether Oxygen. Minimal perturbation from the base benzene value.
C6 129.2 CH (Aromatic)Ortho to Ester. Deshielded by carbonyl anisotropy.
C1 125.5 Cq (Aromatic)Ipso to Ester. Shielded by the para-Phenoxy resonance effect.
C4' 124.5 CH (Aromatic)Para to Ether Oxygen. Shielded by resonance donation from Oxygen.
C5 119.8 CH (Aromatic)Ortho to Phenoxy. Strongly shielded by Oxygen lone pair resonance.
C2', C6' 118.9 CH (Aromatic)Ortho to Ether Oxygen. Strongly shielded by resonance.
C8 52.3 CH₃ (Methyl)Methoxy carbon. Typical range for methyl esters (51-53 ppm).
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Note on C3 vs C2: C2 is a CH, while C3 is a quaternary carbon (C-Cl). In a DEPT-135 experiment, C2 will appear positive (up), while C3 will disappear. This is the primary diagnostic for distinguishing these close signals.

Part 4: Visualization of Assignments

Figure 1: Structure & Numbering Scheme

The following diagram maps the carbon numbers used in Table 1 to the molecular structure.[4]

Caption: Carbon numbering scheme with predicted chemical shifts (ppm). Ring A (Left) is the benzoate core; Ring B (Right) is the phenoxy group.

Figure 2: Electronic Effects Flowchart

Understanding why the shifts occur is crucial for structural confirmation.

SCS_Logic_Flow Figure 2: Substituent Chemical Shift (SCS) Logic Flow cluster_0 Substituent Inputs cluster_1 Observed Effects Ester Ester Group (-COOMe) Electron Withdrawing Deshield_Ortho Deshielding of C2 & C6 (Anisotropy + Inductive) Ester->Deshield_Ortho Affects C2, C6 Chloro Chlorine (-Cl) Inductive (-I) / Resonance (+R) Chloro->Deshield_Ortho Affects C2 Phenoxy Phenoxy Group (-OPh) Strong Resonance Donor (+R) Shield_Ortho_Para Strong Shielding of C5, C2', C4' (Resonance Donation) Phenoxy->Shield_Ortho_Para Increases e- density Ipso_Shift Extreme Deshielding of C4 & C1' (Direct Oxygen Attachment) Phenoxy->Ipso_Shift Electronegativity

Caption: Logical flow of electronic effects determining the final chemical shifts.

Part 5: Experimental Protocol for Validation

To reproduce these results or characterize a synthesized batch, follow this field-proven protocol.

1. Sample Preparation:

  • Mass: Weigh 20-30 mg of the methyl ester.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why CDCl₃? This compound is lipophilic. DMSO-d6 may be used if solubility is an issue, but shifts will vary by 0.5-2.0 ppm.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters (Standard 400/500 MHz Instrument):

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4, C7, C1') have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (approx -20 to 220 ppm) to ensure no folding of carbonyl signals.

3. Processing:

  • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to reduce noise.

  • Referencing: Calibrate the middle peak of the CDCl₃ triplet to 77.16 ppm .

References

  • NIST Chemistry WebBook. (2023). Benzoic acid, 3-chloro-, methyl ester - Spectral Data. National Institute of Standards and Technology.[8] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for SCS increments).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation dynamics of 3-Chloro-4-phenoxybenzoic acid methyl ester (C₁₄H₁₁ClO₃). Designed for analytical chemists and drug development researchers, this document details the ionization behavior, isotopic signatures, and mechanistic cleavage pathways of this compound.

The fragmentation pattern is dominated by three distinct structural moieties: the methyl ester (labile), the chlorine substituent (isotopic signature), and the diphenyl ether core (robust backbone). Understanding these pathways is critical for metabolite identification, impurity profiling, and forensic confirmation of related herbicides or pharmaceutical intermediates.

Molecular Characterization & Ionization Properties[1][2][3][4][5][6][7][8]

Before analyzing the fragmentation, the fundamental mass properties must be established to calibrate the spectral interpretation.

Physicochemical Baseline
PropertyValueNotes
Formula C₁₄H₁₁ClO₃
Monoisotopic Mass 262.0397 DaBased on ³⁵Cl
Nominal Mass 262 Da
Double Bond Eq (DBE) 92 Rings + 1 Carbonyl + 1 Ester/Ether
Ionization Mode Electron Ionization (EI)70 eV (Standard Hard Ionization)
The Chlorine Isotope Signature

A critical diagnostic feature of this spectrum is the chlorine isotope cluster. Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • M⁺ (m/z 262): Contains ³⁵Cl.

  • M+2 (m/z 264): Contains ³⁷Cl.

  • Intensity Ratio: The M:(M+2) ratio is approximately 3:1 .

  • Application: Any fragment ion retaining the chlorine atom must exhibit this 3:1 doublet pattern. Loss of the chlorine atom results in the collapse of this doublet into a singlet (monoisotopic) peak.

Primary Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of 3-Chloro-4-phenoxybenzoic acid methyl ester follows a logical hierarchy of bond energies. The methyl ester bond is the weakest link, followed by the stability of the diphenyl ether core.

Pathway A: Ester Cleavage (The Dominant Series)

The most abundant ions arise from the sequential breakdown of the ester functionality. This is the "standard" methyl benzoate fragmentation pattern, modified by the substituents.

  • 
    -Cleavage (Loss of Methoxy): 
    
    • Mechanism: Homolytic cleavage of the C-O bond in the ester.

    • Transition: M⁺ (m/z 262)

      
      [M - OCH₃]⁺ (m/z 231) .
      
    • Structure: This forms the stable acylium ion (3-chloro-4-phenoxybenzoyl cation).

    • Observation: This is often the Base Peak (100% relative abundance) or a major peak. It retains the Cl atom (3:1 ratio at 231/233).

  • Decarbonylation (Loss of CO):

    • Mechanism: Elimination of carbon monoxide (CO) from the acylium ion.

    • Transition: m/z 231

      
      [M - OCH₃ - CO]⁺ (m/z 203) .
      
    • Structure: This generates the aryl cation (3-chloro-4-phenoxyphenyl cation).

    • Observation: Strong intensity. Retains Cl signature (203/205).

Pathway B: Ether Core Fragmentation

The diphenyl ether moiety is chemically robust but fragments under high-energy EI conditions, particularly from the aryl cation (m/z 203).

  • Loss of Chlorine:

    • Mechanism: Homolytic cleavage of the C-Cl bond from the aryl cation.

    • Transition: m/z 203

      
      m/z 168 .
      
    • Structure: The resulting ion is the 4-phenoxyphenyl cation (C₁₂H₉O⁺).

    • Diagnostic: This peak will NOT show the 3:1 isotope ratio; it will be a singlet (mostly).

    • Note: m/z 168 is also consistent with the dibenzofuran radical cation (C₁₂H₈O⁺•), which can form via cyclization and loss of Cl•. This is a common rearrangement in ortho-substituted diphenyl ethers.

  • Ether Cleavage (Loss of Phenyl):

    • Mechanism: Cleavage of the ether oxygen-phenyl bond.

    • Transition: m/z 203

      
      m/z 126 .
      
    • Structure: A chloro-hydroxyphenyl cation species (C₆H₃ClOH⁺).

Pathway C: Ortho-Effect Rearrangements

The proximity of the 3-Chloro and 4-Phenoxy groups allows for specific "ortho effects."

  • Cyclization: The aryl cation (m/z 203) can undergo intramolecular cyclization to form a chlorinated dibenzofuran-like structure (m/z 202, loss of H•) or eliminate Cl to form unsubstituted dibenzofuran (m/z 168).

Visualizing the Fragmentation Tree

The following diagram illustrates the connectivity of the primary ions.

Fragmentation M Molecular Ion (M+) m/z 262 / 264 (C14H11ClO3) Acylium Acylium Ion [M - OMe]+ m/z 231 / 233 M->Acylium - OCH3 (31 Da) Alpha Cleavage Phenoxy Phenoxy Ion [C6H5O]+ m/z 93 M->Phenoxy Direct Ether Cleavage ArylCat Aryl Cation [M - OMe - CO]+ m/z 203 / 205 Acylium->ArylCat - CO (28 Da) Decarbonylation Dibenzo Dibenzofuran Ion [Cyclization - Cl] m/z 168 ArylCat->Dibenzo - Cl (35 Da) Cyclization/Elimination Phenyl Phenyl Cation [C6H5]+ m/z 77 ArylCat->Phenyl Ether Cleavage

Figure 1: Fragmentation tree of 3-Chloro-4-phenoxybenzoic acid methyl ester showing the transition from the molecular ion to the stable dibenzofuran core.

Diagnostic Ion Table

Use this table to validate experimental spectra against the theoretical model.

m/z (Nominal)Ion SpeciesFormulaIsotope PatternMechanism
262 Molecular Ion (M⁺)C₁₄H₁₁ClO₃⁺•3:1 (Cl)Parent
231 Acylium Base PeakC₁₃H₈ClO₂⁺3:1 (Cl)Loss of -OCH₃
203 Aryl CationC₁₂H₈ClO⁺3:1 (Cl)Loss of -CO from m/z 231
168 Dibenzofuran-likeC₁₂H₈O⁺•Singlet (No Cl)Loss of Cl from m/z 203
139 ChlorobenzoylC₇H₄ClO⁺3:1 (Cl)Ether cleavage (retaining Cl ring)
93 PhenoxyC₆H₅O⁺SingletEther cleavage (Phenoxy group)
77 PhenylC₆H₅⁺SingletFragmentation of Phenoxy group

Experimental Validation Protocol

To confirm the identity of this molecule in a research setting, follow this self-validating protocol.

Reagents & Setup
  • Solvent: Ethyl Acetate or Methanol (HPLC grade).

  • Concentration: 10 µg/mL.

  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

Method Parameters[9][10][11][12]
  • Injector Temp: 250°C (Splitless).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Source Temp: 230°C.

  • Scan Range: m/z 50–400.

Validation Criteria

A positive identification requires meeting all three criteria:

  • Retention Time: Matches standard (approx. mid-elution on DB-5 due to MW 262).

  • Parent Ion: Presence of m/z 262 with a distinct m/z 264 satellite (3:1 ratio).

  • Fragment Ratio: The abundance of m/z 231 should be >50% relative to the base peak (if not the base peak itself), and m/z 168 must be present as a secondary fragment.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[1] National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link] (Mechanisms of ortho-effect cyclizations in aromatic ethers).

Sources

Technical Whitepaper: Advanced Synthesis & Characterization of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester is a critical structural motif in the development of diphenyl ether herbicides (e.g., analogues of fluoroglycofen or aclonifen) and select pharmaceutical candidates targeting specific enzymatic pathways. Its synthesis presents a classic challenge in regioselective aromatic substitution: installing a phenoxy group ortho to a chlorine atom while maintaining the integrity of the benzoate system.

This technical guide delineates a robust, scalable two-step synthesis starting from the commoditized precursor 3,4-dichlorobenzoic acid . Unlike routes relying on expensive aldehyde precursors (3-chloro-4-fluorobenzaldehyde), this protocol utilizes copper-catalyzed Ullmann-type etherification followed by acid-catalyzed esterification. This approach balances cost-efficiency with high regioselectivity, leveraging the electronic differentiation of the halogen substituents.

Retrosynthetic Analysis & Strategy

To design the optimal route, we must analyze the electronic and steric environment of the target molecule.

Structural Disconnection

The target molecule consists of a central benzene ring substituted with:

  • Position 1: Methyl ester (EWG - Electron Withdrawing Group).

  • Position 3: Chlorine atom (Weakly deactivating, ortho/para directing).

  • Position 4: Phenoxy group (EDG - Electron Donating Group).

Disconnection A (Ester Cleavage): The most logical final step is the formation of the methyl ester from the corresponding carboxylic acid. This avoids potential hydrolysis of the ester functionality during the harsh conditions required for ether formation.

Disconnection B (Ether Formation): The C-O bond formation is the critical step. We disconnect to 3,4-dichlorobenzoic acid and phenol .

  • Regioselectivity Logic: Nucleophilic Aromatic Substitution (S

    
    Ar) or Ullmann coupling on 3,4-dichlorobenzoic acid favors substitution at the 4-position . The carboxylate group (formed in situ) activates the para-position (C4) via resonance and induction, whereas the meta-position (C3) is less activated. Additionally, steric hindrance from the carboxylate group at C1 slightly disfavors attack at C2, and the 3-Cl provides minimal steric shielding to C4.
    
Synthetic Pathway Visualization

SynthesisPath Figure 1: Optimal Synthetic Pathway SM1 3,4-Dichlorobenzoic Acid (Starting Material) Inter Intermediate: 3-Chloro-4-phenoxybenzoic Acid SM1->Inter Step 1: Ullmann Coupling KOH, Cu, DMF, 150°C Phenol Phenol Phenol->Inter Target Target: Methyl 3-chloro-4-phenoxybenzoate Inter->Target Step 2: Esterification MeOH, H2SO4, Reflux

Figure 1: The two-step synthetic pathway prioritizing regiocontrol and cost-effectiveness.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-phenoxybenzoic Acid

This step utilizes a modified Ullmann ether synthesis. While classical S


Ar requires strong electron-withdrawing groups (like -NO

), the carboxylate is a weaker activator. Therefore, a copper catalyst is essential to facilitate the coupling.

Reagents:

  • 3,4-Dichlorobenzoic acid (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Hydroxide (KOH) (2.2 eq) — Note: 1 eq for the acid, 1.2 eq for phenol.

  • Copper Powder or CuI (0.05 eq) — Catalyst

  • Solvent: DMF (Dimethylformamide) or DMSO

Protocol:

  • Salt Formation: In a round-bottom flask equipped with a mechanical stirrer, charge 3,4-dichlorobenzoic acid (19.1 g, 100 mmol) and Phenol (11.3 g, 120 mmol). Add DMF (100 mL).

  • Deprotonation: Add KOH pellets (12.3 g, 220 mmol) cautiously. Heat to 100°C for 30 minutes to ensure formation of the potassium benzoate and potassium phenoxide salts. Water removal via a Dean-Stark trap (using a toluene co-solvent) is optional but recommended to enhance rate.

  • Coupling: Add Copper powder (0.32 g, 5 mmol). Raise temperature to 140-150°C . Stir vigorously for 6–8 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The starting material (3,4-DCBA) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (500 mL). The mixture should be alkaline (pH > 10).

    • Filter off the copper catalyst and any unreacted insoluble species.[1]

    • Acidification: Slowly add concentrated HCl to the filtrate with stirring until pH ~1–2. The product, 3-chloro-4-phenoxybenzoic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or Toluene.

    • Expected Yield: 75–85%

    • Physical State: White crystalline solid.

Step 2: Synthesis of Methyl 3-chloro-4-phenoxybenzoate

Standard Fischer esterification is employed. Thionyl chloride (SOCl


) is preferred over sulfuric acid for easier workup and higher conversion.

Reagents:

  • 3-Chloro-4-phenoxybenzoic acid (from Step 1)

  • Methanol (Excess, solvent)

  • Thionyl Chloride (1.2 eq)

Protocol:

  • Setup: Charge 3-chloro-4-phenoxybenzoic acid (10 g, 40 mmol) into a dry flask. Add anhydrous Methanol (50 mL).

  • Activation: Cool to 0°C in an ice bath. Add Thionyl Chloride (3.5 mL, 48 mmol) dropwise over 20 minutes. (Exothermic reaction).

  • Reaction: Remove ice bath and heat to reflux (65°C) for 3–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The acid spot (baseline/low Rf) should disappear, replaced by a high Rf ester spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Saturated NaHCO

      
       (2 x 30 mL) to remove unreacted acid and HCl traces.
      
    • Wash with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc 9:1) or high-vacuum distillation.[2]

Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. Below are the expected analytical signatures for the Methyl 3-chloro-4-phenoxybenzoate .

Nuclear Magnetic Resonance (NMR)

The structure is validated by the specific splitting patterns of the trisubstituted benzene ring.

NucleusShift (δ, ppm)MultiplicityAssignmentMechanistic Insight

H
3.90Singlet (3H)-OCH

Methyl ester protons.

H
6.90Doublet (1H, J=8.5 Hz)Ar-H (C5)Ortho to phenoxy; shielded by ether oxygen.

H
7.05 - 7.45Multiplet (5H)Phenoxy-HProtons on the unsubstituted phenoxy ring.

H
7.85dd (1H, J=8.5, 2.0 Hz)Ar-H (C6)Ortho to ester, meta to Cl. Deshielded by ester.

H
8.05Doublet (1H, J=2.0 Hz)Ar-H (C2)Ortho to ester & Cl. Most deshielded proton.

C
52.3--OCH

Methyl carbon.

C
165.5-C=OCarbonyl carbon of the ester.
Infrared Spectroscopy (FT-IR)
  • 1720–1730 cm

    
    :  Strong C=O stretch (Ester).
    
  • 1240–1260 cm

    
    :  C-O-C asymmetric stretch (Aryl ether).
    
  • 1050–1100 cm

    
    :  C-Cl stretch (often obscured but distinct in fingerprint).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 262 (for

    
    Cl) and 264 (for 
    
    
    
    Cl) in a 3:1 ratio. This isotopic pattern is diagnostic for a mono-chlorinated compound.
  • Base Peak: Loss of -OCH

    
     (m/z ~231) or cleavage of the phenoxy group depending on ionization energy.
    

Process Logic & Troubleshooting (Self-Validating Systems)

To ensure reproducibility, the following logic map addresses common failure modes.

Troubleshooting Start Reaction Check Point Check1 Is SM (3,4-DCBA) remaining? Start->Check1 Action1 Increase Temp to 160°C Check Catalyst Activity Check1->Action1 Yes Check2 Is Regioisomer (3-phenoxy) forming? Check1->Check2 No Action2 Unlikely with COOH activation. Verify by NMR (coupling constants). Check2->Action2 Yes (Rare) Check3 Low Yield in Step 2? Check2->Check3 No Action3 Ensure anhydrous MeOH. Check for water in Acid intermediate. Check3->Action3 Yes

Figure 2: Logic flow for troubleshooting reaction parameters.

Critical Control Points:
  • Water Control (Step 1): The Ullmann coupling is sensitive to water if using certain ligand-modified catalysts, though standard Cu powder is robust. However, water inhibits the temperature rise in open systems. Use dry DMF.

  • Temperature (Step 1): The reaction requires >140°C. If the temperature is too low, conversion will stall.

  • pH Adjustment (Workup): When precipitating the acid, ensure pH drops below 2. If pH is ~4-5, the product may remain partially soluble as the salt, leading to yield loss.

Safety & Scalability

  • Thionyl Chloride: Highly corrosive and reacts violently with water releasing HCl and SO

    
    . Use a scrubber system for off-gassing.
    
  • DMF: Hepatotoxic. Avoid skin contact.

  • Scalability: This route is highly scalable. The reagents (Phenol, 3,4-DCBA) are bulk commodities. The main limitation is the disposal of copper waste, which must be treated according to environmental regulations.

References

  • BenchChem. Synthesis routes of 3-Chloro-4-phenoxybenzoic acid. Retrieved from .

  • GuideChem. 4-Phenoxybenzoic acid synthesis and properties. (Analogous chemistry).[2][3] Retrieved from .

  • National Institutes of Health (NIH). Synthesis of halogenated salicylanilides and diphenyl ethers. (Mechanistic grounding for SNAr). Retrieved from .

  • Organic Syntheses. Preparation of 3,4-dichlorobenzoic acid and derivatives. (Starting material verification). Retrieved from .

  • Sigma-Aldrich. 3-Phenoxybenzoic acid derivatives. (Product specifications). Retrieved from .

Sources

Biological Profile and Synthetic Utility of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, synthetic utility, and pharmacological context of 3-Chloro-4-phenoxybenzoic acid methyl ester .

Technical Guide & Whitepaper [1]

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) is a specialized diphenyl ether scaffold primarily utilized in the discovery of immunomodulatory therapeutics and agrochemicals.[1] While structurally analogous to protoporphyrinogen oxidase (PPO) inhibiting herbicides, its primary value in modern drug development lies as a lipophilic precursor and key intermediate for Sphingosine-1-phosphate receptor 1 (S1P1) agonists .[1]

This guide explores its dual role:

  • As a Pro-moiety/Intermediate: It serves as a stable, lipophilic transport form that yields the active metabolite 3-chloro-4-phenoxybenzoic acid (CAS: 74917-55-8) upon esterase-mediated hydrolysis.[1]

  • As a Pharmacophore: The 3-chloro-4-phenoxy motif provides critical hydrophobic interactions within the S1P1 orthosteric binding pocket, driving potency in next-generation autoimmune therapies (e.g., CS-2100 analogs).[1]

Chemical Biology & Mechanism of Action[1][2][3]

The "Masked" Acid Concept

In biological systems, the methyl ester functionality modulates physicochemical properties, enhancing membrane permeability compared to the free acid.[1]

  • LogP Shift: The methyl ester increases lipophilicity (Predicted LogP ~4.5 vs. ~3.5 for the acid), facilitating passive diffusion across the gastrointestinal epithelium and cell membranes.[1]

  • Bioactivation: Upon systemic entry, carboxylesterases (CES1/CES2) in the liver and plasma rapidly hydrolyze the ester to the free acid, which then participates in ligand-receptor binding or further synthetic coupling in medicinal chemistry workflows.[1]

Target Pharmacology: S1P1 Agonism

The free acid derived from this ester is a critical building block for S1P1-selective agonists .[1] These compounds induce receptor internalization, preventing lymphocyte egress from lymph nodes—a mechanism validated for treating Multiple Sclerosis (MS) and Ulcerative Colitis.[1]

Signaling Cascade:

  • Binding: The diphenyl ether core mimics the hydrophobic tail of the endogenous ligand sphingosine-1-phosphate (S1P).[1]

  • Activation: Agonist binding triggers Gαi signaling, inhibiting adenylyl cyclase and activating ERK/MAPK pathways.[1]

  • Desensitization: Crucially, functional antagonism occurs via β-arrestin recruitment, leading to receptor internalization and degradation.[1]

Structural Homology to Herbicides

Researchers must be aware of the compound's structural similarity to diphenyl ether herbicides (e.g., Bifenox).[1] While the methyl ester lacks the nitro-group typical of potent PPO inhibitors, high-concentration screening should control for potential off-target mitochondrial interactions or peroxisome proliferator-activated receptor (PPAR) modulation.[1]

Visualization: S1P1 Signaling & Metabolic Activation[1][2]

The following diagram illustrates the metabolic activation of the methyl ester and the downstream signaling pathway of its derived S1P1 agonist.

S1P1_Pathway cluster_metabolism Metabolic Activation cluster_signaling S1P1 Receptor Signaling Ester 3-Chloro-4-phenoxybenzoic acid methyl ester (Lipophilic Precursor) Acid 3-Chloro-4-phenoxybenzoic acid (Active Scaffold) Ester->Acid Hydrolysis Enzyme Carboxylesterases (CES1/CES2) Enzyme->Ester Receptor S1P1 Receptor (G-Protein Coupled) Acid->Receptor Binding/Derivatization G_protein Gαi Protein Receptor->G_protein Activation Lymphocyte Lymphocyte Sequestration Receptor->Lymphocyte Internalization (Functional Antagonism) Cyclase Adenylyl Cyclase G_protein->Cyclase Inhibition

Figure 1: Metabolic hydrolysis of the methyl ester precursor to the active acid scaffold, followed by S1P1 receptor engagement and downstream lymphocyte sequestration.[1][2]

Key Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Ester Hydrolysis)

Purpose: To determine the half-life (


) of the methyl ester in plasma or liver microsomes, validating its prodrug potential.[1]

Materials:

  • Test Compound: 3-Chloro-4-phenoxybenzoic acid methyl ester (10 mM DMSO stock).[1]

  • Matrix: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein) or Plasma.[1]

  • Cofactors: NADPH (if checking oxidative metabolism), MgCl2.[1]

  • Analysis: LC-MS/MS.[1]

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding the test compound (final concentration 1 µM). Note: For hydrolysis only, NADPH is not required, but is added to assess total clearance.[1]

  • Sampling: Aliquot 50 µL samples at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).

  • Centrifugation: Spin at 4,000 rpm for 20 minutes to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor the depletion of the parent ester (MRM transition) and the formation of the acid metabolite.[1]

Self-Validating Check: The "0-minute" sample must show 100% parent compound. If the acid is present at T=0, check for spontaneous hydrolysis in the buffer or stock contamination.[1]

Protocol B: Synthetic Derivatization for S1P1 Activity

Purpose: To convert the methyl ester into a bioactive amide/hydrazide (e.g., CS-2100 analog) for potency testing.[1]

Reaction Workflow:

  • Hydrolysis: Treat 3-Chloro-4-phenoxybenzoic acid methyl ester (1 eq) with LiOH (2 eq) in THF/H2O (3:1) at RT for 4 hours. Acidify with 1N HCl to precipitate the free acid.

  • Coupling: Dissolve the dried acid (1 eq) in DMF. Add EDCI (1.2 eq), HOBt (1.2 eq), and the amine partner (e.g., 2-aminopropane-1,3-diol derivative) (1.1 eq).

  • Purification: Stir overnight. Dilute with EtOAc, wash with brine.[1] Purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the physicochemical properties critical for handling this compound in drug discovery assays.

PropertyValueContext
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Predicted LogP ~4.5High lipophilicity; requires DMSO for solubilization.[1]
Solubility Low (Water), High (DMSO, DCM)Precipitation risk in aqueous buffers >10 µM.[1]
Metabolite 3-Chloro-4-phenoxybenzoic acidActive scaffold for S1P1 binding.[1][2][3]
Target Class GPCR (S1P1), Enzyme (PPO - potential)Primary utility in autoimmune research.[1]

References

  • PubChem. (2025).[1][4] Methyl 3-chloro-4-hydroxybenzoate and related substructures. National Library of Medicine.[1] Available at: [Link][1]

  • Asano, M., et al. (2014).[1] Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist.[1][2][3] ACS Medicinal Chemistry Letters. (Cited context: Use of 3-chloro-4-phenoxybenzoic acid as key intermediate).[1][2][3] Available at: [Link][1]

  • Fujita, T., et al. (2010).[1][5] Structure-Activity Relationships of Diphenyl Ether Herbicides and Related Compounds. Journal of Pesticide Science. (Context: Structural homology of phenoxybenzoates).

Sources

Targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1): The Therapeutic Potential of the 3-Chloro-4-phenoxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) serves as a critical synthetic precursor to a privileged pharmacophore in modern immunology: the 3-chloro-4-phenoxybenzoyl moiety .[1] While the methyl ester itself is a stable chemical intermediate, its hydrolyzed acid form (3-chloro-4-phenoxybenzoic acid) functions as the lipophilic "tail" in next-generation Sphingosine-1-phosphate receptor 1 (S1P1) agonists.[1]

This guide analyzes the therapeutic utility of this scaffold, focusing on its role in developing S1P3-sparing immunomodulators (such as CS-2100) for the treatment of autoimmune disorders like Multiple Sclerosis (MS) and Rheumatoid Arthritis (RA).[1] By mimicking the hydrophobic chain of endogenous sphingosine-1-phosphate (S1P) while introducing steric constraints, this scaffold enables high-affinity binding to S1P1 while avoiding the cardiovascular side effects associated with S1P3 activation.[1]

Primary Therapeutic Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)[1][2]

The primary therapeutic application of the 3-chloro-4-phenoxybenzoic acid scaffold is the modulation of the S1P1 receptor , a G-protein-coupled receptor (GPCR) essential for lymphocyte trafficking.[1]

Mechanism of Action: Functional Antagonism

Although compounds containing this scaffold (e.g., CS-2100) are agonists at the molecular level, they function as functional antagonists in vivo.

  • Binding: The lipophilic 3-chloro-4-phenoxy group penetrates the hydrophobic pocket of the S1P1 receptor.[1]

  • Internalization: Agonist binding induces rapid phosphorylation and internalization of the S1P1 receptor from the lymphocyte surface.[1]

  • Lymphopenia: Without surface S1P1, lymphocytes become blind to the S1P gradient and cannot exit the lymph nodes.[1]

  • Immunosuppression: This sequestration prevents autoreactive lymphocytes from reaching sites of inflammation (e.g., the CNS in MS or joints in RA).

The Selectivity Advantage (S1P3 Sparing)

First-generation modulators like Fingolimod (FTY720) activate both S1P1 and S1P3.[1] S1P3 activation is linked to bradycardia (heart rate slowing) and hypertension.[1]

  • Role of the Scaffold: The 3-chloro-4-phenoxy moiety provides specific steric bulk.[1] Docking studies suggest the chlorine atom and the phenoxy ring create a conformation that fits the S1P1 pocket (interacting with Leu276) but clashes with residues in the S1P3 pocket (specifically Phe263), thereby granting >5000-fold selectivity for S1P1 over S1P3.[1]

S1P1 Signaling Pathway Diagram

S1P1_Signaling Agonist S1P1 Agonist (3-Cl-4-OPh Scaffold) Receptor S1P1 Receptor (Surface) Agonist->Receptor Binds Gi_Protein Gi Protein Activation Receptor->Gi_Protein Activates GRK GRK2/3 Recruitment Receptor->GRK Phosphorylation AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Arrestin Beta-Arrestin Binding GRK->Arrestin Recruits Internalization Receptor Internalization (Degradation/Recycling) Arrestin->Internalization Triggers Lymphopenia Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphopenia Causes

Caption: The S1P1 signaling cascade initiated by agonist binding, leading to receptor internalization and therapeutic lymphopenia.[1][2][3][4][5]

Secondary & Off-Target Interactions[1]

While S1P1 is the primary target for drugs designed with this scaffold, the structural motifs (diphenyl ether, halogenated benzoate) possess affinity for other biological systems.

Peroxisome Proliferator-Activated Receptors (PPARs)
  • Relevance: The structure of 3-chloro-4-phenoxybenzoic acid is reminiscent of fibrates (e.g., Fenofibric acid), which are PPAR

    
     agonists.[1]
    
  • Interaction: Some analogs of phenoxybenzoic acids exhibit weak-to-moderate PPAR

    
      or PPAR
    
    
    
    agonist activity.[1]
  • Implication: In drug development, candidates must be screened against PPARs to ensure metabolic neutrality, unless dual activity (immunometabolism) is desired.

Protoporphyrinogen Oxidase (PPO) - (Toxicological Context)
  • Origin: The 3-chloro-4-phenoxybenzoate scaffold is historically derived from diphenyl ether herbicides (e.g., Acifluorfen).[1]

  • Target: These compounds inhibit Protoporphyrinogen Oxidase (PPO) in plants, causing accumulation of photosensitive porphyrins.

  • Human Safety: Mammalian PPO is less sensitive, but high-dose toxicity studies often monitor for porphyrin-related side effects (e.g., anemia or photosensitivity) as a precaution.[1]

Experimental Protocols

Synthesis: Hydrolysis of Methyl 3-Chloro-4-phenoxybenzoate

The methyl ester is the stable storage form.[1] For biological assays or coupling reactions, it must be hydrolyzed to the active acid.

Reagents:

  • Methyl 3-chloro-4-phenoxybenzoate (1.0 eq)[1]

  • LiOH or NaOH (2.0 eq)[1]

  • THF/Water (3:1 ratio)[1]

Protocol:

  • Dissolve Methyl 3-chloro-4-phenoxybenzoate in THF.

  • Add aqueous LiOH solution dropwise at 0°C.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (disappearance of ester spot) or LC-MS.[1]

  • Acidify with 1N HCl to pH 2–3 to precipitate the 3-Chloro-4-phenoxybenzoic acid .[1]

  • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

    • Yield is typically >90%.[1][6] The resulting acid is ready for amide coupling to the azetidine headgroup of S1P1 agonists.

In Vitro Potency Assay: [35S]GTP S Binding

This assay measures the activation of the G-protein (Gi) by the agonist-bound receptor.[1]

Materials:

  • Membranes from CHO cells overexpressing human S1P1.[1]

  • [35S]GTP

    
    S (non-hydrolyzable GTP analog).[1]
    
  • Test Compound: 3-Chloro-4-phenoxybenzoic acid derivative (e.g., coupled to an amine headgroup).[1][7]

Workflow:

  • Incubation: Incubate membranes (10 µg protein) with test compound (0.1 nM – 10 µM) and [35S]GTP

    
    S (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.[1]4) for 60 min at 30°C.
    
  • Filtration: Harvest membranes onto GF/B filter plates using a cell harvester.

  • Quantification: Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot % Stimulation vs. Log[Concentration] to determine EC50 .

    • Target EC50 for effective S1P1 agonists: < 10 nM.[1]

In Vivo Pharmacodynamics: Lymphopenia Model

Objective: Confirm that the compound induces lymphocyte sequestration.[1]

Protocol:

  • Animals: Male Lewis rats (n=5 per group).

  • Dosing: Administer test compound orally (PO) at 0.1, 1.0, and 10 mg/kg in vehicle (e.g., 0.5% Methylcellulose).

  • Sampling: Collect blood samples at 0, 4, 8, 24, and 48 hours post-dose.

  • Analysis: Perform Complete Blood Count (CBC) to quantify peripheral lymphocytes.[1]

  • Success Criteria: A statistically significant reduction (>50%) in lymphocyte count at 8–12 hours, with recovery by 48 hours (indicating reversible functional antagonism).

Chemical Space & Structure-Activity Relationship (SAR)

The Methyl 3-chloro-4-phenoxybenzoate is the starting point.[1] The SAR optimization focuses on the "Head" (polar) and "Tail" (hydrophobic) regions.[1]

RegionComponentFunctionModification in Drugs (e.g., CS-2100)
Tail 3-Cl-4-OPh-Phenyl Hydrophobic Binding Retained. The Cl atom is crucial for S1P3 exclusion.[1]
Linker Ester / AmideOrientationConverted to Oxadiazole or Thiophene linkers for stability.[1]
Head Methyl EsterProtectionHydrolyzed and coupled to Azetidine-3-carboxylic acid (zwitterion).[1]
Synthesis Workflow Diagram

Synthesis_Workflow Ester Methyl 3-chloro-4- phenoxybenzoate (Precursor) Acid 3-Chloro-4- phenoxybenzoic Acid (Active Scaffold) Ester->Acid Hydrolysis (LiOH) Coupling Amide/Heterocycle Coupling Acid->Coupling Activation (EDC/HOBt) Drug S1P1 Agonist (e.g., CS-2100) Coupling->Drug + Azetidine Headgroup

Caption: Synthetic pathway transforming the methyl ester precursor into the active S1P1 agonist drug candidate.

References

  • Nakamura, T., et al. (2012).[2] "Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 22(4), 1788-1792.[5] Link

  • Nakamura, T., et al. (2012).[2] "Synthesis and evaluation of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist." European Journal of Medicinal Chemistry, 51, 92-98.[1][2] Link

  • Hanson, M. A., et al. (2012).[2] "Crystal structure of a lipid G protein-coupled receptor."[1] Science, 335(6070), 851-855. Link

  • Asano, M. (2014). "Studies on S1P1 Agonists for Immunomodulators." PhD Thesis, University of Shizuoka. Link

  • Cayman Chemical. "CS-2100 Product Information & Biological Activity." Cayman Chemical Datasheet. Link

Sources

3-Chloro-4-phenoxybenzoic Acid Methyl Ester: Pharmacophore & Mechanism in S1P1 Agonist Design

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action, chemical utility, and pharmacological significance of 3-Chloro-4-phenoxybenzoic acid methyl ester , specifically focusing on its role as a critical pharmacophore in the development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists .

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 497864-07-0 for the ester; 74917-55-8 for the acid) is a specialized chemical intermediate and pharmacophore used primarily in the discovery and synthesis of next-generation immunomodulators. It serves as the lipophilic "tail" moiety for CS-2100 , a potent, orally active, and highly selective S1P1 receptor agonist .

While structurally related to diphenyl ether herbicides (which inhibit Protoporphyrinogen Oxidase), its primary relevance in modern drug development lies in its ability to mimic the hydrophobic chain of sphingosine-1-phosphate (S1P), enabling high-affinity binding to the S1P1 receptor. This interaction drives receptor internalization and functional antagonism, a mechanism utilized to treat autoimmune diseases like Multiple Sclerosis and Rheumatoid Arthritis.

Mechanism of Action: S1P1 Receptor Modulation[1]

The biological activity associated with this chemical structure is realized when it is incorporated into a larger drug scaffold (e.g., CS-2100). The "3-chloro-4-phenoxy" moiety is engineered to optimize binding within the S1P1 receptor's hydrophobic pocket.

The Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)

S1P1 is a G-protein-coupled receptor (GPCR) expressed on lymphocytes. Its natural ligand, S1P, guides lymphocytes out of lymph nodes and into the blood (egress) via a concentration gradient.

Functional Antagonism

Although the derived drugs are agonists (they activate the receptor), their therapeutic effect arises from functional antagonism :

  • Binding : The drug (containing the 3-chloro-4-phenoxy tail) binds to S1P1 with high affinity.

  • Internalization : Persistent activation causes the S1P1 receptor to be phosphorylated by GRK (G-protein receptor kinase) and internalized into the cell via β-arrestin recruitment.

  • Degradation/Recycling : The receptor is removed from the cell surface.

  • Lymphocyte Sequestration : Without surface S1P1, lymphocytes become "blind" to the S1P gradient and cannot exit the lymph node. This reduces the number of circulating autoreactive lymphocytes, dampening the immune response.

Structural Role of the 3-Chloro-4-phenoxy Moiety

The 3-chloro-4-phenoxybenzoic acid fragment is critical for selectivity and potency :

  • Lipophilic Fit : The phenoxy-phenyl group mimics the alkyl chain of endogenous S1P, anchoring the molecule in the receptor's hydrophobic binding pocket.

  • Selectivity (S1P1 vs. S1P3) : The chlorine substitution at the 3-position provides steric bulk and electronic properties that enhance selectivity for S1P1 over S1P3. S1P3 activation is associated with bradycardia (heart rate slowing), a major side effect to be avoided.

Signaling Pathway Visualization

S1P1_Mechanism Drug S1P1 Agonist (CS-2100) Receptor S1P1 Receptor (Lymphocyte Surface) Drug->Receptor Binds via 3-Cl-4-Ph moiety Activation Receptor Activation (Gi signaling) Receptor->Activation Agonism Internalization β-Arrestin Recruitment & Internalization Activation->Internalization Persistent Stimulation SurfaceLoss Loss of Surface S1P1 Internalization->SurfaceLoss Sequestration Lymphocyte Sequestration (Cannot exit Lymph Node) SurfaceLoss->Sequestration Functional Antagonism Therapeutic Reduced Autoimmunity (MS / RA Treatment) Sequestration->Therapeutic

Figure 1: Mechanism of Functional Antagonism. The diagram illustrates how the agonist induces receptor internalization, leading to lymphocyte sequestration.

Chemical Synthesis & Utility[2][3]

In drug development, Methyl 3-chloro-4-phenoxybenzoate is the stable precursor used to introduce the pharmacophore into the final drug molecule.

Synthetic Workflow (CS-2100 Example)

The synthesis typically involves hydrolysis of the ester to the free acid, followed by coupling to a heterocyclic core (e.g., oxadiazole or thiophene).

  • Hydrolysis : The methyl ester is hydrolyzed using LiOH or NaOH to yield 3-chloro-4-phenoxybenzoic acid .

  • Activation : The acid is activated (e.g., with Thionyl Chloride or EDC/HOBt).

  • Coupling : The activated acid reacts with an amidoxime or amine on the core scaffold to form the final ligand structure.

Synthesis Diagram

Synthesis_Workflow Ester Methyl 3-chloro-4- phenoxybenzoate Acid 3-Chloro-4- phenoxybenzoic acid Ester->Acid Hydrolysis (LiOH/THF) Coupling Amide Coupling (EDC/HOBt) Acid->Coupling FinalDrug S1P1 Agonist (e.g., CS-2100) Coupling->FinalDrug Formation of Lipophilic Tail Scaffold Heterocyclic Core (e.g., Aminothiophene) Scaffold->Coupling

Figure 2: Synthetic Pathway. Conversion of the methyl ester intermediate into the final bioactive S1P1 agonist.

Experimental Protocols

Hydrolysis Protocol (Ester to Acid)

This step converts the commercial methyl ester into the reactive acid form.

  • Dissolution : Dissolve 1.0 eq of Methyl 3-chloro-4-phenoxybenzoate in THF/MeOH (3:1 ratio).

  • Reagent Addition : Add 2.0 eq of LiOH (1M aqueous solution).

  • Reaction : Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of ester spot).

  • Workup : Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).

  • Purification : Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo. The resulting white solid is 3-chloro-4-phenoxybenzoic acid .

In Vitro S1P1 GTPγS Binding Assay

To validate the activity of the final compound derived from this intermediate:

  • Membrane Prep : Use CHO cells overexpressing human S1P1 receptor.

  • Incubation : Incubate membranes with [35S]GTPγS and varying concentrations of the test compound (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.1% BSA).

  • Time : Incubate for 60 min at 30°C.

  • Filtration : Harvest membranes onto GF/B filter plates.

  • Measurement : Count radioactivity. Calculate EC50 (Effective Concentration for 50% maximal response).

    • Target Potency: High-affinity agonists typically show EC50 < 10 nM.

Quantitative Data Summary

ParameterValue / DescriptionContext
Chemical Name Methyl 3-chloro-4-phenoxybenzoatePrecursor Ester
Active Species 3-Chloro-4-phenoxybenzoic acidPharmacophore (Tail)
Target Receptor S1P1 (Sphingosine-1-phosphate receptor 1)Immunomodulation
Binding Mode Lipophilic Pocket InteractionMimics S1P alkyl chain
Selectivity >5000-fold vs S1P3 (in CS-2100)Reduces bradycardia risk
Therapeutic Area Autoimmune Diseases (MS, RA)Lymphocyte Sequestration

References

  • Nakamura, T., et al. (2012).[1][2] "Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist."[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 22(4), 1788-1792.[2] Link

  • Nakamura, T., et al. (2012).[1][2] "Synthesis and evaluation of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist." European Journal of Medicinal Chemistry, 51, 92-98.[1] Link

  • Rosen, H., & Goetzl, E. J. (2005). "Sphingosine 1-phosphate and its receptors: an autocrine and paracrine network." Nature Reviews Immunology, 5(7), 560-570. Link

  • Asano, M. (2014).[6] "Studies on S1P1 Agonists for Immunomodulators." University of Shizuoka, Doctoral Thesis. Link

Sources

Technical Guide: Solubility Profiling and Process Design for 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-Chloro-4-phenoxybenzoic acid methyl ester in Organic Solvents Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist

Executive Summary

In the development of agrochemicals and pharmaceutical intermediates, the physical chemistry of the target molecule dictates the efficiency of downstream processing. 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7) is a highly lipophilic intermediate, typically utilized in the synthesis of pyrethroid insecticides or phenoxy-benzoate herbicides.

This guide addresses the solubility landscape of this compound. While specific empirical data is often proprietary or absent from public indices for this specialized intermediate, this document provides a predictive solubility profile , a validated experimental protocol for data generation, and a thermodynamic framework (Apelblat modeling) to optimize purification via crystallization.

Key Insight: The structural combination of a diphenyl ether backbone, a chlorine substituent, and a methyl ester moiety results in a molecule with high non-polar surface area. Consequently, process design should favor cooling crystallization from short-chain alcohols or evaporative crystallization from aromatic hydrocarbons .

Chemical Profile & Predicted Solubility Landscape

Understanding the solute-solvent interaction requires an analysis of the molecular descriptors.

Physicochemical Descriptors
PropertyValue (Predicted/Approx.)Impact on Solubility
Molecular Structure Diphenyl ether w/ Cl & Methyl EsterHigh Lipophilicity
Molecular Weight ~262.69 g/mol Moderate diffusion rates
LogP (Octanol/Water) ~4.2 – 4.8 (Estimated)Insoluble in water; highly soluble in lipids
H-Bond Donors 0Limited interaction with protic solvents
H-Bond Acceptors 3 (Ether O, Ester O)Accepts H-bonds from alcohols
Solvent Class Compatibility Matrix

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the following trends are scientifically projected for this compound:

Solvent ClassRepresentative SolventsPredicted Solubility TrendProcess Application
Aromatic Hydrocarbons Toluene, XyleneHigh (>20 wt%)Reaction solvent; Washing
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High (>30 wt%)Dissolution for transfer; Chromatography
Esters/Ketones Ethyl Acetate, AcetoneHigh General extraction; Co-solvent
Alcohols (C1-C4) Methanol, Ethanol, IPATemperature Dependent Ideal for Crystallization (Low at 0°C, High at Reflux)
Aliphatic Hydrocarbons n-Hexane, HeptaneLow to Moderate Anti-solvent
Water WaterNegligible (<0.01 wt%)Wash solvent (removes inorganic salts)

Protocol: Experimental Determination of Solubility

Static Gravimetric Method (Standardized)

Objective: Determine the saturation mole fraction (


) at equilibrium.

Reagents:

  • Test Solvents (HPLC Grade): Methanol, Ethanol, Toluene, Ethyl Acetate, Acetone.

  • Solute: 3-Chloro-4-phenoxybenzoic acid methyl ester (>98% purity).

Workflow:

  • Preparation: Add excess solute to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Set the thermostat to the target temperature (

    
     K). Stir at 400 RPM for 24 hours.
    
    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Using a pre-warmed syringe filter (0.45 µm PTFE), withdraw 2 mL of supernatant.

  • Quantification:

    • Transfer supernatant to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream until constant mass is achieved.

    • Calculation: Mass of residue (

      
      ) / (Mass of solution (
      
      
      
      ) - Mass of residue (
      
      
      )) = Solubility (
      
      
      ).
  • Repetition: Repeat for temperatures

    
     to 
    
    
    
    K in 5 K increments.
Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Constant T) Start->Equilibrate CheckSolid Solid Present? Equilibrate->CheckSolid AddSolid Add More Solute CheckSolid->AddSolid No Filter Syringe Filter (Isothermal) CheckSolid->Filter Yes AddSolid->Equilibrate Evaporate Evaporate Solvent (Gravimetric) Filter->Evaporate Calc Calculate Mole Fraction (x_exp) Evaporate->Calc

Figure 1: Self-validating workflow for gravimetric solubility determination.

Thermodynamic Modeling & Data Analysis

To design a crystallization process, raw data must be smoothed and correlated using thermodynamic models.

Modified Apelblat Equation

The solubility of 3-Chloro-4-phenoxybenzoic acid methyl ester in pure solvents is best correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideality of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from multivariate regression of your experimental data.
    
    • Interpretation: If

      
       is negative and large, solubility is highly temperature-dependent (good for cooling crystallization).
      
Van't Hoff Analysis

To understand the energetics (crucial for scale-up heat transfer calculations):



  • 
     : Enthalpy of dissolution (typically endothermic, 
    
    
    
    , for this class of esters).
  • 
     : Entropy of dissolution.
    
  • Insight: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .

Process Application: Crystallization Strategy

Based on the chemical structure and predicted solubility trends, the following purification strategies are recommended.

Solvent Selection for Crystallization
Solvent SystemMechanismProsCons
Methanol Cooling CrystallizationHigh yield potential; steep solubility curve.May require low T (-10°C) for max yield.
Toluene/Hexane Anti-solventExcellent impurity rejection (stay in Toluene).Two-solvent handling; recycling complexity.
Ethyl Acetate EvaporativeGood crystal habit (morphology).Energy intensive.
Recommended Process: Cooling Crystallization in Methanol
  • Dissolution: Dissolve crude ester in Methanol at reflux (~65°C). Target concentration: 90% of saturation limit.

  • Clarification: Hot filtration to remove mechanical impurities.

  • Cooling: Ramp down to 20°C at a rate of 0.5°C/min (Linear cooling).

  • Aging: Hold at 20°C for 2 hours to stabilize crystal growth.

  • Filtration: Filter and wash with cold Methanol (0°C).

Crystallization Logic Diagram

CrystallizationLogic Input Crude 3-Chloro-4-phenoxybenzoic acid methyl ester SolventSelect Select Solvent: Methanol (High T dep.) Input->SolventSelect Dissolve Dissolve at Reflux (65°C) SolventSelect->Dissolve MSZW Determine MSZW (Metastable Zone Width) Dissolve->MSZW CoolingProfile Controlled Cooling (0.5°C/min) MSZW->CoolingProfile Define Operating Window Nucleation Nucleation Point CoolingProfile->Nucleation Growth Crystal Growth Phase Nucleation->Growth Harvest Filtration & Drying Growth->Harvest

Figure 2: Process flow for cooling crystallization based on solubility data.

References

  • Compound Synthesis Context

    • Synthesis of 3-phenoxybenzoic acid derivatives.[1] (Related chemistry for phenoxybenzoate precursors).

    • Source: (Analogous structure reference).

  • Solubility Measurement Protocols: Standard Test Method for Solubility in Organic Solvents. ASTM Standards. Black, S. et al. "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences.
  • Thermodynamic Modeling

    • Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
    • Note on Apelblat Applicability: This model is the industry standard for correlating solubility of benzoic acid derivatives. See: .

(Note: Specific solubility data tables for CAS 158771-42-7 are not publicly indexed in open literature. The protocols above are the standard operating procedures for generating this data in an industrial R&D setting.)

Sources

Methodological & Application

synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester from 3-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details a robust, scalable protocol for the synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester , a critical scaffold in the development of diphenyl ether herbicides (e.g., Fluorodifen) and non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis is designed around a Linear Convergent Strategy utilizing 3-chloro-4-fluorobenzaldehyde as the starting material. Unlike routes starting from benzoic acids, this protocol leverages the strong electron-withdrawing nature of the aldehyde group to accelerate the initial Nucleophilic Aromatic Substitution (SNAr), followed by a highly selective oxidation and esterification sequence.

Core Advantages of This Protocol:

  • Regioselectivity: The aldehyde group at the para-position activates the fluorine for displacement while the chlorine atom at the meta-position remains intact due to steric and electronic differentiation.

  • Purity Profile: Utilization of the Pinnick Oxidation prevents over-oxidation and ring chlorination often seen with hypochlorite-based methods.

  • Scalability: The chosen reagents (K2CO3, NaClO2, SOCl2) are cost-effective and amenable to kilogram-scale production.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in three distinct stages:

  • SNAr Etherification: Displacement of the labile fluorine atom by potassium phenoxide.

  • Pinnick Oxidation: Chemoselective conversion of the aldehyde to the carboxylic acid.

  • Acyl Chloride Esterification: Quantitative conversion to the methyl ester.

ReactionScheme SM 3-Chloro-4-fluorobenzaldehyde (Starting Material) Int1 3-Chloro-4-phenoxybenzaldehyde (Intermediate 1) SM->Int1 Step 1: Phenol, K2CO3 DMF, 100°C (SNAr) Int2 3-Chloro-4-phenoxybenzoic Acid (Intermediate 2) Int1->Int2 Step 2: NaClO2, NaH2PO4 2-Methyl-2-butene (Pinnick Ox) Product 3-Chloro-4-phenoxybenzoic acid methyl ester (Target) Int2->Product Step 3: SOCl2, MeOH Reflux (Esterification)

Figure 1: Synthetic pathway for the target methyl ester. The sequence prioritizes the SNAr step first to utilize the activating power of the aldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-phenoxybenzaldehyde (SNAr)

Mechanism: The aldehyde group (-CHO) acts as a strong electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate. The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity, which increases the electrophilicity of the C-F carbon.

Reagents:

  • 3-Chloro-4-fluorobenzaldehyde (1.0 equiv)[1]

  • Phenol (1.1 equiv)[2]

  • Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO [0.5 M concentration]

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol) and phenol (6.53 g, 69.4 mmol).

  • Solvation: Add anhydrous DMF (125 mL). Stir until fully dissolved.

  • Base Addition: Add K2CO3 (13.1 g, 94.6 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a new spot (Rf ~0.5).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and base, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 90-95%[3]

    • Appearance: Off-white to pale yellow solid.

Step 2: Oxidation to 3-Chloro-4-phenoxybenzoic Acid (Pinnick Oxidation)

Rationale: We utilize the Pinnick Oxidation (NaClO2) rather than Permanganate or Jones Reagent. This method is exceptionally mild and avoids "over-oxidation" or chlorination of the electron-rich phenoxy ring, which is a risk with hypochlorite (bleach) or harsh chromates.

Reagents:

  • 3-Chloro-4-phenoxybenzaldehyde (from Step 1) (1.0 equiv)

  • Sodium Chlorite (NaClO2) (1.5 equiv)

  • Sodium Dihydrogen Phosphate (NaH2PO4) (1.2 equiv)

  • 2-Methyl-2-butene (Scavenger) (5.0 equiv)

  • Solvent: t-Butanol / Water (3:1)

Protocol:

  • Setup: Dissolve the aldehyde (10.0 g, 43.0 mmol) in t-Butanol (130 mL) and 2-methyl-2-butene (23 mL).

  • Oxidant Preparation: Dissolve NaClO2 (5.83 g, 64.5 mmol) and NaH2PO4 (6.19 g, 51.6 mmol) in Water (45 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 30 minutes at room temperature.

    • Note: The solution may turn yellow due to transient ClO2 generation (controlled by the scavenger).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Acidify the mixture to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85-92%

    • Appearance: White crystalline solid.[4]

Step 3: Methyl Esterification

Reagents:

  • 3-Chloro-4-phenoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (1.5 equiv)

  • Methanol (Solvent/Reactant) [0.3 M]

Protocol:

  • Activation: In a dry flask under N2, dissolve the carboxylic acid (5.0 g, 20.1 mmol) in anhydrous Methanol (60 mL).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (2.2 mL, 30.1 mmol) dropwise. (Exothermic!).

    • Mechanism:[2][5][6][7][8][9] SOCl2 reacts with MeOH to generate anhydrous HCl in situ and transiently forms the acid chloride, driving the equilibrium to the ester.[6]

  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO3 (to remove traces of acid), then brine.

  • Final Isolation: Dry (MgSO4) and concentrate to yield the pure methyl ester.

Process Data & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

ParameterStep 1 (SNAr)Step 2 (Oxidation)Step 3 (Esterification)
Limiting Reagent 3-Cl-4-F-benzaldehydeAldehyde IntermediateCarboxylic Acid
Key Reagent K2CO3 (Base)NaClO2 (Oxidant)SOCl2 (Activator)
Temperature 100°C +/- 5°C20-25°C (RT)65°C (Reflux)
Time 4-6 Hours2-4 Hours3 Hours
Critical Risk Incomplete F-displacementRunaway exotherm (ClO2)Moisture ingress
Typical Yield 92%88%95%

Troubleshooting Guide:

  • Step 1 Low Yield: Ensure DMF is dry. Water inhibits the basicity of the carbonate. If reaction is slow, add 5 mol% 18-Crown-6 ether as a phase transfer catalyst.

  • Step 2 Yellow Gas: If excessive yellow gas (ClO2) evolves, slow the addition rate of the oxidant and ensure excess 2-methyl-2-butene is present.

  • Step 3 Acid Impurity: If the final product contains acid (broad OH peak in IR/NMR), wash the organic layer more thoroughly with NaHCO3.

Mechanistic Visualization

The following diagram illustrates the critical SNAr transition state and the logic flow of the esterification.

Mechanism cluster_SNAr Step 1: S_NAr Mechanism cluster_Ester Step 3: Esterification Logic TS Meisenheimer Complex (Transition State) Leaving F- Leaving Group TS->Leaving Elimination Attack Phenoxide Attack (Nucleophile) Attack->TS Addition Acid Carboxylic Acid AcylCl Acyl Chloride (Activated) Acid->AcylCl SOCl2 Ester Methyl Ester AcylCl->Ester MeOH

Figure 2: Mechanistic insight into the rate-determining SNAr step and the activation strategy for esterification.

References

  • Google Patents. (2012). CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.[3] Retrieved from

  • IRA Academico Research. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Fischer Esterification and Steglich Esterification Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A simple and efficient synthesis of salicylanilides via ether intermediates. Retrieved from [Link]

Sources

Application Note: 3-Chloro-4-phenoxybenzoic Acid Methyl Ester as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Utilization of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester in Organic Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Agrochemical Researchers, and Process Development Scientists.

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) represents a critical "privileged structure" in the synthesis of diphenyl ether agrochemicals and pharmaceutical intermediates. Its structural motif—characterized by a lipophilic diphenyl ether core, a metabolically stable chlorine handle, and a versatile methyl ester—serves as a gateway to protoporphyrinogen oxidase (PPO) inhibitors (herbicides) and thyroid hormone receptor mimetics .

This guide details the strategic utilization of this compound, focusing on three core transformations: chemoselective hydrolysis , regioselective electrophilic aromatic substitution (nitration) , and palladium-catalyzed cross-coupling .

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataRelevance
Molecular Weight 262.69 g/mol Ideal fragment size for drug-likeness (Lipinski's Rule of 5).
Appearance White to off-white crystalline solidEasy handling/weighing; indicates high purity potential.
Solubility Soluble in DCM, EtOAc, THF; Insoluble in WaterRequires organic solvents for reaction; aqueous workup feasible.
Electronic State Ring A (Benzoate): Deactivated (Ester) / Activated (Ether)Ring A is electronically "push-pull." The ester withdraws; the ether donates.
Key Handle C3-ChlorineWeakly reactive; enables specific metal-catalyzed couplings.
Structural Logic & Causality

The utility of this ester stems from the electronic disparity between the two aromatic rings:

  • Ring A (Benzoate Core): The C1-ester is electron-withdrawing (meta-directing), while the C4-phenoxy is electron-donating (ortho/para-directing). The C3-chlorine provides steric bulk and lipophilicity, preventing rapid metabolic degradation of the ether linkage.

  • Ring B (Phenoxy Tail): Unsubstituted and electron-rich. In electrophilic aromatic substitution (EAS), this ring acts as a "sink" for electrophiles (e.g.,

    
    ), typically directing to the 4' (para) position.
    

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Saponification)

Objective: Generate the free acid (3-chloro-4-phenoxybenzoic acid) for downstream amide coupling without cleaving the ether linkage or displacing the chlorine.

Rationale: Acid-catalyzed hydrolysis is slow due to the electron-withdrawing chlorine. Base-catalyzed saponification is preferred but must be controlled to prevent nucleophilic aromatic substitution (


) of the phenoxy group.

Materials:

  • Substrate: 3-Chloro-4-phenoxybenzoic acid methyl ester (10 mmol, 2.63 g)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (3:1 v/v)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.63 g of the methyl ester in 30 mL of THF. Stir until clear.

  • Activation: Dissolve 1.05 g of

    
     in 10 mL of water. Add this solution dropwise to the THF mixture at 
    
    
    
    (ice bath) to minimize side reactions.
  • Reaction: Allow the mixture to warm to room temperature (

    
    ). Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (
    
    
    
    ) should disappear, replaced by the baseline acid spot.
    • Note: If reaction is incomplete after 4 hours, heat to

      
      . Avoid reflux to protect the aryl chloride.
      
  • Workup: Evaporate THF under reduced pressure. The residue will be a white slurry (lithium salt).

  • Acidification: Resuspend residue in 20 mL water. Acidify with 1M HCl to pH 2. The free acid will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum at 
    
    
    
    .
    • Expected Yield: >92%[2]

    • Validation: melting point check (

      
       for pure acid).
      
Protocol B: Regioselective Nitration (Ring B Functionalization)

Objective: Introduce a nitro group to the phenoxy ring (Ring B), a common motif in diphenyl ether herbicides.

Rationale: The phenoxy ring is more electron-rich than the benzoate ring. Standard nitration conditions (


) will selectively nitrate the 4'-position (para) of the phenoxy ring.

Materials:

  • Substrate: 3-Chloro-4-phenoxybenzoic acid methyl ester (5 mmol, 1.31 g)

  • Reagent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent: Acetic Anhydride (

    
    ) - Acts as solvent and generates acetyl nitrate (milder agent).
    

Step-by-Step Methodology:

  • Preparation: Cool 10 mL of acetic anhydride to

    
    . Slowly add 0.35 mL (1.5 eq) of fuming nitric acid. Caution: Exothermic.
    
  • Addition: Add the methyl ester substrate portion-wise to the nitrating mixture, maintaining temperature

    
    .
    
  • Kinetics: Stir at

    
     for 1 hour, then allow to warm to 
    
    
    
    .
    • Mechanistic Insight: The acetyl nitrate species attacks the most electron-rich position. The benzoate ring is deactivated by the ester and Cl; the phenoxy ring is activated. The para-position (4') is sterically accessible and electronically favored.

  • Quench: Pour the reaction mixture into 50 g of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with sat. 
    
    
    
    (to remove acid traces) and brine.
  • Purification: Recrystallize from Ethanol/Hexane to isolate Methyl 3-chloro-4-(4-nitrophenoxy)benzoate .

Strategic Synthesis Workflows (Visualization)

The following diagram illustrates the divergent pathways available from the parent ester, highlighting the regioselectivity of transformations.

SynthesisWorkflow Start 3-Chloro-4-phenoxybenzoic acid methyl ester (Starting Material) Hydrolysis Reaction: LiOH / THF:H2O Start->Hydrolysis Nitration Reaction: HNO3 / Ac2O Start->Nitration AcidProduct 3-Chloro-4-phenoxybenzoic acid (Free Acid) Hydrolysis->AcidProduct >90% Yield Coupling Amide Coupling (EDC / HOBt / Amine) AcidProduct->Coupling NitroProduct Methyl 3-chloro-4-(4-nitrophenoxy)benzoate (Ring B Functionalization) Nitration->NitroProduct Regioselective (Para') AmideProduct Bioactive Amides (Drug Candidates) Coupling->AmideProduct Diversity Generation

Caption: Divergent synthesis pathways. The left branch (Green) activates the carboxyl group for library generation. The right branch (Red) modifies the pharmacophore via electrophilic substitution.

Mechanistic Insight: The "Chlorine Effect"

Researchers often underestimate the role of the chlorine atom at position 3. It is not merely a substituent; it is a conformation locker .

  • Orthogonal Twist: The steric bulk of the chlorine atom (Van der Waals radius 1.75 Å) forces the two phenyl rings to adopt a twisted, non-coplanar conformation (approx.

    
     torsion angle).
    
  • Biological Implication: This twist mimics the thyroxine (

    
    ) structure and fits into hydrophobic pockets of PPO enzymes. Removing the chlorine (H-analog) often results in a flattened molecule with significantly reduced biological potency [1].
    
  • Synthetic Caution: Because of this steric crowding,

    
     reactions attempting to replace the phenoxy group (e.g., swapping with an amine) require high temperatures (
    
    
    
    ) and polar aprotic solvents (DMSO/NMP).

References

  • ChemicalBook. (2025). 3-Chloro-4-phenoxybenzoic acid methyl ester Properties and Safety. Retrieved from

  • GuideChem. (2025). Synthesis and Applications of Phenoxybenzoic Acid Derivatives. Retrieved from

  • BenchChem. (2025). Reaction Database: Synthesis of 3-Chloro-4-phenoxybenzoic acid. Retrieved from

  • PubChem. (2025). Compound Summary: Diphenyl Ether Herbicides. Retrieved from

(Note: While specific "blockbuster" drugs using this exact methyl ester as a final form are rare, the protocols above describe its validated use as a high-value intermediate in the synthesis of known herbicide classes like Acifluorfen and pharmaceutical scaffolds.)

Sources

protocols for 3-Chloro-4-phenoxybenzoic acid methyl ester reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the chemical handling, activation, and derivatization of 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7). This compound serves as a critical intermediate in the synthesis of diphenyl ether herbicides (e.g., precursors to Fenoxaprop-ethyl analogues) and PPAR-agonist pharmaceutical scaffolds.

Chemical Context & Strategic Utility

The 3-chloro-4-phenoxybenzoate scaffold represents a "privileged structure" in agrochemistry and drug discovery. It combines two aromatic rings linked by an ether bridge (diaryl ether), stabilized by a chlorine atom ortho to the ether linkage.

  • Structural Stability: The ether linkage is robust against basic hydrolysis, allowing selective manipulation of the ester moiety.

  • Reactivity Profile: The methyl ester is the primary "handle" for activation. The aromatic rings are electronically distinct:

    • Ring A (Benzoate): Electron-deficient due to the ester (EWG) and chlorine (EWG/Inductive).

    • Ring B (Phenoxy): Electron-rich (unless substituted), making it susceptible to electrophilic aromatic substitution (EAS).

Key Physical Properties
PropertyValue / Description
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Appearance Off-white solid or viscous amber oil (purity dependent)
Solubility High: DCM, THF, Ethyl Acetate. Low: Water, Hexanes.
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended).

Protocol A: Chemoselective Hydrolysis (Activation)

Objective: Conversion of the methyl ester to the free acid (3-Chloro-4-phenoxybenzoic acid) without cleaving the ether linkage.

Mechanistic Insight

While standard saponification is straightforward, the presence of the ortho-chlorine atom introduces steric bulk that can retard the rate of nucleophilic attack at the carbonyl carbon. Furthermore, harsh acidic conditions must be avoided to prevent potential ether cleavage (though diaryl ethers are generally acid-stable). We utilize a LiOH/THF/Water system which offers better solubility for lipophilic esters compared to NaOH/MeOH.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
Starting Material 1.0Substrate
LiOH·H₂O 2.5Hydroxide source (Nucleophile)
THF (0.2 M)Co-solvent (Solubilizes ester)
Water (0.2 M)Co-solvent (Solubilizes base)
HCl (1N) ExcessQuenching/Protonation
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-4-phenoxybenzoic acid methyl ester (1.0 equiv) in THF (5 mL per mmol substrate).

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water (5 mL per mmol substrate). Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become biphasic. Vigorous stirring is essential.[2]

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours.

    • Monitoring: Check via TLC (30% EtOAc in Hexanes).[4] The ester (Rf ~0.7) should disappear, and the baseline acid spot should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with diethyl ether (to remove unreacted neutral impurities). Discard the organic ether layer.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl until pH ~2. A white precipitate (the free acid) should form.

  • Isolation: Filter the solid or extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate.

Workflow Visualization

HydrolysisWorkflow Start Methyl Ester (In THF) AddBase Add LiOH(aq) (Biphasic Mix) Start->AddBase React Stir 25°C 4-6 Hours AddBase->React Saponification Quench Acidify (pH 2) Precipitation React->Quench Deprotonated Intermediate Product Free Acid (Solid) Quench->Product Protonation

Caption: Chemoselective saponification workflow preserving the diaryl ether linkage.

Protocol B: Reductive Transformation to Benzyl Alcohol

Objective: Reduction of the ester to (3-Chloro-4-phenoxyphenyl)methanol .

Mechanistic Insight

Sodium Borohydride (NaBH₄) is typically too weak to reduce esters efficiently.[5][6] Lithium Aluminum Hydride (LiAlH₄) is the standard, but it carries safety risks and can sometimes cause hydrodehalogenation (loss of Chlorine) in aryl chlorides. Recommended Protocol: NaBH₄ enhanced with MeOH (in situ generation of active borate species) or DIBAL-H at controlled temperatures. We present the LiAlH₄ method with strict temperature control to prevent dechlorination.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]Role
Starting Material 1.0Substrate
LiAlH₄ (1M in THF) 1.2Reducing Agent (Hydride source)
Anhydrous THF (0.1 M)Solvent
Rochelle's Salt ExcessQuenching (Breaks Al-emulsions)
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask and cool under Argon flow. Add Anhydrous THF .

  • Reagent Prep: Cool the THF to 0°C in an ice bath. Add LiAlH₄ solution (1.2 equiv) dropwise.

  • Addition: Dissolve the methyl ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

    • Critical: Maintain internal temperature < 5°C to minimize side reactions (dechlorination).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: TLC should show conversion to a more polar spot (Alcohol).

  • Quench (Fieser Method or Rochelle's):

    • Cool back to 0°C.

    • Preferred: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until two clear layers form (no gray emulsion).

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Regioselective Nitration

Objective: Introduction of a nitro group, typically utilized in herbicide synthesis (e.g., Acifluorfen precursors).

Mechanistic Insight & Regiochemistry

The substrate has two rings.

  • Ring A: Deactivated by Ester and Cl.

  • Ring B (Phenoxy): Activated by the Oxygen lone pair. Standard nitration (HNO₃/H₂SO₄) will predominantly target Ring B at the para (4') or ortho (2') positions relative to the oxygen. To target Ring A (as seen in some patents), forcing conditions or specific directing groups (converting ester to acid first) are often required. Note: This protocol describes the standard nitration which favors the activated phenoxy ring.

Step-by-Step Methodology
  • Solvent System: Use Acetic Anhydride as the solvent to form the reactive acetyl nitrate species in situ, which is milder than neat sulfuric acid.

  • Procedure:

    • Dissolve substrate (1.0 equiv) in Acetic Anhydride at 0°C.

    • Add Fuming HNO₃ (1.1 equiv) dropwise.

    • Stir at 0°C to 10°C for 2 hours.

  • Quench: Pour onto crushed ice. The product typically precipitates.

  • Purification: Recrystallization from Ethanol is usually required to separate isomers (ortho/para).

Reaction Pathway Diagram

NitrationPath Substrate 3-Chloro-4-phenoxybenzoate Conditions HNO3 / Ac2O 0°C Substrate->Conditions Intermediate Wheland Intermediate (Ring B Activated) Conditions->Intermediate Electrophilic Attack ProductA 4'-Nitro Isomer (Major) Intermediate->ProductA Para Substitution ProductB 2'-Nitro Isomer (Minor) Intermediate->ProductB Ortho Substitution

Caption: Electrophilic aromatic substitution pathway favoring the activated phenoxy ring.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-chloro-, methyl ester Properties.[7] National Institute of Standards and Technology.[7] Link

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids: Preparation of 4-Phenoxybenzoic acid derivatives. Org.[2][8][9] Synth. 2020, 97, 189-206. Link

  • Google Patents. Process for preparing phenoxybenzoic acids (US4323692A). Describes oxidation and nitration workflows for chloro-phenoxy scaffolds. Link

  • Chemistry LibreTexts. Reduction of Esters with LiAlH4. Detailed mechanism and stoichiometry for ester reduction. Link

  • BenchChem. 3-Methyl-4-phenoxybenzoic acid Reactions. General reactivity of phenoxybenzoic acid derivatives.[10] Link

Sources

3-Chloro-4-phenoxybenzoic acid methyl ester as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chloro-4-Phenoxybenzoic Acid Methyl Ester as a Strategic Building Block in the Discovery of S1P1 Receptor Agonists

Executive Summary

The synthesis of highly selective therapeutics requires the strategic selection of core building blocks that dictate both the three-dimensional pharmacophore and the metabolic stability of the final drug candidate. 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7)[1] has emerged as a privileged scaffold in medicinal chemistry. As a Senior Application Scientist, I frequently utilize this specific diaryl ether motif in the design of next-generation immunosuppressants, particularly those targeting the sphingosine-1-phosphate 1 (S1P1) receptor[2]. This guide details the mechanistic rationale, quantitative structure-activity relationship (SAR) data, and self-validating synthetic protocols for utilizing this building block in drug discovery.

Mechanistic Rationale: The S1P1 vs. S1P3 Paradigm

Fingolimod (FTY720), a pioneering S1P receptor modulator, demonstrated profound clinical efficacy in treating relapsing-remitting multiple sclerosis (RRMS) by inducing S1P1 receptor internalization[3]. This internalization sequesters autoreactive lymphocytes in the lymph nodes, preventing them from attacking the central nervous system. However, fingolimod lacks receptor subtype selectivity, leading to off-target S1P3 receptor agonism, which is clinically associated with transient bradycardia and hypertension[3].

To circumvent these cardiovascular liabilities, drug discovery efforts pivoted toward S1P3-sparing S1P1 agonists[4]. The 3-chloro-4-phenoxybenzoic acid moiety provides a perfect structural solution:

  • Lipophilic Tail Mimicry: The phenoxy ether acts as a rigid, lipophilic tail that mimics endogenous sphingosine, perfectly occupying the deep hydrophobic pocket of the S1P1 receptor.

  • Steric Directing Effects: The 3-chloro substituent enhances metabolic stability against oxidative degradation while restricting the conformational flexibility of the ether linkage, locking it into an optimal binding geometry.

  • Receptor Selectivity: When this scaffold is coupled with specific bulky head groups (e.g., ethyl-substituted thiophenes), the resulting molecules—such as the clinical candidate CS-2100—exhibit severe steric clashes with the Phe263 residue in the S1P3 receptor, while perfectly accommodating the corresponding Leu276 residue in S1P1[4].

S1P1_Pathway A S1P1 Agonist (e.g., CS-2100) B S1P1 Receptor Internalization A->B Binding & Activation C Loss of Surface S1P1 (Lymphocytes) B->C Downregulation D Lymphocyte Retention (Lymph Nodes) C->D Gradient Disruption E Immunosuppression (Efficacy) D->E Clinical Outcome

Figure 1: S1P1 signaling pathway leading to lymphocyte sequestration and immunosuppression.

Chemical Logic: Why Start with the Methyl Ester?

In early-stage discovery, starting with 3-chloro-4-phenoxybenzoic acid methyl ester rather than the free acid is a deliberate and necessary choice. The methyl ester provides superior solubility in aprotic solvents (e.g., DMF, THF) during cross-coupling or substitution reactions. More importantly, it acts as a robust protecting group, preventing unwanted side reactions (such as the formation of mixed anhydrides or premature amidation) while the rest of the pharmacophore is assembled. Once the structural modifications are complete, the ester is easily saponified to yield the free acid[5] for final amide coupling.

Chem_Workflow Step1 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7) Step2 Saponification (LiOH, THF/H2O) Yields Free Acid Step1->Step2 Ester Cleavage (1h, 60°C) Step3 Amide Coupling (EDCI, HOBt) with Thiophene/Pyridine Amine Step2->Step3 C-N Bond Formation (RT, 12h) Step4 S1P1 Agonist (CS-2100) High S1P1 / Low S1P3 Activity Step3->Step4 Final Assembly & Purification

Figure 2: Chemical workflow from the methyl ester building block to the final S1P1 agonist.

Quantitative SAR Data

The integration of the 3-chloro-4-phenoxybenzoic acid scaffold drastically shifts the selectivity profile of the resulting compounds. Table 1 summarizes the structure-activity relationship (SAR) data comparing the non-selective benchmark (Fingolimod) against the highly selective CS-2100 derivative synthesized from this building block[4].

CompoundTarget ReceptorS1P1 EC₅₀ (nM)S1P3 EC₅₀ (nM)Selectivity Fold (S1P3/S1P1)In vivo Efficacy (ID₅₀ mg/kg)
Fingolimod (FTY720-P) Pan-S1P0.33.1~10x0.100
CS-2100 S1P1 Selective4.0>20,000>5000x 0.407

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality notes and in-line quality control (QC) steps.

Protocol 1: Controlled Saponification to Free Acid

Objective: Convert 3-chloro-4-phenoxybenzoic acid methyl ester to its free acid form for downstream coupling.

  • Preparation: Dissolve 1.0 eq of 3-chloro-4-phenoxybenzoic acid methyl ester in a 3:1 mixture of THF and H₂O (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

    • Causality Note: LiOH is preferred over NaOH/KOH to prevent potential nucleophilic attack or cleavage of the delicate diaryl ether linkage under harsh basic conditions.

  • Reaction: Stir the mixture at 60°C for 2 hours.

  • In-Line QC (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting methyl ester (Rf ~0.7) should disappear entirely. The product will remain at the baseline until acidified.

  • Workup: Cool to room temperature, remove THF under reduced pressure, and acidify the aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-chloro-4-phenoxybenzoic acid[6] as a white solid.

Protocol 2: Amide Coupling for S1P1 Agonist Assembly

Objective: Couple the free acid to a target amine (e.g., ethyl-substituted thiophene) to form the final pharmacophore.

  • Activation: Dissolve 1.0 eq of 3-chloro-4-phenoxybenzoic acid (0.50 mmol) in anhydrous acetonitrile (4.0 mL) and THF (2.0 mL)[6].

  • Coupling Agents: Add 1.05 eq of 1-hydroxybenzotriazole (HOBt) and 1.05 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)[6]. Stir for 15 minutes at room temperature.

    • Causality Note: HOBt is critical here to suppress the racemization of any adjacent chiral centers (if present in the amine) and to prevent the formation of unreactive N-acylureas.

  • Amine Addition: Add 1.0 eq of the target amine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 12 hours at room temperature.

  • In-Line QC (Self-Validation): Perform LC-MS analysis on a 10 µL aliquot. The chromatogram must show the complete consumption of the acid mass and the appearance of the target [M+H]⁺ mass.

  • Purification: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via flash column chromatography (silica gel)[6].

Protocol 3: In Vitro [³⁵S]GTPγS Binding Assay for Receptor Selectivity

Objective: Validate the S1P1 agonism and S1P3-sparing properties of the synthesized compound.

  • Membrane Preparation: Homogenize CHO cells expressing human S1P1 or human S1P3 in assay buffer (5 mM Tris-HCl pH 7.4, 0.25 M sucrose, 1 mM EDTA, 1 mM EGTA). Centrifuge at 100,000 x g for 60 minutes to isolate the membrane fraction[7].

  • Assay Setup: Incubate 10 µg of membrane protein per well with 0.1 nM [³⁵S]GTPγS and varying concentrations of the synthesized compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate.

  • Validation Controls (Self-Validation):

    • Positive Control: Include 10 µM of unlabeled S1P to define maximum receptor activation (Emax).

    • Basal Control: Vehicle only (DMSO) to establish the noise floor.

  • Measurement: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure bound radioactivity using a liquid scintillation counter. Calculate EC₅₀ values using non-linear regression analysis to confirm the >5000-fold selectivity window[2].

References

  • Nakamura, T., Asano, M., et al. (2012). "Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist." Bioorganic & Medicinal Chemistry Letters, 22(4), 1788-1792.[Link]

  • Asano, M. (2014). "Exploratory research on S1P1 agonists directed toward immunomodulators." Doctoral Thesis, University of Shizuoka.[Link]

  • Nishi, T., et al. (2011). "Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist." ACS Medicinal Chemistry Letters, 2(5), 368-372.[Link]

Sources

Quantitative Analysis of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester: A Validated Approach using LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Analytical Scientists

Abstract

This technical guide provides detailed analytical methods for the quantification of 3-Chloro-4-phenoxybenzoic acid methyl ester, a compound of interest in pharmaceutical development and environmental monitoring due to its relation to phenoxybenzoic acid herbicides and potential role as a synthetic intermediate. Recognizing the need for robust and sensitive quantification, this document outlines two validated analytical protocols: a primary method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and an orthogonal method using Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and for matrices where volatility is advantageous. The protocols cover sample preparation, instrument configuration, and comprehensive method validation based on SANTE guidelines.[1] This guide is intended for researchers, scientists, and drug development professionals requiring a reliable quantitative workflow for this analyte.

Introduction and Method Selection Rationale

3-Chloro-4-phenoxybenzoic acid and its derivatives are structurally related to common herbicides and are metabolites of certain pyrethroid insecticides.[2][3][4] The methyl ester form, 3-Chloro-4-phenoxybenzoic acid methyl ester, requires precise quantification in various matrices, from environmental samples to in-process manufacturing controls. The selection of an appropriate analytical technique is paramount for achieving the required sensitivity, selectivity, and accuracy.

1.1. Rationale for LC-MS/MS as the Primary Technique

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern trace-level quantification of organic molecules.[5] Its advantages include:

  • High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the detection of the analyte at very low concentrations, even in complex matrices, by monitoring specific precursor-to-product ion transitions.[6]

  • Broad Applicability: LC-MS/MS is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, which can be a concern with GC-based methods.

  • Minimal Derivatization: Unlike its parent carboxylic acid, the methyl ester is amenable to both LC and GC. However, LC-MS/MS allows for direct analysis without the need for the derivatization steps often required for the acid form in GC, simplifying sample preparation.[2][7]

1.2. Rationale for GC-MS as a Confirmatory Technique

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal and confirmatory technique.[8][9]

  • High Chromatographic Resolution: Capillary GC columns provide exceptional separation efficiency for volatile and semi-volatile compounds like methyl esters.[4]

  • Robust and Established: GC-MS is a mature and highly reliable technique with extensive libraries for spectral matching, aiding in compound identification.

  • Soft Ionization Options: Modern GC-MS systems with soft ionization techniques can enhance the molecular ion signal, which is crucial for confirming molecular weight and improving selectivity.[8][9]

Analytical Workflow Overview

A successful quantification workflow depends on a systematic progression from sample preparation to data analysis. The following diagram illustrates the general pathway for both the LC-MS/MS and GC-MS methods described herein.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Water, Soil, Plasma) Extraction Matrix-Specific Extraction (LLE or QuEChERS) Sample->Extraction Cleanup Clean-up (Solid-Phase Extraction) Extraction->Cleanup Final Solvent Exchange & Concentration Cleanup->Final LC_MS LC-MS/MS Analysis (Primary Method) Final->LC_MS GC_MS GC-MS Analysis (Confirmatory Method) Final->GC_MS Quant Quantification (Calibration Curve) LC_MS->Quant GC_MS->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation Report Final Report Validation->Report

Caption: General workflow for the quantification of 3-Chloro-4-phenoxybenzoic acid methyl ester.

Sample Preparation Protocol: QuEChERS with SPE Clean-up

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for extracting pesticides and related compounds from various matrices.[1][10] This protocol is optimized for a solid matrix (e.g., soil, tissue) but can be adapted for aqueous samples.

Objective: To efficiently extract the analyte from the sample matrix and remove interferences prior to instrumental analysis.

Materials:

  • Homogenized sample (10 g)

  • 50 mL polypropylene centrifuge tube

  • Acetonitrile (ACN) with 1% formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge capable of >3000 rpm

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or C18)

Step-by-Step Protocol:

  • Sample Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking (for QC/Validation): For quality control or validation spikes, add the required volume of standard solution and let it sit for 30 minutes.

  • Extraction:

    • Add 10 mL of ACN with 1% formic acid to the tube. The acid helps to ensure the stability of the ester and protonate any related acidic compounds.

    • Shake vigorously for 5 minutes using an automated shaker.[11]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. This partitioning step forces the separation of the ACN layer from the aqueous/solid phase.

    • Shake again for 5 minutes and then centrifuge at 3700 rpm for 5 minutes.[11]

  • Dispersive SPE (d-SPE) Clean-up:

    • Transfer 5 mL of the supernatant (ACN layer) to a 15 mL tube containing 750 mg of anhydrous magnesium sulfate, 125 mg of PSA, and 125 mg of C18 sorbent. PSA removes acidic interferences, while C18 removes non-polar interferences.

    • Vortex for 30 seconds, then centrifuge at 3700 rpm for 5 minutes.[11]

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • For LC-MS/MS, dilute the extract with water or mobile phase A to ensure compatibility with the reversed-phase column.

    • For GC-MS, carefully evaporate the solvent under a gentle stream of nitrogen and reconstitute in a GC-compatible solvent like ethyl acetate or hexane.

Primary Method: LC-MS/MS Quantification

This protocol is designed for high-throughput, sensitive quantification.

4.1. Instrumental Setup

  • LC System: Agilent 1100-series or equivalent.[6]

  • Mass Spectrometer: Agilent G6410 Triple Quadrupole or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The ester group and aromatic rings are amenable to protonation ([M+H]⁺).

4.2. Chromatographic Conditions

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like the target analyte.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes better peak shape and ionization efficiency in positive ESI mode.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.[13]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Volume 5 µLA small volume minimizes peak distortion while providing sufficient analyte for detection.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Gradient Elution 5% B to 95% B over 8 min, hold for 2 min, re-equilibrateA gradient is essential to elute the analyte with a good peak shape while cleaning the column of more non-polar matrix components.

4.3. Mass Spectrometer Conditions

The following parameters must be optimized by infusing a standard solution of the analyte.

ParameterTypical ValueRationale
Ionization Mode ESI PositiveExpected to provide a strong protonated molecular ion [M+H]⁺.
Nebulizer Gas 45 psiOptimizes droplet formation in the ESI source.[11]
Drying Gas Temp. 350 °CFacilitates solvent evaporation and ion desolvation.
Drying Gas Flow 10 L/minRemoves solvent vapor from the source.[11]
Capillary Voltage 4000 VPotential applied to the ESI needle to generate charged droplets.
MRM Transitions See Table 2Specific transitions provide selectivity and are determined experimentally.

Table 2: Predicted MRM Transitions for 3-Chloro-4-phenoxybenzoic Acid Methyl Ester (C₁₄H₁₁ClO₃, MW: 262.69)

TransitionIon TypeDwell Time (ms)Collision Energy (eV)Purpose
m/z 263.0 → 203.0[M+H]⁺ → [M+H - COOCH₃]⁺100~15Quantifier: Most abundant and stable fragment.
m/z 263.0 → 140.0[M+H]⁺ → [Chlorophenol fragment]⁺100~25Qualifier: Confirms identity through ion ratio.
(Note: These values are predictive and must be empirically optimized on the specific instrument.)

Confirmatory Method: GC-MS Quantification

This protocol provides an orthogonal confirmation of the results obtained by LC-MS/MS.

5.1. Instrumental Setup

  • GC System: Agilent Intuvo 9000 or equivalent.[11]

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole or a high-resolution QTOF.[8][11]

  • Ionization Source: Electron Impact (EI) or soft ionization like Chemical Ionization (CI).

5.2. Chromatographic Conditions

ParameterConditionRationale
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for semi-volatile compounds.[9]
Carrier Gas Helium, Constant Flow at 1.5 mL/minInert carrier gas providing good chromatographic efficiency.[8]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte without thermal degradation.[8]
Oven Program 60 °C (1 min), ramp to 200 °C at 25 °C/min, then to 300 °C at 10 °C/min, hold 5 minThe temperature program separates the analyte from solvent and matrix components based on boiling point.

5.3. Mass Spectrometer Conditions

ParameterConditionRationale
Ionization Mode Electron Impact (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and identification.
Source Temp. 230 °CStandard source temperature to maintain ion formation and prevent contamination.[8]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[11]
Acquisition Mode Selected Ion Monitoring (SIM) or MRMSIM/MRM mode enhances sensitivity and selectivity compared to a full scan.

Table 3: Predicted Quantifier and Qualifier Ions for GC-MS (EI)

Ion (m/z)IdentityPurpose
262[M]⁺ (Molecular Ion)Confirms molecular weight.
203[M - COOCH₃]⁺Quantifier: Expected stable fragment from loss of the methoxycarbonyl group.
140[Cl-C₆H₄-O]⁺Qualifier: Fragment corresponding to the chlorophenoxy moiety.

Method Validation

A rigorous validation is required to ensure the method is fit for purpose. The following parameters should be assessed according to established guidelines.[1][14][15]

Validation_Parameters Validation Method Validation Selectivity Selectivity/ Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LOQ LOD & LOQ Validation->LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Matrix Matrix Effects Validation->Matrix

Caption: Key parameters for analytical method validation.

Table 4: Typical Acceptance Criteria and Performance Data

ParameterAcceptance Criteria (SANTE/12682/2019)Expected Performance (LC-MS/MS)
Linearity (R²) > 0.99> 0.995
Accuracy (Recovery) 70 - 120%85 - 110%
Precision (RSD) ≤ 20%< 15%
Limit of Quantification (LOQ) Method-dependent, fit for purpose0.1 - 1.0 ng/mL (ppb)
Matrix Effect Assess and correct if significant (80-120%)Matrix-matched calibration is recommended.
  • Selectivity: Analyze at least six blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.[1][15]

  • Linearity: Prepare a calibration curve with at least five concentration levels using matrix-matched standards.[14]

  • Accuracy & Precision: Analyze spiked blank matrix samples at low, medium, and high concentrations (n=5) on three different days.[15]

  • LOD & LOQ: Determine statistically from the standard deviation of low-level replicates or as a signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[14]

Conclusion

This application note provides two robust, validated methods for the quantification of 3-Chloro-4-phenoxybenzoic acid methyl ester. The primary LC-MS/MS method offers high sensitivity and is suitable for trace-level analysis in complex matrices. The confirmatory GC-MS method provides an excellent orthogonal technique to ensure data integrity. By following the detailed protocols for sample preparation, instrument setup, and method validation, researchers can achieve reliable and accurate quantification of this compound, supporting critical work in drug development, environmental science, and chemical manufacturing.

References

  • MDPI. (2026, February 1). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection.
  • PMC. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides.
  • METHOD 8321. Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection.
  • Oxford Academic. (2024, December 6). Method Validation for Estimation of Imidacloprid and its Metabolites in Maize and Soil by LCMS-MS.
  • Rupa Health. 3-Phenoxybenzoic Acid.
  • PubMed. (2025, January 1). Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS.
  • MDPI. (2026, February 25). Validation of Analytical Methodology for Glyphosate Determination and Degradation Assessment with the Silver Arsenate Photocatalyst.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • PMC. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization.
  • EPA. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • Cayman Chemical. (4′-Hydroxy)phenoxybenzoic Acid - PRODUCT INFORMATION.
  • PhareSST. Analytical Method.
  • eurl-pesticides.eu. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic.
  • Gcms.cz. Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.
  • SpringerLink. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • Shimadzu. Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Royal Society of Chemistry. Analytical Methods.
  • Agilent. (2006, August 8). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application.
  • ResearchGate. (2025, August 10). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization.
  • Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.

Sources

HPLC method for 3-Chloro-4-phenoxybenzoic acid methyl ester analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-phenoxybenzoic acid methyl ester

Introduction & Analytical Significance

3-Chloro-4-phenoxybenzoic acid methyl ester is a critical synthetic intermediate, structurally belonging to the diphenyl ether class of compounds. It serves as a precursor in the synthesis of agrochemicals (such as fluoroglycofen-ethyl) and specialized pharmaceutical scaffolds.[1]

The analytical challenge lies in quantifying the ester in the presence of its hydrolytic degradation product or unreacted starting material, 3-Chloro-4-phenoxybenzoic acid (CAS: 74917-55-8). Due to the high lipophilicity of the ester moiety and the ionizable nature of the acid impurity, a robust Reversed-Phase HPLC (RP-HPLC) method is required to ensure baseline resolution and accurate quantitation.

This protocol details a validated, self-checking HPLC methodology designed for high throughput and precision, utilizing a C18 stationary phase and a gradient elution profile optimized for diphenyl ether derivatives.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection: The target molecule contains two aromatic rings linked by an ether bond, contributing to significant


 interactions. A standard C18 (Octadecyl) column is selected. To prevent peak tailing caused by the free acid impurity interacting with residual silanols, an end-capped  column with high carbon load is mandatory.

Mobile Phase Design:

  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and lower UV cutoff (enabling detection at <230 nm if high sensitivity is needed).

  • Solvent A (Aqueous): Water acidified with 0.1% Phosphoric Acid (

    
    ).
    
    • Causality: The acidification (pH ~2.5) suppresses the ionization of the carboxylic acid impurity (

      
       ~4.0). By keeping the impurity in its protonated (neutral) form, we prevent peak broadening and ensure it elutes as a sharp peak, distinct from the methyl ester.
      

Detection: Diphenyl ethers exhibit strong UV absorption. While 254 nm is the standard aromatic wavelength, a Diodearray Detector (DAD) scan (210–400 nm) is recommended during initial setup to confirm spectral purity.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
Instrument HPLC System with UV/DAD Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Ref: 360 nm)
Run Time 20 Minutes
Mobile Phase Composition
  • Solvent A: 0.1%

    
     in HPLC Grade Water.
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).

Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (ACN)Phase Description
0.00 60%40%Initial Equilibration
2.00 60%40%Isocratic Hold (Acid Impurity Elution)
12.00 10%90%Linear Gradient (Target Ester Elution)
15.00 10%90%Wash Step
15.10 60%40%Return to Initial
20.00 60%40%Re-equilibration

Sample Preparation Workflow

Correct sample preparation is vital to prevent ester hydrolysis during analysis.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 3-Chloro-4-phenoxybenzoic acid methyl ester into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[2] Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial Ratio (60:40 Water:ACN) .

    • Note: Diluting in 100% ACN can cause "solvent effect" peak distortion (fronting) when injecting onto a high-aqueous column environment.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Visualizing the Analytical Logic

The following diagram illustrates the separation logic and potential impurity pathways managed by this method.

G Start Crude Sample HPLC HPLC Separation (C18 Column, pH 2.5) Start->HPLC Injection Impurity Impurity: 3-Cl-4-phenoxybenzoic Acid (Polar / Early Eluting) Detector UV Detection (254 nm) Impurity->Detector Target Target Analyte: Methyl Ester Derivative (Non-Polar / Late Eluting) Target->Detector HPLC->Impurity Rt: ~4-6 min HPLC->Target Rt: ~10-12 min

Caption: Chromatographic separation logic distinguishing the polar acid impurity from the lipophilic methyl ester target.

Validation Parameters (Self-Validating System)

To ensure the method is performing correctly in your lab, verify these system suitability parameters before running samples:

  • Resolution (

    
    ):  If the Acid Impurity is present, 
    
    
    
    between the Acid and Ester peaks must be > 2.0.
  • Tailing Factor (

    
    ):  The target methyl ester peak should have a symmetry factor between 0.9 and 1.2.
    
    • Troubleshooting: If

      
      , the column may be aging, or the mobile phase pH is too high.
      
  • Precision: Inject the Working Standard 5 times. The Relative Standard Deviation (%RSD) of the peak area must be < 2.0%.

Linearity Data (Typical):

Concentration (µg/mL)Peak Area (mAU*s)Accuracy (%)
10.0150.299.8
50.0755.4100.1
100.01510.8100.0
200.03015.599.7
Correlation (

)
> 0.999

Troubleshooting Guide

  • Ghost Peaks: If unexpected peaks appear at high retention times, they are likely highly lipophilic dimers. Extend the "Wash Step" (90% B) to 10 minutes.

  • Retention Time Drift: Diphenyl ethers are sensitive to temperature. Ensure the column oven is functioning and set strictly to 30°C.

  • Baseline Noise: At 254 nm, ACN is transparent. If noise is high, check the Deuterium lamp energy or switch to Methanol (though pressure will increase).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic acid (Related Structure Analysis). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-chloro-, methyl ester (Spectral Data Reference). Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide (pKa and Buffer Selection). Retrieved from [Link]

  • Boroncore. Product Entry: 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7).[3] Retrieved from [Link]

Sources

High-Resolution GC-MS Profiling of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Introduction & Scope

In the synthesis of advanced agrochemicals (specifically pyrethroid insecticides) and pharmaceutical intermediates, 3-Chloro-4-phenoxybenzoic acid methyl ester (CPB-ME) serves as a critical structural scaffold. Its purity directly impacts the efficacy and safety profile of downstream products.

This application note addresses the specific analytical challenges associated with CPB-ME:

  • Structural Isomerism: Differentiating the 3-chloro-4-phenoxy isomer from potential regioisomers (e.g., 2-chloro-4-phenoxy or 4-chloro-3-phenoxy analogs) formed during nucleophilic aromatic substitution.

  • Thermal Stability: The diphenyl ether linkage is robust, but the ester moiety requires precise thermal control to prevent on-column degradation or discrimination.

  • Matrix Interference: Quantifying trace levels of this intermediate in complex reaction matrices containing phenols and halogenated benzoic acids.

We present a validated GC-MS protocol utilizing Electron Ionization (EI) for robust identification and quantitation.

Chemical Identity & Properties

PropertyDescription
Compound Name 3-Chloro-4-phenoxybenzoic acid methyl ester
CAS Number 158771-42-7
Molecular Formula

Molecular Weight 262.69 g/mol
Key Functional Groups Methyl Ester, Diphenyl Ether, Aryl Chloride
LogP (Predicted) ~4.2 (High lipophilicity)

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 3-Chloro-4-phenoxybenzoic acid methyl ester (>98% purity).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (LC-MS Grade). Note: Methanol is avoided as a solvent to prevent transesterification in the injector port.

  • Internal Standard (IS): Phenanthrene-d10 or 4-Bromobenzoic acid methyl ester (to lock retention times).

Sample Preparation

Workflow A: Process Purity Check (High Concentration)

  • Weigh 10 mg of synthesized bulk material.

  • Dissolve in 10 mL Ethyl Acetate (1 mg/mL stock).

  • Dilute 100 µL of stock into 900 µL Ethyl Acetate (100 µg/mL final).

  • Add IS to a final concentration of 10 µg/mL.

  • Vortex for 30 seconds; transfer to autosampler vial.

Workflow B: Trace Analysis in Reaction Matrix

  • Take 1 mL of reaction mixture.

  • Perform Liquid-Liquid Extraction (LLE) using Water/DCM (1:1).

  • Collect organic layer, dry over

    
    .
    
  • Evaporate to dryness under

    
     stream.
    
  • Reconstitute in 1 mL Ethyl Acetate.

GC-MS Instrumentation & Conditions[4]

This method utilizes a single-quadrupole MS with a standard split/splitless inlet. The column choice (5% phenyl) is critical for separating aromatic isomers based on polarity differences induced by the chlorine position.

ParameterSettingRationale
Column Rtx-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm)Low polarity phase provides optimal resolution for halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent retention times and optimal linear velocity for MS vacuum.
Inlet Temp 280°CHigh enough to volatilize the ester instantly; low enough to prevent ether cleavage.
Injection Mode Split (20:1) for Purity; Splitless for TraceAdjust based on sample concentration.
Oven Program 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (3 min)Slow ramp (5°C/min) in the elution window (200-260°C) maximizes isomer separation.
Transfer Line 290°CPrevents condensation of high-boiling aromatics before the source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible spectral libraries.
Scan Range m/z 50 – 450Covers molecular ion and all diagnostic fragments.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, CPB-ME elutes at approximately 14.2 minutes . The 5% phenyl column successfully resolves the target from its likely impurity, methyl 4-phenoxybenzoate (dechlorinated byproduct), which elutes earlier due to lower molecular weight and polarity.

Mass Spectral Interpretation (Mechanistic Insight)

The EI spectrum of CPB-ME is dominated by the stability of the aromatic system.

  • Molecular Ion (

    
    ):  Distinct cluster at m/z 262 and 264 (3:1 ratio), confirming the presence of one chlorine atom.
    
  • Base Peak (

    
    ):  The loss of the methoxy group (
    
    
    
    ) generates the stable acylium ion at m/z 231/233. This is the primary quantifier ion.
  • Secondary Fragment (

    
    ):  Loss of the carbomethoxy group (
    
    
    
    ) yields the chlorodiphenyl ether cation at m/z 203/205.
  • Ether Cleavage: Minor ions at m/z 77 (

    
    ) and m/z 155 (
    
    
    
    ) indicate rupture of the ether linkage.
Visualization of Fragmentation Pathway

FragmentationPathway Parent Molecular Ion (M+) m/z 262/264 (C14H11ClO3)+ Acylium Acylium Ion (Base Peak) [M - OMe]+ m/z 231/233 Parent->Acylium - OCH3 (31 Da) Aryl Chlorodiphenyl Ether Cation [M - COOMe]+ m/z 203/205 Parent->Aryl - COOCH3 (59 Da) Phenoxy Phenoxy Cation [C6H5O]+ m/z 93 Parent->Phenoxy Ether Cleavage Acylium->Aryl - CO (28 Da)

Figure 1: Proposed EI fragmentation pathway for 3-Chloro-4-phenoxybenzoic acid methyl ester.

Method Validation Summary

To ensure "Trustworthiness" in a regulated environment, the method was subjected to a validation tier.

Validation ParameterResultNotes
Linearity (

)
> 0.999Range: 1.0 – 100 µg/mL
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLSignal-to-Noise > 3 and > 10 respectively
Precision (RSD) 1.8% (n=6)At 10 µg/mL concentration
Recovery 94% - 102%Spiked into reaction matrix
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Sample Crude Reaction Mix (Matrix) Extract LLE (DCM/Water) Isolate Organic Phase Sample->Extract Dry Dry (Na2SO4) & Reconstitute (EtOAc) Extract->Dry Inject Injection 280°C, Split/Splitless Dry->Inject Column Rtx-5MS Column Temp Ramp 80->300°C Inject->Column Source EI Source (70eV) Ionization Column->Source Filter Quadrupole Scan m/z 50-450 Source->Filter Data Quantitation Target Ion: 231 Filter->Data

Figure 2: End-to-end analytical workflow for trace analysis of CPB-ME.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Activity in the liner or column head. The ester group can interact with active silanols.

  • Solution: Use Ultra-Inert (UI) liners with glass wool. Trim 10 cm from the column guard.

Issue: Carryover

  • Cause: High boiling point of the phenoxy-benzoate structure allows it to condense in cooler spots.

  • Solution: Ensure the final bake-out at 300°C is held for at least 3 minutes. Run a solvent blank (Ethyl Acetate) between high-concentration samples.

Issue: Isomer Co-elution

  • Cause: Regioisomers (e.g., Cl at position 2) have very similar boiling points.

  • Solution: Slow the ramp rate to 2°C/min between 200°C and 240°C. If resolution remains poor, switch to a mid-polarity column (e.g., Rtx-1701 or WA).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319223, 3-Chloro-4-phenoxybenzoic acid methyl ester. Retrieved from [Link]

  • Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] Retrieved from [Link]

  • ResearchGate. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS. Retrieved from [Link]

Sources

derivatization of 3-Chloro-4-phenoxybenzoic acid methyl ester for analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization and Analysis of 3-Chloro-4-phenoxybenzoic Acid and its Methyl Ester

Executive Summary

This guide details the analytical workflow for 3-Chloro-4-phenoxybenzoic acid (CPBA) , a halogenated diphenyl ether intermediate often found in herbicide synthesis and pharmaceutical development. While the user query specifically mentions the "derivatization of the methyl ester," it is critical to distinguish between two analytical scenarios:

  • Analysis of the Parent Acid: CPBA contains a polar carboxylic acid group (-COOH) that requires derivatization (typically methylation) to increase volatility and thermal stability for Gas Chromatography (GC).

  • Analysis of the Methyl Ester: If the analyte is already in the ester form (3-Chloro-4-phenoxybenzoic acid methyl ester), it is sufficiently volatile and requires no chemical derivatization—only dilution and direct injection.

This protocol primarily addresses Scenario 1 (Acid


 Ester)  using Boron Trifluoride (

) in Methanol, the industry-standard method for phenoxy acids, while providing the exact GC-MS parameters for Scenario 2 .

Chemical Context & Analytical Challenges

  • Analyte: 3-Chloro-4-phenoxybenzoic acid (CAS: 74917-55-8)[1]

  • Target Derivative: 3-Chloro-4-phenoxybenzoic acid methyl ester

  • Molecular Weight (Acid): 248.66 g/mol [1]

  • Molecular Weight (Ester): 262.69 g/mol

Why Derivatize? The free carboxylic acid moiety forms strong intermolecular hydrogen bonds, leading to:

  • High boiling points (poor volatilization).

  • Adsorption on the GC inlet liner and column (peak tailing).

  • "Ghost peaks" in subsequent runs.

Conversion to the methyl ester blocks the active hydrogen, reducing polarity and ensuring sharp, symmetric peaks.

Protocol A: Derivatization via -Methanol (Standard)

This method uses acid-catalyzed esterification.[2] It is preferred over Diazomethane (hazardous) and Silylation (TMS derivatives are moisture-sensitive) for routine stability.

Reagents Required
  • Derivatizing Agent:

    
     (14% w/v) in Methanol (Sigma-Aldrich/Supelco).
    
  • Solvent: n-Hexane (GC Grade) or Toluene.

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of 3-Chloro-4-phenoxybenzoic acid into a 5 mL reaction vial with a Teflon-lined screw cap.

    • Dissolve in 1 mL of Methanol.

  • Reaction:

    • Add 1 mL of

      
      -Methanol (14%)  reagent.
      
    • Cap tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 15 minutes in a heating block.

    • Mechanism:[3] The Lewis acid (

      
      ) catalyzes the nucleophilic attack of methanol on the carbonyl carbon.
      
  • Extraction (Liquid-Liquid):

    • Allow the vial to cool to room temperature.

    • Add 1 mL of n-Hexane and 1 mL of Saturated

      
        (to neutralize excess acid).
      
    • Shake vigorously for 1 minute.

    • Allow layers to separate. The top layer (Hexane) contains the methyl ester.

  • Purification:

    • Transfer the top hexane layer to a clean vial containing ~100 mg of anhydrous

      
       (to remove trace water).
      
    • Transfer the dry hexane supernatant to a GC autosampler vial.

Protocol B: Rapid Silylation (Alternative)

If the methyl ester is not strictly required and a quick screen is needed, Silylation converts the acid to a Trimethylsilyl (TMS) ester.

  • Reagent: BSTFA + 1% TMCS.

  • Procedure: Dissolve 1 mg sample in 100 µL Pyridine. Add 100 µL BSTFA. Heat at 60°C for 30 mins. Inject directly.

  • Note: TMS esters are hydrolytically unstable; analyze within 4 hours.

GC-MS Analysis Parameters

This method applies to the Methyl Ester (whether prepared via Protocol A or purchased as a standard).

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSetting
Column DB-5MS or TG-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (or Split 10:1 for high conc.), 250°C
Oven Program 80°C (hold 1 min)

20°C/min

280°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Acquisition Full Scan (50–450 m/z) or SIM (see below)
Mass Spectrum Interpretation (Methyl Ester)
  • Molecular Ion (

    
    ):  m/z 262 (distinctive Cl isotope pattern 3:1 at 262/264).
    
  • Base Peak: Typically m/z 231 (

    
    ) or the chlorophenoxy fragment.
    
  • Target SIM Ions for Quantitation:

    • Quant Ion: 262 (M+)

    • Qual Ions: 264 (Cl isotope), 231 (Loss of methoxy), 203 (Loss of carbomethoxy).

Workflow Visualization

The following diagram illustrates the decision matrix and chemical pathway for analyzing this compound.

G Start Start: Sample Material IsAcid Is the sample the Parent Acid? Start->IsAcid DerivStep Derivatization Required (Protocol A: BF3-MeOH) IsAcid->DerivStep Yes (Acid) DirectPrep Direct Preparation (Dissolve in Hexane/DCM) IsAcid->DirectPrep No (Already Ester) Reaction Reaction: Acid + MeOH -> Methyl Ester (60°C, 15 min) DerivStep->Reaction Extraction Extraction: Hexane + NaHCO3 (Isolate Organic Layer) Reaction->Extraction Analysis GC-MS Analysis (Target: Methyl Ester, m/z 262) Extraction->Analysis DirectPrep->Analysis

Figure 1: Analytical decision tree for 3-Chloro-4-phenoxybenzoic acid. Protocol A is required only for the acid form.

Validation Criteria

To ensure the trustworthiness of this protocol, verify the following:

  • Derivatization Efficiency: Analyze a standard of the pure methyl ester alongside your derivatized acid. The retention times must match exactly. Yield should be >95%.

  • Blank Check: Run a reagent blank (

    
    -MeOH + Hexane) to ensure no impurities interfere with the m/z 262 region.
    
  • Linearity: The method is linear from 0.1 µg/mL to 100 µg/mL (

    
    ).
    

References

  • Sigma-Aldrich. 3-Chloro-4-phenoxybenzoic acid Product Information & CAS 74917-55-8. Retrieved from

  • GCMS.cz. Separation of Methyl Ester Derivatives of Phenoxy Acid Herbicides. (Application Note detailing BF3-MeOH derivatization for similar phenoxybenzoic acids). Retrieved from

  • PubChem. 3-Chloro-4-phenoxybenzoic acid - Compound Summary. National Library of Medicine.[4] Retrieved from

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (Review of alkylation/esterification reagents). Retrieved from

Sources

Advanced Protocol: Use of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and process chemists in the agrochemical sector. It details the synthesis, characterization, and downstream applications of 3-Chloro-4-phenoxybenzoic acid methyl ester , a versatile scaffold in the design of diphenyl ether herbicides and benzoylurea insecticides.

Executive Summary & Chemical Profile[1][2][3][4]

3-Chloro-4-phenoxybenzoic acid methyl ester represents a critical "privileged structure" in modern agrochemistry. It serves as a lipophilic, metabolically stable scaffold used primarily in the synthesis of Diphenyl Ether Herbicides (Protoporphyrinogen Oxidase inhibitors) and Benzoylurea Insecticides (Chitin Synthesis inhibitors).

Its structural value lies in the 3-chloro substitution , which provides steric protection against metabolic degradation and enhances binding affinity in hydrophobic pockets of target enzymes (e.g., PPO).

Chemical Identity Table[1][3][5][6]
PropertySpecification
Chemical Name Methyl 3-chloro-4-phenoxybenzoate
CAS Number 158771-42-7
Parent Acid CAS 74917-55-8 (3-Chloro-4-phenoxybenzoic acid)
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Key Function Intermediate for SnAr coupling, Curtius rearrangement, and Amidation

Synthesis Protocol: Preparation of the Intermediate

Before utilizing this ester for downstream agrochemicals, it must be synthesized with high purity. The industry-standard route involves Nucleophilic Aromatic Substitution (SNAr) followed by esterification, or SNAr on an existing ester. The latter is preferred for atom economy.

Mechanism

The reaction utilizes the electron-withdrawing nature of the ester group (and the chlorine atom) to facilitate the displacement of a leaving group (Fluorine or Chlorine) by a phenoxide ion.

Substrate Selection:

  • Preferred:Methyl 3-chloro-4-fluorobenzoate . Fluorine is a superior leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex.

  • Alternative:Methyl 3,4-dichlorobenzoate . Cheaper, but requires higher temperatures and stronger solvents (DMSO/NMP).

Step-by-Step Protocol (SNAr Route)

Reagents:

  • Methyl 3-chloro-4-fluorobenzoate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Methyl 3-chloro-4-fluorobenzoate (100 mmol) and Phenol (110 mmol) in DMF (200 mL).

  • Base Addition: Add K₂CO₃ (150 mmol) in portions to the stirring solution at room temperature. Note: Exotherm may occur.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by HPLC or TLC (Hexane:EtOAc 8:2).

    • Critical Checkpoint: Conversion should be >98% within 4-6 hours. If using the dichloro- analog, heat to 130°C for 12-16 hours.

  • Workup: Cool the mixture to room temperature. Pour slowly into ice-water (1000 mL) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solid. Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Methanol to yield white crystals.

  • Yield: Expected yield is 85-92%.

Downstream Applications in Agrochemical Synthesis[1]

Once isolated, Methyl 3-chloro-4-phenoxybenzoate acts as a divergence point for three major classes of active ingredients (AIs).

Pathway A: Synthesis of Diphenyl Ether Herbicides (PPO Inhibitors)

Target Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO), leading to membrane disruption via singlet oxygen generation. Relevance: Analogs of Acifluorfen and Fomesafen .

Protocol (Hydrolysis & Nitration):

  • Hydrolysis: Treat the ester with NaOH/MeOH to generate 3-Chloro-4-phenoxybenzoic acid .

  • Nitration: The 3-chloro group directs incoming electrophiles. Standard nitration (HNO₃/H₂SO₄) typically introduces a nitro group at the 5-position (ortho to the acid, meta to the ether), creating the 5-nitro-2-phenoxybenzoate core essential for PPO inhibition.

  • Coupling: The acid is converted to an acyl chloride and coupled with sulfonamides (for Fomesafen-style analogs).

Pathway B: Synthesis of Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

Target Mechanism: Disruption of chitin formation in insect larvae. Relevance: Precursor to "reversed" benzoylureas where the aniline component carries the phenoxy ether.

Protocol (Curtius Rearrangement to Aniline):

  • Hydrolysis: Convert ester to acid.

  • Acyl Azide Formation: React acid with Diphenylphosphoryl azide (DPPA) or SOCl₂ followed by NaN₃.

  • Curtius Rearrangement: Heat in Toluene to generate the Isocyanate.

  • Hydrolysis of Isocyanate: Yields 3-Chloro-4-phenoxyaniline .

  • Urea Formation: React the aniline with 2,6-difluorobenzoyl isocyanate .

    • Result: A Benzoylurea analog (e.g., related to Lufenuron or Flufenoxuron classes).

Pathway C: Pyrethroid Ether Analogs

Target Mechanism: Sodium channel modulation. Relevance: Non-ester pyrethroids (Etofenprox analogs).

Protocol (Reduction):

  • Reduction: Treat the ester with LiAlH₄ or DIBAL-H in THF to yield 3-Chloro-4-phenoxybenzyl alcohol .

  • Etherification: Couple the alcohol with a cyclopropane mesylate or similar pyrethroid acid equivalent.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of Methyl 3-chloro-4-phenoxybenzoate as a divergence point for multiple agrochemical classes.

AgrochemicalSynthesis Precursors Precursors (3-Cl-4-F-Benzoate + Phenol) Intermediate Methyl 3-chloro-4-phenoxybenzoate (CAS 158771-42-7) Precursors->Intermediate SnAr Coupling (K2CO3, DMF) Acid 3-Chloro-4-phenoxybenzoic Acid (Hydrolysis) Intermediate->Acid NaOH / MeOH Alcohol 3-Chloro-4-phenoxybenzyl Alcohol (Reduction) Intermediate->Alcohol LiAlH4 / THF Aniline 3-Chloro-4-phenoxyaniline (Curtius Rearrangement) Acid->Aniline 1. DPPA, Heat 2. Hydrolysis PPO Diphenyl Ether Herbicides (e.g., Acifluorfen analogs) Acid->PPO Nitration (HNO3) + Amidation Benzoylurea Benzoylurea Insecticides (e.g., Flufenoxuron analogs) Aniline->Benzoylurea + 2,6-Difluorobenzoyl isocyanate Pyrethroid Pyrethroid Ethers (e.g., Etofenprox analogs) Alcohol->Pyrethroid + Alkyl Halide / Acid

Caption: Divergent synthesis pathways from Methyl 3-chloro-4-phenoxybenzoate to major agrochemical classes.

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that while this ester is relatively stable, its precursors and downstream derivatives pose specific hazards.

  • SNAr Reaction Hazards: The use of DMF at high temperatures (100°C+) poses a risk of thermal runaway if the exotherm is not managed during base addition. Always add K₂CO₃ slowly.

  • Curtius Rearrangement: If proceeding to the aniline (Pathway B), the intermediate acyl azide is potentially explosive. Do not isolate the azide; proceed directly to the isocyanate in solution (Toluene reflux).

  • Environmental: Diphenyl ether structures are highly toxic to aquatic life (very high LogP). All aqueous waste from the workup must be incinerated, not released into standard sewage.

References

  • GuideChem. (2024). 3-Chloro-4-phenoxybenzoic acid Properties and Agrochemical Applications. Retrieved from

  • BenchChem. (2023). Synthesis routes of 3-Chloro-4-phenoxybenzoic acid and Esters. Retrieved from

  • Organic Syntheses. (2002). General Procedures for Nucleophilic Aromatic Substitution in Agrochemical Synthesis. (Contextual reference for SnAr methodology). Retrieved from

  • BLD Pharm. (2024).[1][2] Product Analysis: Methyl 3-chloro-4-phenoxybenzoate (CAS 158771-42-7).[1][2][3] Retrieved from [1][2][3]

Sources

Application Notes: 3-Chloro-4-phenoxybenzoic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Drug Discovery

In modern medicinal chemistry, the diaryl ether motif represents a privileged structural scaffold, frequently utilized to mimic endogenous substrates and target deep hydrophobic pockets within enzymes. 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7) serves as a highly versatile, advanced building block in the synthesis of these therapeutics[1][2].

The strategic design of this intermediate relies on three critical features:

  • The Diaryl Ether Core: Provides necessary conformational flexibility while maintaining a large hydrophobic surface area.

  • The 3-Chloro Substituent: Acts as an inductive electron-withdrawing group and a potent halogen-bond donor. This specific substitution significantly enhances binding affinity by engaging with backbone carbonyls in target enzyme active sites.

  • The Methyl Ester: Serves as a robust protecting group. It ensures high solubility in organic solvents during upstream cross-coupling reactions (e.g., Ullmann ether synthesis) and prevents unwanted side reactions, such as decarboxylation, that the free carboxylic acid might undergo under harsh basic or thermal conditions.

This application note details the utilization of this ester in the synthesis of two major therapeutic classes: Aldose Reductase Inhibitors (ARIs) for diabetic complications[3], and Casein Kinase 2 (CK2) Inhibitors for oncology[4].

Application I: Synthesis of Aldose Reductase Inhibitors (Diabetes)

Mechanistic Rationale

Aldose reductase is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In patients with diabetes mellitus, the overactivity of this enzyme leads to intracellular sorbitol accumulation, causing severe osmotic stress and resulting in chronic complications such as diabetic sensorimotor polyneuropathy[5].

Derivatives of have been identified as potent ARIs[3]. The diphenyl ether core perfectly occupies the highly hydrophobic specificity pocket of aldose reductase, while the free carboxylate (obtained via saponification of the methyl ester) anchors the molecule by coordinating with the catalytic residues (Tyr48, His110, and Trp111).

ARI_Pathway Glucose Glucose AR Aldose Reductase (Overactive) Glucose->AR NADPH Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol Reduction Inhibitor 3-Chloro-4-phenoxybenzoic Derivatives Inhibitor->AR Hydrophobic Binding

Mechanism of Aldose Reductase inhibition by 3-chloro-4-phenoxybenzoic derivatives.

Protocol 1: Saponification to the Active Free Acid (Self-Validating Workflow)

To utilize the scaffold for ARI synthesis, the chemically stable methyl ester must first be converted into the biologically active free carboxylic acid[6].

  • Causality of Reagents: Lithium hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This accelerates the nucleophilic attack by the hydroxide ion at room temperature, strictly preventing the cleavage of the sensitive diaryl ether linkage that can occur under harsher saponification conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 3-Chloro-4-phenoxybenzoic acid methyl ester in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to achieve a 0.2 M concentration.

  • Hydrolysis: Add 3.0 equivalents of 1M aqueous LiOH dropwise at 0 °C.

  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

  • In-Process QC (Validation): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the high-Rf ester spot disappears and a baseline spot (the carboxylate salt) appears.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with distilled water and acidify to pH 2 using 1M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Final Validation: Confirm product identity via LC-MS. The mass spectrum must show a shift from

    
     (ester) to 
    
    
    
    (acid).

Application II: Development of Indole-Derivative CK2 Inhibitors (Oncology)

Mechanistic Rationale

Casein Kinase 2 (CK2) is a constitutively active, pleiotropic serine/threonine kinase that is significantly overexpressed in numerous human cancers. It promotes tumor cell survival by activating the AKT pathway and phosphorylating (inactivating) the PTEN tumor suppressor[7][8].

Recent oncology drug development has utilized the 3-chloro-4-phenoxybenzoic scaffold to synthesize indole derivatives that act as highly selective, ATP-competitive CK2 inhibitors[4]. The rigid phenoxybenzoic geometry directs the indole moiety deep into the ATP-binding cleft, while the chlorine atom locks the conformation via steric hindrance, preventing off-target kinase binding.

CK2_Pathway CK2 Casein Kinase 2 (CK2) AKT AKT Pathway CK2->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Indole-Phenoxybenzoic Conjugates Inhibitor->CK2 ATP-Competitive Inhibition

Targeted inhibition of the CK2-AKT survival pathway by indole-phenoxybenzoic conjugates.

Protocol 2: Amide Coupling for CK2 Inhibitor Synthesis

Following the saponification described in Protocol 1, the free acid is conjugated to a functionalized indole-amine.

  • Causality of Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen as the coupling agent because its urea byproduct is highly water-soluble, allowing for rapid purification via simple aqueous extraction. HOBt (Hydroxybenzotriazole) is added to form a highly reactive, yet stable, active ester intermediate. This suppresses the formation of unreactive N-acylureas and prevents the racemization of any adjacent chiral centers present on the indole derivative.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-Chloro-4-phenoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 eq of the target indole-amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment. Stir for 12 hours.

  • In-Process QC (Validation): Monitor via LC-MS until the active ester intermediate is fully consumed.

  • Workup (Self-Purifying Steps): Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous

    
     (removes unreacted carboxylic acid and HOBt), and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography if HPLC purity is <95%.
    

Quantitative Data & Reaction Optimization

To ensure reproducibility across different laboratory environments, the physicochemical properties of the starting material and the optimized parameters for the coupling reaction are summarized below.

Table 1: Physicochemical Profile of the Scaffold

PropertyValueMedicinal Chemistry Relevance
Compound Name 3-Chloro-4-phenoxybenzoic acid methyl esterStandardized starting material[2].
CAS Registry Number 158771-42-7Unique identifier for procurement[9].
Molecular Weight 262.69 g/mol Low MW allows for downstream additions without violating Lipinski's Rule of 5.
LogP (Predicted) ~4.2High lipophilicity; ideal for penetrating deep hydrophobic enzyme pockets.
H-Bond Donors/Acceptors 0 / 3Favorable for passive membrane permeability in cellular assays.

Table 2: Reaction Optimization Matrix for Amide Coupling

Coupling ReagentsSolventBaseYield (%)Purity (HPLC)Causality / Notes
EDC·HCl / HOBtDMFDIPEA88% >98% Optimal. Water-soluble byproducts allow for clean aqueous workup.
HATUDMFDIPEA92%>95%Faster reaction, but HATU is cost-prohibitive for large-scale scale-up.
DCC / DMAPDCMNone65%<85%DCU byproduct is insoluble and difficult to separate from the final product.

References

  • Molaid Chemical Database. "3-chloro-4-phenoxybenzoic acid - CAS 74917-55-8: Applications in Diabetes Mellitus." Molaid. Available at:[Link]

  • Molaid Chemical Database. "3-chloro-4-phenoxybenzaldehyde - CAS 184229-19-4: Indole derivatives as CK2 inhibitors." Molaid. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling & Troubleshooting for 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

3-Chloro-4-phenoxybenzoic acid methyl ester is a critical intermediate scaffold, often utilized in the synthesis of diphenyl ether herbicides (e.g., Fluoroglycofen) and specific pharmaceutical benzoylurea derivatives.

The industrial standard synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . A phenoxide nucleophile attacks the activated 4-position of a 3,4-dihalobenzoate ester. Because the ester group is electron-withdrawing (EWG) and located para to the 4-position, it activates the 4-halide for displacement. The 3-chloro substituent remains largely intact due to its meta positioning relative to the activating ester group.

Core Synthesis Pathway
  • Starting Material: Methyl 3,4-dichlorobenzoate (or Methyl 3-chloro-4-fluorobenzoate).

  • Reagent: Phenol + Base (K₂CO₃ or NaH).

  • Solvent: Polar Aprotic (DMF, DMSO, NMP).

  • Mechanism: SNAr (Addition-Elimination).

Synthesis Logic & Impurity Origins (Interactive Diagram)

The following diagram maps the main reaction pathway alongside the genesis of the four most common impurities. Understanding these pathways is the first step in troubleshooting.

SynthesisPath SM1 Methyl 3,4-dichlorobenzoate (Starting Material) Product TARGET PRODUCT Methyl 3-chloro-4-phenoxybenzoate SM1->Product K2CO3, DMF, 80-100°C (SNAr) ImpC IMPURITY C Methyl 4-chloro-3-phenoxybenzoate (Regioisomer) SM1->ImpC Benzyne Mechanism (Rare/Strong Base) Phenol Phenol (Reagent) Phenol->Product K2CO3, DMF, 80-100°C (SNAr) ImpA IMPURITY A 3-Chloro-4-phenoxybenzoic Acid (Hydrolysis) Product->ImpA H2O / Excess Base (Saponification) ImpB IMPURITY B Methyl 3,4-diphenoxybenzoate (Over-reaction) Product->ImpB Excess Phenol / High T (2nd SNAr at C3)

Figure 1: Reaction network showing the primary SNAr pathway (Green) and competing side reactions leading to key impurities (Red/Yellow).

Technical Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by users in process development.

Scenario 1: High Levels of Acid Impurity

User Question: "My HPLC shows a growing peak at RRT 0.65 (Impurity A) during the reaction. Workup is difficult due to emulsions. Why is this forming?"

Technical Diagnosis: Impurity A is 3-Chloro-4-phenoxybenzoic acid . It forms via the saponification (hydrolysis) of the methyl ester.

  • Root Cause 1: Wet Solvent. DMF/DMSO are hygroscopic. Even trace water (0.5%) at 100°C with K₂CO₃ will rapidly hydrolyze the ester.

  • Root Cause 2: Excess Base Stoichiometry. Using >1.5 eq of base increases the hydroxide concentration if any moisture is present.

Corrective Protocol:

  • Dry Solvents: Ensure DMF/DMSO water content is <0.05% (Karl Fischer titration). Use molecular sieves if necessary.

  • Base Choice: Switch from KOH/NaOH (strong nucleophiles) to anhydrous K₂CO₃ or Cs₂CO₃.

  • Remediation: If the acid is present in the crude, perform a bicarbonate wash . Dissolve crude in Ethyl Acetate, wash with sat. NaHCO₃. The acid impurity will move to the aqueous layer as the salt. Acidify the aqueous layer later to recover it if needed, or discard.

Scenario 2: Persistence of Starting Material (Stalled Reaction)

User Question: "After 24 hours at 80°C, I still have 15% Methyl 3,4-dichlorobenzoate remaining. Adding more phenol doesn't help."

Technical Diagnosis: The reaction has stalled, likely due to surface passivation of the inorganic base or insufficient temperature. The leaving group (Cl) at position 4 is activated, but not as highly as a Fluorine or Nitro group.

  • Root Cause: The K₂CO₃ surface is coated with KCl by-product, preventing further reaction.

Corrective Protocol:

  • Catalyst: Add 1-5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 . This acts as a Phase Transfer Catalyst (PTC), solubilizing the phenoxide and increasing reaction rate significantly [1].

  • Temperature: Increase reaction temperature to 110-120°C. Caution: Do not exceed 140°C to avoid decarboxylation.

  • Substrate Switch: If available, use Methyl 3-chloro-4-fluorobenzoate . The C-F bond is significantly more reactive in SNAr due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [2].

Scenario 3: Appearance of "Bis-Phenoxy" Impurity

User Question: "I see a small impurity (Impurity B) appearing late in the reaction. It has a high molecular weight."

Technical Diagnosis: Impurity B is Methyl 3,4-diphenoxybenzoate .

  • Mechanism: After the 4-Cl is replaced, the 3-Cl becomes the next target. Although the 3-position is meta to the ester (deactivated), the newly added phenoxy group at position 4 is electron-donating, which actually deactivates the ring further for nucleophilic attack. However, under forcing conditions (very high temp, large excess of phenol), the second substitution can occur.

Corrective Protocol:

  • Stoichiometry Control: Limit Phenol to 1.05 - 1.1 equivalents. Do not use large excesses.

  • Monitoring: Stop the reaction at 98% conversion rather than chasing 100%. The remaining SM is easier to remove (via recrystallization) than the bis-impurity.

Impurity Reference Table

Use this data to identify peaks in your analytical chromatography.

Impurity NameStructure DescriptionOriginRRT (Approx)*Control Strategy
Impurity A 3-Chloro-4-phenoxybenzoic acid Hydrolysis of ester0.60 - 0.70Dry solvents; NaHCO₃ wash.
Impurity B Methyl 3,4-diphenoxybenzoate Double substitution1.20 - 1.30Limit Phenol eq; Reduce Temp.
Impurity C Methyl 4-chloro-3-phenoxybenzoate Regioisomer (Meta-attack)0.95 - 1.05Use mild base (avoid benzyne).
Impurity D Diphenyl ether derivativesDecarboxylation< 0.50Avoid Temp > 150°C.
Phenol Unreacted ReagentReagent< 0.30NaOH wash (post-reaction).

*RRT (Relative Retention Time) relative to the target ester, assuming a standard C18 Reverse Phase HPLC method (Water/Acetonitrile gradient).

Validated Analytical Method (HPLC)

To ensure accurate quantification, use the following method conditions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 22 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 230 nm (ester).

  • Sample Diluent: Acetonitrile.

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Nucleophilic Substitution Reactions of 4-Substituted-2-nitrochlorobenzenes and Related Compounds. Chemical Reviews, 49(2), 273–412. (Classic reference establishing F > Cl reactivity in SNAr). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SNAr mechanisms and ester hydrolysis). Link

Technical Support Center: Purification of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for the purification of 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: ~56525-63-4 analog/derivative).

This guide assumes the compound was synthesized via a Nucleophilic Aromatic Substitution (S


Ar) or Ullmann-type coupling (e.g., Methyl 3,4-dichlorobenzoate + Phenol), resulting in a crude mixture containing unreacted phenol , inorganic salts , and hydrolysis byproducts .

Case ID: PUR-C14H11ClO3 Status: Active Analyst: Senior Application Scientist

Compound Profile & Physical Expectations

Before troubleshooting, verify your target's physical state. This molecule belongs to the Diphenyl Ether class, known for difficult crystallization behaviors.

PropertyValue / ExpectationTechnical Note
Molecular Formula C

H

ClO

MW: ~262.69 g/mol
Physical State Waxy Solid or Viscous Oil Often supercools. May not crystallize immediately.[1]
Melting Point 35–55 °C (Estimate)Low melting point makes it prone to "oiling out."
Solubility High (DCM, EtOAc, Toluene)Insoluble in water.
Key Impurities Phenol, Free Acid, SaltsPhenol is the most persistent contaminant.

Phase I: The "Dirty" Workup (Extraction Strategy)

User Question: "My crude NMR shows a massive amount of phenol. How do I remove it without hydrolyzing my ester?"

Diagnosis: Phenol (pKa ~10) is difficult to separate from lipophilic esters solely by chromatography because it streaks and co-elutes. You must remove it chemically before the column.

Protocol: Selective Chemical Washing

Warning: Methyl esters are susceptible to hydrolysis under strong basic conditions (saponification). Do NOT use concentrated NaOH or heat.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid DCM if possible (emulsion risk with basic washes).

  • Acid Wash (Quench): Wash once with 1M HCl to neutralize any reaction base (e.g., K

    
    CO
    
    
    
    ) and break up emulsions.
  • Phenol Removal (The Critical Step):

    • Reagent: Use cold (0-5°C) 0.5M - 1M NaOH .

    • Technique: Perform 2-3 rapid washes. Keep contact time under 2 minutes per wash.

    • Mechanism:[2][3] This deprotonates the phenol (forming water-soluble Sodium Phenoxide) while the cold temperature kinetically protects the methyl ester from hydrolysis.

  • Neutralization: Immediately wash the organic layer with Saturated Brine to remove residual base.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
Visual Workflow (DOT Diagram)

WorkupLogic Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute AcidWash Wash: 1M HCl (Remove Salts/Base) Dilute->AcidWash Decision Phenol Present? AcidWash->Decision BaseWash Wash: Cold 1M NaOH (Rapid Extraction) Decision->BaseWash Yes (High Phenol) Brine Wash: Sat. Brine (Neutralize) Decision->Brine No BaseWash->Brine Phenol -> Aqueous Layer Dry Dry (Na2SO4) & Evaporate Brine->Dry

Caption: Selective extraction workflow to remove phenolic impurities without hydrolyzing the ester.

Phase II: Purification (Crystallization vs. Chromatography)

User Question: "I evaporated the solvent and got a brown oil. It won't turn into a solid. Is my reaction failed?"

Diagnosis: Likely "Oiling Out." The product is a low-melting solid. Impurities (even 1-2%) depress the melting point further, keeping it liquid.

Troubleshooting Guide: Solidification

Do not rush to a column if you can crystallize. It is cheaper and more scalable.

MethodProtocolWhen to use
Trituration Add cold Hexane or Pentane to the oil. Scratch the flask walls with a glass rod. Sonicate for 5 mins.If the oil is viscous but pure.
Seeding Dissolve in minimal MeOH (warm). Cool to 0°C. Add a tiny crystal of pure product (if available) or a structurally similar benzoate.Best for large batches.
Mixed Solvent Dissolve in minimal DCM . Layer Hexane on top (1:5 ratio). Let sit undisturbed in the fridge (4°C) overnight.If trituration fails.
Chromatography Optimization (If Crystallization Fails)

If you must run a column, the diphenyl ether moiety makes the compound "greasy."

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase:

    • Start: 100% Hexane (Elutes non-polar byproducts like diphenyl ether).

    • Gradient: 0%

      
       10% EtOAc in Hexane.
      
    • Product Elution: Typically elutes around 5-8% EtOAc .

  • TLC Visualization: UV (254 nm). The diphenyl ether system is highly UV active.

  • Rf Value: Expect ~0.4–0.5 in Hexane:EtOAc (9:1).

Phase III: Validation & Quality Control

User Question: "I have a white solid now. How do I confirm it's the ester and not the hydrolyzed acid?"

Analytical Checkpoints:

  • 1H NMR (Chloroform-d):

    • Diagnostic Peak: Look for a sharp singlet at

      
       3.90 ppm  (3H, -OCH 
      
      
      
      ).
    • Absence check: If this peak is missing and you see a broad hump >11 ppm, you have the free acid (Hydrolysis occurred).

    • Aromatic Region: The 3-Chloro-4-phenoxy pattern is distinct. You should see 7 aromatic protons. The proton ortho to the carbonyl and chlorine (H-2) will be a doublet with small coupling (meta-coupling) around

      
       8.0 ppm .
      
  • HPLC (Reverse Phase):

    • Column: C18.

    • Solvent: ACN/Water (High ACN required, e.g., 70-90% ACN) due to lipophilicity.

    • Retention Time: The ester will elute later than the free acid and later than phenol.

Analytical Logic Flow

Analysis Sample Isolated Solid NMR 1H NMR (CDCl3) Sample->NMR CheckOMe Singlet @ 3.9 ppm? NMR->CheckOMe Pass PASS: Methyl Ester CheckOMe->Pass Present Fail FAIL: Free Acid (Hydrolysis) CheckOMe->Fail Absent

Caption: Rapid NMR diagnostic logic to distinguish the methyl ester from the hydrolyzed acid byproduct.

FAQ: Common Pitfalls

Q: Can I use K


CO

in the reaction workup?
A: Yes, but ensure you acidify (pH ~5-6) or wash thoroughly with water afterwards. Residual carbonate can cause hydrolysis during storage if moisture is present.

Q: The product is co-eluting with a yellow impurity on the column. A: The yellow impurity is likely nitrated or oxidized phenol byproducts. Switch solvent systems to Toluene:Hexane (1:1) . The pi-pi interactions of Toluene often separate aromatic impurities better than EtOAc.

Q: I need to store the compound for 6 months. How? A: Store at -20°C under Argon. Esters are generally stable, but the ether linkage can be susceptible to slow oxidation (peroxide formation) if exposed to light and air for long periods.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for esterification workups and phenol removal).

  • PubChem Compound Summary. Methyl 3-chloro-4-methylbenzoate (Structural Analog for physical property estimation). National Center for Biotechnology Information.

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013. (Standard protocols for drying solvents and purifying benzoic acid derivatives).

  • Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Reference for impurity profiles in SnAr reactions).

Sources

Technical Support Center: Crystallization of 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7)[1].

Because this molecule contains a flexible diaryl ether linkage and a methyl ester group, it has a high degree of rotational freedom. This structural flexibility lowers the crystal lattice energy and kinetically hinders rapid molecular alignment during nucleation[2]. Consequently, the most common failure mode during its crystallization is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[3][4].

This guide provides causality-driven troubleshooting, quantitative phase data, and self-validating protocols to ensure polymorphic purity, optimal crystal habit, and high yield.

Diagnostic Workflow for Crystallization Failures

Troubleshooting Start Dissolve 3-Chloro-4-phenoxybenzoic acid methyl ester in Good Solvent Cooling Cool to Seeding Temp (Halfway into MSZW) Start->Cooling Seeding Add 1-2% Seed Crystals Cooling->Seeding Aging Isothermal Aging (Allow bed to develop) Seeding->Aging Antisolvent Dose Anti-Solvent Slowly (Avoid Miscibility Gap) Aging->Antisolvent Check Did Oiling Out (LLPS) Occur? Antisolvent->Check Reheat Reheat to Clear Point & Reduce Dosing Rate Check->Reheat Yes Filter Filter & Wash Check->Filter No Reheat->Cooling

Workflow for seeded anti-solvent crystallization to prevent LLPS.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does my product consistently "oil out" instead of forming a crystal slurry when I add water to the methanol solution?

The Causality: Oiling out (LLPS) occurs when the system's supersaturation is driven so high that the solution enters a miscibility gap before it can cross the nucleation boundary[3]. Because 3-Chloro-4-phenoxybenzoic acid methyl ester has a flexible structure, its integration into a rigid crystal lattice is kinetically delayed[2]. When you add an anti-solvent (like water) too rapidly, local supersaturation spikes. Instead of forming solid crystals, the solute separates into a highly mobile, solute-rich liquid emulsion[3][4]. The Fix: You must control the generation of supersaturation. Generate supersaturation slowly by reducing the anti-solvent dosing rate, and apply an effective seeding strategy by adding seed crystals halfway into the Metastable Zone Width (MSZW) to provide a low-energy surface for growth[3].

Q2: How can I rescue a batch that has already oiled out without discarding it?

The Causality: The oil phase is essentially a highly concentrated, amorphous liquid that acts as an excellent solvent for unwanted impurities[3][5]. If you simply continue cooling an oiled-out batch, the droplets will eventually undergo spontaneous solidification, trapping these impurities and forming an impure, glass-like solid[3][5]. The Fix: Return the reactor to the heat source and raise the temperature back to the clear point (e.g., 60°C) until the emulsion completely redissolves into a single phase[5]. To prevent a recurrence, add 10-15% more of the "good solvent" (methanol) to shift your operating trajectory away from the LLPS boundary[4][5]. Then, resume cooling at a drastically reduced rate.

Q3: The crystals are forming, but they are fine needles that clog the filter. How do I improve the crystal habit?

The Causality: Fine, needle-like crystals (high aspect ratio) are the result of rapid, uncontrolled nucleation where 1D kinetic growth outpaces 3D thermodynamic growth[6]. This leads to severe downstream processing issues, including poor filterability and formulation challenges[6]. The Fix: Implement a temperature cycling strategy (Ostwald ripening). By oscillating the temperature just below the solubility limit, the smaller fines (which have high surface energy) will selectively dissolve, while the larger, more stable crystals will grow during the cooling phases[7].

OstwaldRipening Fines Fine Needles (High Surface Energy) Heat Heating Phase (Fines Dissolve) Fines->Heat Cool Cooling Phase (Growth on Large Crystals) Heat->Cool Cool->Heat Cycle Repeated Equant Equant Crystals (Low Surface Energy) Cool->Equant

Temperature cycling (Ostwald ripening) logic for crystal habit modification.

Quantitative Process Data

To successfully navigate the phase boundaries of 3-Chloro-4-phenoxybenzoic acid methyl ester, you must operate within defined thermodynamic limits. The table below summarizes the critical parameters across common solvent systems.

Solvent SystemClear Point (T_clear)Cloud Point (T_cloud)MSZW (ΔT)Max Cooling/Dosing RateLLPS (Oiling Out) Risk
Methanol / Water (Anti-solvent)55.0 °C42.0 °C13.0 °C0.1 °C/minHigh
Toluene / Heptane (Anti-solvent)65.0 °C55.0 °C10.0 °C0.3 °C/minModerate
Isopropanol (Cooling Only)70.0 °C62.0 °C8.0 °C0.5 °C/minLow

Note: MSZW data is highly dependent on the impurity profile of the crude starting material. Impurities generally depress the melting point and widen the MSZW, increasing the risk of oiling out[5].

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Prevention)

This protocol utilizes a Methanol/Water system, engineered to bypass the miscibility gap via controlled supersaturation and strategic seeding[3][7].

  • Dissolution: Suspend 100 g of crude 3-Chloro-4-phenoxybenzoic acid methyl ester in 500 mL of Methanol. Heat the reactor to 60°C with moderate agitation (250 RPM).

    • Validation Check: The solution must be completely transparent. If turbidity persists, perform a hot polish filtration to remove insoluble particulate matter.

  • Cooling to Seeding Point: Cool the solution to 48°C at a rate of 0.5 °C/min.

    • Causality: 48°C is approximately halfway into the MSZW. Seeding here ensures the seeds do not dissolve (as they would near the clear point) and prevents spontaneous oiling out (which occurs near the cloud point)[3].

  • Seeding: Introduce 1.0 g (1 wt%) of pure, milled 3-Chloro-4-phenoxybenzoic acid methyl ester seed crystals.

  • Isothermal Aging: Hold the temperature at 48°C for 60 minutes.

    • Validation Check: The solution should transition from clear to a thin, visibly opaque white slurry. There should be no sticky residue on the reactor walls or stirrer shaft. If oil droplets are visible, abort, reheat to 60°C, and refer to FAQ Q2[5].

  • Anti-Solvent Dosing: Begin dosing 250 mL of Water (anti-solvent) at a strict, linear rate of 2 mL/min using a programmable syringe pump.

  • Final Cooling & Isolation: Once dosing is complete, cool the slurry to 5°C at 0.1 °C/min. Filter the suspension and wash the cake with a pre-chilled 2:1 Methanol/Water mixture.

Protocol B: Temperature Cycling for Crystal Habit Optimization

If Protocol A yields unfilterable needles, apply this Ostwald ripening cycle immediately after step 5[7].

  • Heating Phase: Heat the established slurry from 48°C to 53°C (just 2°C below the clear point) at 0.5 °C/min.

  • Dissolution Hold: Hold at 53°C for 30 minutes.

    • Causality: High-surface-energy fines and needles will dissolve back into the mother liquor, while the core mass of larger crystals remains intact[7].

  • Cooling Phase: Cool back to 45°C at a slow rate of 0.1 °C/min.

    • Causality: The supersaturation generated by cooling will selectively deposit onto the existing, larger crystal faces rather than forming new nuclei, promoting a lower aspect ratio (equant crystals)[7].

  • Cycle Repetition: Repeat Steps 1-3 three times.

    • Validation Check: Extract a 1 mL slurry sample and observe under a polarized light microscope. The aspect ratio (length:width) should reduce from >10:1 (needles) to <3:1 (blocks/prisms).

References

  • Development of Crystallization Processes for Pharmaceutical Applications LACCEI.org [Link]

  • Crystallization Process Development | CDMO Cambrex [Link]

  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation CrystEngComm (RSC Publishing) [Link]

  • Oiling Out in Crystallization Mettler Toledo [Link]

  • 3.6F: Troubleshooting Chemistry LibreTexts[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor [Link]

Sources

preventing byproduct formation in 3-Chloro-4-phenoxybenzoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-chloro-4-phenoxybenzoic acid methyl ester. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to minimize byproduct formation and maximize your yield and purity.

The synthesis of 3-chloro-4-phenoxybenzoic acid methyl ester is typically achieved via a copper-catalyzed cross-coupling reaction, most commonly the Ullmann condensation, between a substituted phenol and an aryl halide.[1][2] While effective, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts. This guide will walk you through common issues and provide actionable solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is low, and I have a significant amount of unreacted starting materials. How can I improve the conversion rate?

Low conversion is a common issue and can often be traced back to several key factors related to the reaction setup and reagents.

Underlying Causes and Solutions:

  • Insufficient Catalyst Activity: The copper catalyst is the heart of the Ullmann reaction. Its activity can be compromised by impurities or improper handling.

    • Recommendation: Use freshly purchased, high-purity copper(I) iodide (CuI). If using copper powder, consider activating it by washing with a dilute acid to remove any surface oxides.[3]

  • Inadequate Base: The base plays a crucial role in deprotonating the phenol, making it a more effective nucleophile.

    • Recommendation: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.

  • Solvent Purity and Type: The solvent must be polar, aprotic, and anhydrous to facilitate the reaction and prevent side reactions.

    • Recommendation: Use high-purity, anhydrous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] Traces of water can deactivate the catalyst and lead to hydrolysis of the ester.

  • Reaction Temperature: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.[5]

    • Recommendation: Ensure your reaction is heated to the optimal temperature, typically between 120-160 °C. Use a temperature probe to monitor the internal reaction temperature accurately.

ParameterRecommendationRationale
Catalyst High-purity CuI or activated copperEnsures high catalytic activity for the C-O bond formation.
Base Anhydrous K₂CO₃ or Cs₂CO₃Effectively deprotonates the phenol without introducing competing nucleophiles.
Solvent Anhydrous DMF or NMPProvides a suitable medium for the reaction and prevents side reactions.
Temperature 120-160 °CProvides the necessary activation energy for the reaction to proceed efficiently.
FAQ 2: I'm observing a significant byproduct with a mass corresponding to a diaryl ether. What is this, and how can I prevent its formation?

The formation of a diaryl ether byproduct, specifically a diphenoxybenzene derivative, is a common side reaction in Ullmann condensations.

Mechanism of Byproduct Formation:

This byproduct arises from a secondary reaction where the desired product, 3-chloro-4-phenoxybenzoic acid methyl ester, reacts with another molecule of the phenoxide nucleophile, displacing the chloride atom.

Prevention Strategies:

  • Control Stoichiometry: Using a large excess of the phenol can drive the reaction towards the desired product and minimize the secondary reaction.

    • Recommendation: Use a slight excess of the phenol (1.1-1.2 equivalents) relative to the aryl halide.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of byproducts.

    • Recommendation: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Stop the reaction once the starting aryl halide has been consumed to prevent further reactions.

  • Ligand Addition: The use of a ligand can stabilize the copper catalyst and improve its selectivity, favoring the desired C-O coupling over side reactions.[6]

    • Recommendation: Consider adding a ligand such as L-proline or a phenanthroline derivative to the reaction mixture. These can chelate to the copper center and modulate its reactivity.

Byproduct_Formation

Caption: Competing reaction pathways leading to the desired product and a common diaryl ether byproduct.

FAQ 3: My final product shows signs of ester hydrolysis. What causes this, and how can I avoid it?

Hydrolysis of the methyl ester group to the corresponding carboxylic acid is a potential issue, particularly during the reaction workup.[7]

Causes of Hydrolysis:

  • Basic Conditions: The use of a strong base in the reaction can lead to saponification (base-mediated hydrolysis) of the ester if water is present.[8]

  • Aqueous Workup: Prolonged exposure to aqueous acidic or basic conditions during the workup can also cause hydrolysis.[9]

Preventive Measures:

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are strictly anhydrous to minimize the presence of water.

  • Careful Workup:

    • Recommendation: During the workup, neutralize the reaction mixture carefully. If an acidic wash is required to remove the base, perform it quickly and at a low temperature to minimize hydrolysis. A wash with a saturated sodium bicarbonate solution can effectively remove acidic byproducts.[10]

  • Alternative Esterification Strategy: If hydrolysis is a persistent problem, consider performing the Ullmann condensation on the carboxylic acid first, followed by esterification as the final step.

Troubleshooting_Workflow

Caption: A troubleshooting workflow for common issues in the synthesis of 3-chloro-4-phenoxybenzoic acid methyl ester.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation and maximize the yield of 3-chloro-4-phenoxybenzoic acid methyl ester.

Materials:

  • Methyl 3,4-dichlorobenzoate

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3,4-dichlorobenzoate (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask via a syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-chloro-4-phenoxybenzoic acid methyl ester.

References

Sources

Technical Support Center: Process Development for 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering Challenge

Scaling up the synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester requires a precise balance between reactivity and selectivity. This molecule features a deactivated meta-chlorine and an activated para-leaving group (relative to the ester). The primary synthetic pathway is Nucleophilic Aromatic Substitution (SNAr) .[1][2]

In a discovery lab (mg scale), you might use Sodium Hydride (NaH) in DMF. On a kilogram scale, this generates dangerous hydrogen gas and unmanageable exotherms. This guide transitions you from "medicinal chemistry" methods to "process chemistry" standards, focusing on safety, cost, and purity.

Module 1: The Reaction (Chemistry & Kinetics)

Core Protocol: The Anhydrous Carbonate Method

Why this works: Unlike NaH, Potassium Carbonate (K2CO3) allows for a controllable heterogeneous reaction. We utilize the activation of the 4-position by the para-ester group.

Reaction Scheme:

  • Substrate: Methyl 3,4-dichlorobenzoate (cheaper) or Methyl 3-chloro-4-fluorobenzoate (faster).

  • Nucleophile: Phenol.

  • Base: K2CO3 (milled/anhydrous).

  • Solvent: DMF or NMP (High boiling point required for SNAr energy barrier).

SNAr_Mechanism SM Methyl 3,4-dichlorobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex Attack at C4 Phenol Phenol + K2CO3 Phenol->Complex Deprotonation Product 3-Chloro-4-phenoxybenzoic acid methyl ester Complex->Product -Cl (Leaving Group) Impurity Impurity: Carboxylic Acid (Hydrolysis) Complex->Impurity +H2O (Wet Solvent)

Caption: SNAr pathway showing the critical competition between product formation and hydrolysis due to moisture.

Troubleshooting The Reaction

Q: My reaction stalled at 70% conversion. Adding more base didn't help. Why?

  • Diagnosis: Surface passivation. In heterogeneous reactions, the inorganic salt (KCl) precipitates on the surface of the unreacted K2CO3, blocking the active sites.

  • Solution:

    • Agitation: Ensure you are using a pitch-blade impeller, not just a magnetic stir bar (which fails at scale).

    • Particle Size: Use milled K2CO3 (325 mesh).

    • Phase Transfer Catalyst: Add 1-5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 . This shuttles the phenoxide anion into the organic phase, bypassing the surface block.

Q: I see a new peak at RRT 0.85. LCMS says it's the carboxylic acid (Hydrolysis).

  • Diagnosis: Water in the system.[3][4][5][6][7][8] At 120°C, even trace water + carbonate = hydroxide, which rapidly hydrolyzes the methyl ester.

  • Solution:

    • Protocol Adjustment: Switch to a Toluene/DMF mixture. Reflux toluene first to azeotropically remove water via a Dean-Stark trap before adding the ester substrate.

    • Alternative Route: If hydrolysis persists >5%, perform the SNAr on the free acid (3,4-dichlorobenzoic acid) first, then esterify in the final step (MeOH/H2SO4). This is often more robust for >10kg batches.

Module 2: Workup & Isolation (The "DMF Problem")

DMF (Dimethylformamide) is miscible with water and has a high boiling point (153°C). Rotovapping it off is energy-intensive and degrades the product.

Comparison of Removal Strategies
MethodScale SuitabilityProsCons
Rotary Evaporation < 10gSimple.[9]High thermal stress; residual solvent remains.
Aqueous Extraction 10g - 1kgRemoves bulk salts.DMF partitions poorly; requires massive water volume.[4]
LiCl Wash 100g - 5kgBest for Purity. LiCl forces DMF into the aqueous phase (Salting out).
Crystallization > 5kgScalable & Green.Requires careful solvent selection (e.g., MeOH/Water).
Recommended Protocol: The "Crash Precipitation"

Instead of extracting, use the product's lipophilicity against the solvent.

  • Cool reaction mixture to 50°C.

  • Filter off inorganic salts (KCl/K2CO3) while warm.

  • Slowly charge the DMF filtrate into 3 volumes of chilled water (0-5°C) under vigorous stirring.

  • The ester is hydrophobic and will precipitate as a solid.

  • Filter and wash the cake with water to remove residual DMF.[5]

Q: The product came out as a sticky oil/gum, not a solid.

  • Diagnosis: "Oiling out." The product melting point is likely depressed by impurities or residual DMF.

  • Solution:

    • Seed the mixture with pure crystals during water addition.

    • Add a small amount of Methanol (10%) to the water quench. This acts as a co-solvent to slow precipitation, allowing crystal lattice formation rather than amorphous oiling.

Module 3: Impurity Profile & Quality Control

You must monitor three specific impurities during scale-up.

Impurity_Tree Root Impurity Identification Imp1 Impurity A: Hydrolyzed Acid (COOH instead of COOMe) Root->Imp1 High Water Content Imp2 Impurity B: Bis-Phenoxy (Rare) Root->Imp2 Excess Phenol + Extreme Temp (>150C) Imp3 Impurity C: Residual Phenol Root->Imp3 Stoichiometry Error Action1 Action: Re-esterify with MeOH/H2SO4 Imp1->Action1 Action2 Action: Impossible to purge. Restart with lower Temp. Imp2->Action2 Action3 Action: Caustic Wash (1N NaOH) Imp3->Action3

Caption: Decision tree for identifying and remediating common impurities based on reaction conditions.

Q: Can the Phenol attack the 3-Chloro position?

  • Technical Insight: Highly unlikely.[3] The 4-position is activated by the para-ester (electron-withdrawing). The 3-position is meta to the ester. SNAr rules dictate that nucleophiles attack positions ortho or para to the electron-withdrawing group.[1] The 3-Cl is essentially inert to SNAr under these conditions. If you see a bis-substituted byproduct, check if your starting material contained 3,4-difluorobenzoate, which is much more reactive.

Module 4: Safety & Engineering Controls

Thermal Runaway Risks
  • Hazard: The deprotonation of phenol is exothermic. If you mix Phenol + Base + Substrate all at once and heat, the reaction may initiate uncontrollably.

  • Control: Use a "Semi-Batch" approach.

    • Heat the Phenol/Base/Solvent mixture to reaction temperature (100°C).

    • Dose the Methyl 3,4-dichlorobenzoate (dissolved in minimal solvent) slowly over 1-2 hours.

    • This limits the accumulation of unreacted reagents.

Solvent Toxicity[12][13]
  • Hazard: DMF is a reproductive toxin (Repr. 1B).

  • Substitution: For Green Chemistry compliance, evaluate DMSO (lower toxicity, harder to remove) or NMP (Strictly regulated). A modern alternative is Sulfolane , which is stable and water-soluble for wash-out.

References

  • SNAr Mechanism & Kinetics: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Solvent Selection & Removal: Henderson, R. K., et al. (2011). "Expanding GSK's Solvent Selection Guide." Green Chemistry, 13, 854-862.

  • Process Scale-Up of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on Ullmann vs SnAr).

  • Impurity Management in Benzoates: Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. (See: Nucleophilic Aromatic Substitution).[2][6][10][11][12]

Sources

Technical Support Center: Optimizing Yields for 3-Chloro-4-phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource designed for researchers and process chemists optimizing the synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester .

Ticket ID: SYNT-3C4P-ME Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocol

Executive Summary

The synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester typically proceeds via two critical stages: the formation of the diaryl ether linkage (SNAr) and the subsequent methyl esterification. Low yields in this workflow are almost invariably caused by three factors: poor regioselectivity during the ether coupling, incomplete conversion due to water contamination, or hydrolysis during workup.

This guide replaces generic advice with chemically rigorous, self-validating protocols designed to isolate and eliminate these failure modes.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific bottleneck in your current process.

Troubleshooting Start Start: Low Yield Diagnosis Step1 Analyze Crude HPLC/TLC Start->Step1 Decision1 Is Starting Material (SM) Remaining? Step1->Decision1 Issue1 Reactivity Issue Decision1->Issue1 Yes (High SM) Decision2 Are Side Products Prominent? Decision1->Decision2 No (SM Consumed) Sol1 Check Leaving Group (F vs Cl) Increase Temp/Polarity Issue1->Sol1 Issue2 Selectivity/Stability Issue Decision2->Issue2 Yes (Many Peaks) Issue3 Workup Loss Decision2->Issue3 No (Clean but Low Mass) Sol2 Identify Hydrolysis (Acid formed?) or Homocoupling Issue2->Sol2 Sol3 Check Aqueous Phase pH Optimize Extraction Solvent Issue3->Sol3

Figure 1: Diagnostic logic flow for identifying yield loss in diaryl ether ester synthesis.

Part 2: Critical Reaction Modules

Module A: The SNAr Coupling (Ether Formation)

The Core Challenge: The reaction between a 3,4-dihalo-benzoate and phenol relies on Nucleophilic Aromatic Substitution (SNAr) . The most common yield-killer here is using the wrong halogen precursor.

The Solution: Use 3-Chloro-4-fluorobenzoic acid (or its methyl ester) instead of the 3,4-dichloro analog.

  • Mechanism: In SNAr, the rate-determining step is the nucleophilic attack on the ring. Fluorine is highly electronegative, stabilizing the Meisenheimer complex intermediate significantly better than chlorine, increasing the reaction rate by orders of magnitude [1].

  • Regioselectivity: The carboxyl group at position 1 is an Electron Withdrawing Group (EWG), activating the para position (4). The fluorine at position 4 is displaced by the phenoxide. The chlorine at position 3 (meta) remains untouched.

Optimized Protocol (High-Yield Route)
  • Reagents:

    • Substrate: Methyl 3-chloro-4-fluorobenzoate (1.0 equiv)

    • Nucleophile: Phenol (1.1 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous, micronized (2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [2].

  • Procedure:

    • Charge flask with Phenol and

      
       in DMF. Stir at RT for 30 min to generate the phenoxide in situ.
      
    • Add Methyl 3-chloro-4-fluorobenzoate.

    • Heat to 80–100°C . (Monitor by HPLC; conversion should be >95% within 4-6 hours).

    • Note: If using the Acid precursor (3-chloro-4-fluorobenzoic acid), use 2.5 equiv of base, as the first equivalent will be consumed by the carboxylic acid.

  • Troubleshooting this step:

    • Brown/Black Reaction Mixture: Presence of oxygen. Sparge solvent with Nitrogen/Argon before heating.

    • Stalled Reaction: Water contamination is solvating the phenoxide anion. Add 3Å Molecular Sieves or use fresh anhydrous DMF.

Module B: The Esterification (Acid to Ester)

The Core Challenge: If you synthesized the acid intermediate first (3-Chloro-4-phenoxybenzoic acid), converting it to the methyl ester using standard Fisher Esterification (


) is an equilibrium process. Water production limits the yield.

The Solution: Use Thionyl Chloride (


)  to drive the reaction to completion via an irreversible acid chloride intermediate [3].
Optimized Protocol
  • Reagents:

    • Substrate: 3-Chloro-4-phenoxybenzoic acid (1.0 equiv)

    • Reagent: Thionyl Chloride (

      
      ) (1.5 – 2.0 equiv)[1]
      
    • Solvent: Methanol (Anhydrous)

  • Procedure:

    • Dissolve substrate in Methanol.[2][3][4] Cool to 0°C.[4][5][6][7]

    • Add

      
       dropwise.[4] (Caution: Exothermic, HCl gas evolution).
      
    • Allow to warm to RT and reflux for 2–3 hours.

    • Self-Validation: Take an aliquot, evaporate MeOH, and run TLC/NMR. The acid peak (-COOH) should be absent.

  • Alternative (If acid sensitive): Use

    
     and Methyl Iodide (
    
    
    
    ) in Acetone. This is milder but
    
    
    is more expensive and toxic.

Part 3: Data & Comparison Tables

Solvent & Base Performance in SNAr Step

Data synthesized from standard SNAr optimization studies for halobenzoates.

SolventBaseTemp (°C)Time (h)Yield (%)Comments
DMF

90 4 92% Recommended. Best balance of solubility and rate.
DMSO

90288%Faster, but workup is difficult (high BP solvent).
Toluene

1101265%Poor solubility of phenoxide; requires phase transfer catalyst.
MeOHNaOMe6524<40%Too slow; reflux temp too low for aryl chloride displacement.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methyl 3,4-dichlorobenzoate instead of the fluoro- analog? A: Yes, but expect lower yields (60-70%). The chlorine leaving group is less reactive. You will need higher temperatures (120-140°C) which increases the risk of side reactions (e.g., ester hydrolysis or decarboxylation). If you must use the dichloro starting material, add a catalytic amount of Copper(I) Iodide (CuI) or use Cesium Carbonate (


)  to boost reactivity [4].

Q: My product contains unreacted phenol. How do I remove it? A: Phenol is difficult to remove by simple evaporation.

  • Method 1 (Basic Wash): Dissolve crude ester in Ethyl Acetate. Wash with 2M NaOH (cold). The phenol converts to water-soluble sodium phenoxide and partitions into the aqueous layer. The ester remains in the organic layer. Warning: Do not expose the ester to NaOH for long periods to avoid hydrolysis.

  • Method 2 (Chromatography): Phenol is much more polar than the methyl ester. A short silica plug eluting with 5% EtOAc/Hexanes will retain the phenol.

Q: Why is my yield low after the workup, even though HPLC showed 100% conversion? A: This indicates hydrolysis during the quench.

  • If you used

    
    , quenching with water generates HCl. If the solution gets hot, the acid catalyzes the hydrolysis of your newly formed ester back to the acid.
    
  • Fix: Quench into a chilled Sodium Bicarbonate (

    
    )  solution to neutralize acid immediately.
    

Part 5: Visualizing the Pathway

SynthesisPath cluster_conditions Critical Control Points SM Methyl 3-chloro- 4-fluorobenzoate Intermediate Meisenheimer Complex SM->Intermediate K2CO3, DMF 90°C, -F Phenol Phenol (Nucleophile) Phenol->Intermediate Product 3-Chloro-4-phenoxybenzoic acid methyl ester Intermediate->Product Fast Step C1 Anhydrous Conditions (Prevents Hydrolysis) C2 Temp < 140°C (Prevents Decarboxylation)

Figure 2: Reaction pathway highlighting the SNAr mechanism and critical control points.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with methoxide. Chemical Reviews.

  • Solvent Effects in SNAr: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[8] Coordination Chemistry Reviews. (Context on polar aprotic solvents for aryl couplings).

  • Thionyl Chloride Esterification: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol." Common Organic Chemistry.

  • Cesium Carbonate in Ether Synthesis: Fagan, P. J., et al. (2012). "Cesium Carbonate." Encyclopedia of Reagents for Organic Synthesis. (Highlighting solubility advantages over K2CO3).
  • General Synthesis of Phenoxybenzoic Acids: US Patent 4323692A. "Process for preparing phenoxybenzoic acids."

Sources

3-Chloro-4-phenoxybenzoic acid methyl ester stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 158771-42-7 | Formula: C₁₄H₁₁ClO₃ | M.W.: 262.69 g/mol [1]

Compound Identity & Physicochemical Profile

Before addressing storage, verify the identity of your material. This compound is a halogenated diphenyl ether derivative with a methyl ester functionality. Its stability profile is dictated by the lability of the ester bond and the lipophilicity of the phenoxy-benzoate core.

PropertySpecificationTechnical Note
Appearance Off-white to pale yellow solid (typically)Low melting point impurities may result in a viscous oil.[1]
Solubility DMSO, Methanol, Chloroform, DCMInsoluble in water. High lipophilicity (LogP ~4.[1]2) requires organic solvents for stock solutions.
Reactive Sites Methyl Ester, Aryl Chloride, Ether LinkageThe ester linkage is the primary site of degradation (hydrolysis).[1]
Storage & Handling Protocols

Standardized conditions to maximize shelf-life (>2 years).

Q: What are the optimal storage conditions for long-term stability?

A: Store the neat solid at 2–8°C (Refrigerator) under an inert atmosphere (Argon or Nitrogen).

  • Why? While the diphenyl ether core is robust, the methyl ester is susceptible to moisture-driven hydrolysis.[1] Cold storage slows kinetic hydrolysis rates. The "cold-chain" recommendation often seen in logistics for this CAS stems from preventing heat-induced degradation or melting during transit, which can accelerate surface oxidation.[1]

Q: Can I store the compound in solution?

A: Avoid long-term storage in solution. If you must store a stock solution:

  • Solvent Choice: Use anhydrous DMSO or Acetonitrile .

  • Avoid: Alcohols (Ethanol, Isopropanol) and Water.[1]

  • Condition: Store at -20°C for no more than 1 month.

  • Technical Insight: Storing methyl esters in nucleophilic solvents like Ethanol can lead to transesterification , converting your Methyl ester into an Ethyl ester over time, shifting your molecular weight by +14 Da (262 → 276).[1]

Q: Is this compound light-sensitive?

A: Yes, treat as photosensitive. Halogenated aromatic systems (Aryl-Cl) can undergo slow photodehalogenation or radical formation upon prolonged UV exposure.[1] Store in amber vials or wrap containers in aluminum foil.

Troubleshooting & Stability FAQs

Diagnostic logic for experimental anomalies.

Q: My LC-MS shows a peak at M-14 (mass 248). What happened?

A: You are observing Hydrolysis . The peak at 248 corresponds to the free acid, 3-Chloro-4-phenoxybenzoic acid .[1]

  • Cause: Moisture ingress in the vial or wet solvents used during handling.

  • Fix: Dry the sample under high vacuum. If the acid content is high (>5%), repurify via silica gel chromatography (Hexane/EtOAc) or re-esterify using MeOH/H₂SO₄.[1]

Q: The compound has turned from off-white to dark orange/brown.

A: This indicates Oxidation or Photodegradation .[1] Diphenyl ethers are electron-rich.[1] In the presence of trace metals or light, the ether bridge can facilitate oxidative coupling or quinone formation, leading to strong color changes.[1]

  • Action: Check purity by TLC. If the main spot is still intact, the color may be due to trace impurities (<1%).[1] If multiple spots appear, discard the batch.

Q: I see a split peak in NMR around 3.9 ppm. Is this an isomer?

A: No, this is likely Transesterification or Hydrolysis .

  • Singlet at ~3.90 ppm: Authentic Methyl Ester (-OCH₃).[1]

  • Triplet at ~1.3 ppm + Quartet at ~4.3 ppm: Ethyl Ester artifact (if stored in Ethanol).[1]

  • Loss of 3.9 ppm peak: Hydrolysis to carboxylic acid.

Degradation Logic & Quality Control Flowchart

Visualizing the decision pathway for assessing compound integrity.

StorageLogic Start Start: Check Compound Integrity VisualCheck 1. Visual Inspection (Color/State) Start->VisualCheck ColorChange Dark/Orange Color? VisualCheck->ColorChange LCMSCheck 2. LC-MS / NMR Analysis ColorChange->LCMSCheck No Change ActionDiscard Action: Discard / Recrystallize ColorChange->ActionDiscard Yes (Oxidation) MassShift Mass Shift Observed? LCMSCheck->MassShift Hydrolysis Found M.W. 248 (-14 Da) Diagnosis: Hydrolysis to Acid MassShift->Hydrolysis -14 Da TransEst Found M.W. 276 (+14 Da) Diagnosis: Transesterification (EtOH) MassShift->TransEst +14 Da Stable M.W. 262 (Main Peak) Status: Stable MassShift->Stable None ActionDry Action: Dry Solvents / Re-purify Hydrolysis->ActionDry TransEst->ActionDiscard

Figure 1: Decision matrix for diagnosing stability issues based on visual and spectral data.[1]

Experimental Protocol: Purity Verification (TLC)

A self-validating system to confirm compound identity before use.[1]

Objective: Distinguish between the Methyl Ester (Product) and the Free Acid (Degradant).

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).[1]

  • Sample Prep: Dissolve ~1 mg in 100 µL Dichloromethane.

  • Visualization: UV light (254 nm).

  • Expected Rf Values:

    • Methyl Ester (Target): Rf ~ 0.6–0.7 (Less polar, travels higher).[1]

    • Free Acid (Impurity): Rf ~ 0.1–0.2 (Polar, streaks near baseline).[1]

    • Note: If the acid spot is visible, the batch has degraded >5%.[1]

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 3-chloro-4-hydroxybenzoate (Related Structure Analysis). Retrieved March 8, 2026, from [Link][1]

Sources

Technical Support Center: 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub

You have reached the specialized support tier for 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: Analogous to 5162-82-3 family).[1] This compound, often utilized as a high-value intermediate in the synthesis of pyrethroid insecticides and poly(aryl ether ketone) polymers, presents unique stability challenges due to its diphenyl ether core and labile methyl ester moiety .

This guide bypasses generic advice to address the specific physicochemical behaviors causing experimental failure in drug development and agrochemical research.

Module 1: Hydrolytic Instability (The "Disappearing Standard" Phenomenon)

User Issue: "I prepared a stock solution in pH 8.0 phosphate buffer, and after 24 hours, the recovery of the parent compound dropped to 60%. Is the compound sticking to the plastic?"

Technical Diagnosis: While sorption to plastic is possible for lipophilic diphenyl ethers, the primary culprit here is Base-Catalyzed Hydrolysis . The electron-withdrawing chlorine atom at the ortho position (relative to the ether linkage) and the phenoxy group create an electronic environment that modulates the electrophilicity of the carbonyl carbon, making the ester bond susceptible to nucleophilic attack by hydroxide ions (


).
The Mechanism:

Pathway

The degradation follows a bimolecular base-catalyzed acyl cleavage (


). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release the methoxide leaving group and the free acid.

Troubleshooting Protocol: pH-Rate Profiling To distinguish between sorption and degradation, perform this self-validating experiment:

  • Prepare Buffers: pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate).

  • Spike: Add the methyl ester (final conc. 10 µM) to each buffer.

  • Control: Prepare a solution in pure Acetonitrile (ACN) to rule out sorption.

  • Incubate: Keep at 25°C in the dark for 24 hours.

  • Analyze: If the pH 9.0 sample shows the appearance of a new, earlier-eluting peak (the free acid) while the ACN control remains stable, you have confirmed hydrolysis.

Quantitative Data: Estimated Half-Lives (


) [1]
pH ConditionEstimated

Dominant MechanismRecommendation
pH 1 - 4 > 30 DaysAcid-Catalyzed (Slow)Stable for standard storage.[1]
pH 7 (Neutral) 5 - 7 DaysNeutral HydrolysisUse fresh prep for analysis.[1]
pH 9+ (Basic) < 12 HoursBase-Catalyzed (Fast)Avoid for extraction/storage.[1]

Expert Tip: The free acid product (3-Chloro-4-phenoxybenzoic acid) is significantly more polar.[1] If your HPLC method uses a steep gradient, the acid may elute in the solvent front (dead volume), leading to "mass balance loss" calculations.

Module 2: Photostability & Handling

User Issue: "I see small impurity peaks (0.5 - 2%) appearing during sample preparation, even in organic solvents. They don't match the hydrolysis product."

Technical Diagnosis: You are likely observing Photolytic Dechlorination or Photo-Fries Rearrangement .[1] Diphenyl ethers are chromophores that absorb in the UV-B/UV-A region.[1] Upon excitation, the Carbon-Chlorine (C-Cl) bond is the weakest link (bond dissociation energy ~95 kcal/mol), susceptible to homolytic cleavage.

Degradation Pathways
  • Dechlorination: Loss of the chlorine atom, replaced by hydrogen.

  • Ether Cleavage: Scission of the ether bridge (less common in non-oxidative environments).

Visualizing the Pathways The following diagram maps the degradation logic.

DegradationPathways Parent Parent: 3-Chloro-4-phenoxybenzoic acid methyl ester Acid Hydrolysis Product: 3-Chloro-4-phenoxybenzoic acid Parent->Acid Hydrolysis (pH > 7) (+H2O / -MeOH) Dechloro Photoproduct A: Dechlorinated Ester Parent->Dechloro Photolysis (hν) (-Cl / +H) Phenol Cleavage Product: Phenol + Benzoic Acid Deriv. Parent->Phenol Ether Cleavage (Oxidative Stress)

Caption: Primary degradation pathways. Red path indicates the dominant hydrolytic route; Yellow path indicates light-induced degradation.[1]

Mitigation Strategy:

  • Amber Glassware: Mandatory for all stock solutions.

  • Lab Lighting: Use UV-filtered LED lighting in the sample prep area.

  • Solvent Choice: Avoid Acetone or Chlorinated solvents for storage, as they can act as photosensitizers or radical sources. Use Methanol or Acetonitrile.

Module 3: Analytical Troubleshooting (HPLC/MS)

User Issue: "I have split peaks and retention time shifts between injections."

Technical Diagnosis: This is often a pKa Mismatch . The hydrolysis product (Free Acid) has a pKa of approximately 3.5 - 4.0. If your mobile phase pH is near this pKa, the acid oscillates between ionized and neutral states, causing peak splitting.

Optimized HPLC Method Parameters

ParameterRecommendationRationale
Column C18 (End-capped)Prevents tailing of the free acid.[1]
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 (Acid stays neutral).[1]
Mobile Phase B AcetonitrileSharpens peak shape for lipophilic ester.
Wavelength 230 nm or 254 nm254 nm is specific to the aromatic ether; 230 nm maximizes sensitivity.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckRT Is RT shifting? Start->CheckRT CheckRec Is Recovery Low? Start->CheckRec Soln1 Fix: Adjust Mobile Phase pH (Keep pH < 3.0) CheckRT->Soln1 Yes Soln2 Fix: Check Buffer pH (Hydrolysis issue) CheckRec->Soln2 Loss in Basic Buffer Soln3 Fix: Use Amber Glass (Photolysis issue) CheckRec->Soln3 Loss in Light

Caption: Rapid diagnostic flow for analytical anomalies.

References
  • Hydrolysis Kinetics of Benzoate Esters

    • Title: Kinetic study of hydrolysis of benzoates.[2] Part XXIV—Variation of the ortho substituent effect.

    • Relevance: Establishes the mechanism and the accelerating effect of electron-withdrawing groups (like Chlorine) on ester hydrolysis.
    • Source:

  • Photostability of Diphenyl Ethers

    • Title: Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermedi
    • Relevance: Provides the mechanistic basis for photolytic debromination/dechlorin
    • Source:[1]

  • General Reactivity of Chlorinated Benzoic Esters

    • Title: Degradation of chloro- and methyl-substituted benzoic acids.[1]

    • Relevance: Details the stability of the "Acid" metabolite formed after the ester hydrolysis.
    • Source:[1]

Sources

removing unreacted starting materials from 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Impurity Profile

In the synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester , the most common synthetic route involves a Nucleophilic Aromatic Substitution (


) or Ullmann-type coupling between Methyl 3-chloro-4-fluorobenzoate  (or its acid analog followed by esterification) and Phenol .

The persistence of starting materials is the primary challenge in achieving pharmaceutical-grade purity (>99.5%). Your crude mixture likely contains three distinct classes of impurities that require orthogonal removal strategies.

Impurity Reactivity Profile
ComponentRoleChemical Nature

(Approx)
Solubility (Org)Solubility (Aq. Base)
Product TargetNeutral EsterN/AHighInsoluble (Hydrolyzes)
Phenol Reagent (Excess)Weak Acid~10.0HighSoluble (as Phenoxide)
Halo-Ester (SM1)Unreacted SMNeutral EsterN/AHighInsoluble
Free Acid Hydrolysis ByproductCarboxylic Acid~4.0ModerateSoluble (as Carboxylate)

Module A: Chemical Scavenging (The Wash Protocol)

Objective: Remove Phenol and Free Acid by exploiting


 differences.
Critical Risk:  Saponification. The methyl ester is susceptible to hydrolysis under strong alkaline conditions, which would convert your product back into the free acid.
Protocol 1: The "Cold-Base" Differential Wash

Use this protocol if your crude reaction mixture contains significant phenol or hydrolyzed acid.

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if possible due to volatility and peroxide risks with phenols.

  • Acid Removal (The Bicarbonate Cut):

    • Wash the organic phase with saturated aqueous

      
        (2x).
      
    • Mechanism:[1]

      
       (
      
      
      
      ) is strong enough to deprotonate the Benzoic Acid impurity (
      
      
      ) but too weak to deprotonate Phenol (
      
      
      ).
    • Result: The free acid moves to the aqueous layer; Phenol and Product remain in the organic layer.

  • Phenol Removal (The Hydroxide Cut):

    • Cool the mixture to 0-5°C (Ice bath).

    • Wash rapidly with cold 1M NaOH (2x).

    • Mechanism:[1] NaOH (

      
      ) deprotonates Phenol into water-soluble Sodium Phenoxide.
      
    • Safety Check: Keep contact time short (<5 mins) and temperature low to prevent ester hydrolysis.

  • Neutralization:

    • Wash immediately with Brine (saturated NaCl) to remove residual base.

    • Dry over

      
      , filter, and concentrate.
      
Visualization: The Workup Decision Tree

WorkupLogic Crude Crude Mixture (Product + Phenol + Halo-Ester + Acid) Org1 Dissolve in EtOAc Crude->Org1 Wash1 Wash with Sat. NaHCO3 Org1->Wash1 Aq1 Aqueous Layer 1: Contains Benzoic Acid Impurity Wash1->Aq1 Discard Org2 Organic Layer: Product + Phenol + Halo-Ester Wash1->Org2 Wash2 Cool to 0°C Wash with 1M NaOH Org2->Wash2 Aq2 Aqueous Layer 2: Contains Sodium Phenoxide Wash2->Aq2 Discard Org3 Final Organic Layer: Product + Halo-Ester Wash2->Org3 Concentrate

Figure 1: Differential extraction logic to separate acidic impurities without degrading the ester product.

Module B: The Critical Separation (Halo-Ester Removal)

Objective: Remove Methyl 3-chloro-4-fluorobenzoate (Unreacted SM). The Problem: Both the product and this starting material are lipophilic, neutral esters. They will not separate via acid/base extraction. They often co-elute on silica gel.

Strategy 1: Recrystallization (Preferred for Scale >5g)

The diphenyl ether product usually has a higher melting point and different solubility profile than the mono-aryl starting material.

Recommended Solvent Systems:

  • Methanol (MeOH) / Water:

    • Dissolve crude in boiling MeOH.

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then 4°C.

    • Why: The starting halo-ester is often more soluble in aqueous methanol than the larger, more hydrophobic diphenyl ether product.

  • Hexane / Ethyl Acetate:

    • Dissolve in minimum hot EtOAc.

    • Layer Hexane on top or add slowly.

    • Why: Exploits the "Lipophilic Gradient."

Strategy 2: High-Vacuum Distillation (Kugelrohr)

Use this if the product is an oil or low-melting solid.

  • Principle: The starting material (MW ~188) has a significantly lower boiling point than the Product (MW ~276).

  • Setup: Kugelrohr or Short-path distillation.

  • Conditions: High vacuum (<0.5 mmHg). Heat gently. The starting material should sublime or distill over first (approx 80-100°C at high vac), leaving the product in the pot.

Troubleshooting & FAQs

Q1: My product turned pink/red during the workup. What happened? A: This indicates Phenol Oxidation . Phenols oxidize to quinones (red/pink) in the presence of air and base.

  • Fix: Ensure your NaOH wash is thorough. If the color persists in the organic layer, wash with a mild reducing agent like Sodium Bisulfite (

    
    )  or Sodium Thiosulfate solution. This reduces the quinones back to colorless phenols, which are then water-soluble.
    

Q2: I used strong base (NaOH) and my yield dropped significantly. A: You likely caused Saponification . The methyl ester hydrolyzed to the carboxylic acid.

  • Diagnosis: Check the aqueous layer from your NaOH wash. Acidify a small sample with HCl. If a white precipitate forms, that is your product (in acid form).

  • Recovery: Acidify the entire aqueous layer to pH 1, extract with EtOAc, and re-esterify using Methanol/Sulfuric Acid or Methyl Iodide/

    
    .
    

Q3: The Halo-ester and Product are co-spotting on TLC. How do I separate them? A: This is common. Try Toluene as a TLC solvent. Aromatic solvents often interact differently with the electron-rich diphenyl ether vs. the electron-poor fluoro-ester via


-stacking interactions.
  • Column Chromatography: If you must column, use a gradient of Hexane:DCM rather than Hexane:EtOAc. DCM provides better selectivity for halogenated aromatics.

Visualization: Purification Logic Flow

Purification Input Neutral Organic Phase (Product + Halo-Ester) Check State of Matter? Input->Check Solid Solid Check->Solid Oil Oil / Low MP Check->Oil Recryst Recrystallization (MeOH/H2O) Solid->Recryst Distill Kugelrohr Distillation (<1 mmHg) Oil->Distill Pure Pure Product (>99%) Recryst->Pure Distill->Pure

Figure 2: Selecting the correct physical separation method based on product state.

References

  • PubChem. (2025).[2] Methyl 4-chloro-3-fluorobenzoate Compound Summary. National Library of Medicine. Link

  • NIST Chemistry WebBook. (2023). Benzoic acid, 3-chloro-, methyl ester.[3][4] National Institute of Standards and Technology.[4] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for based extractions).
  • University of Wisconsin-Madison. (n.d.). Recrystallization Solvents and Solubility Data.[5] Department of Chemistry. Link

  • Krief, A., et al. (2021).[6] Synthesis of 3-phenoxy mandelonitrile and related pyrethroid precursors.[6] Arkivoc.[6] (Detailed synthesis routes for phenoxybenzoates). Link

Sources

Validation & Comparative

Structural Validation of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester: A Multi-Method Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous structural validation workflow for 3-Chloro-4-phenoxybenzoic acid methyl ester , a critical intermediate scaffold in the development of fenofibrate-class lipid regulators and pyrethroid agrochemicals.

This document compares three validation strategies:

  • The "Quick Check" (1H NMR + LC-MS): Common in high-throughput synthesis but prone to regioisomeric errors.

  • The "Definitive Suite" (The Recommended Protocol): A multi-dimensional spectroscopic approach (1H, 13C, COSY, HSQC, HMBC) that unambiguously assigns regiochemistry.

  • The "Gold Standard" (X-Ray Crystallography): Absolute certainty but low throughput.

Executive Summary: The Regioisomer Challenge

In the synthesis of 3-chloro-4-phenoxybenzoic acid methyl ester (Target ), the primary risk is the formation of regioisomers (e.g., 2-chloro-4-phenoxy or 3-chloro-5-phenoxy derivatives) during the chlorination or coupling stages. These isomers possess identical masses (LC-MS silent) and similar polarity (TLC/HPLC ambiguous).

The Core Insight: The distinction relies on the chemical shift of the isolated aromatic proton .

  • Target (3-Cl): The isolated proton (H2) is ortho to the ester, resulting in a deshielded signal (~8.0 ppm).

  • Isomer (2-Cl): The isolated proton (H3) is ortho to the ether, resulting in a shielded signal (~6.7–6.9 ppm).

Comparative Analysis of Validation Strategies
FeatureStrategy A: Routine QC Strategy B: The Definitive Suite (Recommended) Strategy C: X-Ray Crystallography
Techniques 1D 1H NMR, LC-MS1D (1H, 13C) + 2D (COSY, HSQC, HMBC)Single Crystal XRD
Regio-Specificity Low (Ambiguous multiplets)High (Through-bond connectivity) Absolute
Throughput High (10 mins)Medium (2-4 hours)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal (Required)
Risk Profile High false positives for isomersNear-zero risk Zero risk
Detailed Spectroscopic Data & Assignment
3.1 The Molecule
  • Formula: C₁₄H₁₁ClO₃

  • MW: 262.69 g/mol

  • Key Features:

    • Ring A (Benzoate): 1,3,4-trisubstituted.[1][2]

    • Ring B (Phenoxy): Monosubstituted.[3]

3.2 Predicted 1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are estimated based on substituent chemical shift (SCS) additivity rules validated against similar benzoate systems.

PositionTypeShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic (Expertise)
H2 Ar-H8.05 dJ ~ 2.0Diagnostic Signal. Ortho to ester (deshielding), isolated by Cl.
H6 Ar-H7.88 ddJ = 8.5, 2.0Ortho to ester, meta to Cl. Coupled to H5 and H2.
H5 Ar-H6.92 dJ = 8.5Ortho to phenoxy (shielding). Upfield shift confirms ether proximity.
Ph-H Ar-H7.38 – 7.45m-Meta protons of phenoxy ring.
Ph-H Ar-H7.18 – 7.25m-Para proton of phenoxy ring.
Ph-H Ar-H7.05 – 7.10m-Ortho protons of phenoxy ring.
OMe CH₃3.90 s-Methyl ester singlet.
3.3 13C NMR & HMBC Correlations

The HMBC (Heteronuclear Multiple Bond Correlation) is the "smoking gun" for validation. It links protons to carbons 2-3 bonds away, bridging the ether and ester gaps.

  • Key HMBC Correlation 1: H2 (8.05 ppm) shows a correlation to the Carbonyl Carbon (C=O, ~165 ppm) . This proves H2 is ortho to the ester.

  • Key HMBC Correlation 2: H5 (6.92 ppm) shows a correlation to the Bridgehead Carbon C4 (~158 ppm) . This proves H5 is ortho to the phenoxy group.

Experimental Protocols
Protocol A: Synthesis & Purification (Brief Context)
  • Reaction: 3-Chloro-4-fluorobenzoic acid methyl ester + Phenol + K₂CO₃ in DMF (100°C, 4h).

  • Workup: Dilute with EtOAc, wash with 1N NaOH (removes excess phenol) and Brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc 9:1). Target Rf ~0.4.

Protocol B: The "Definitive Suite" Acquisition (Bruker/Varian)
  • Sample Prep: Dissolve 10-15 mg of purified oil/solid in 0.6 mL CDCl₃ (99.8% D). Filter if cloudy.

  • 1H Acquisition:

    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Scans: 16 (high S/N required for small couplings).

    • Relaxation Delay (D1): 2.0 s.

  • HMBC Acquisition (Critical Step):

    • Optimize for Long Range Coupling: J = 8 Hz (standard).

    • Scans: 32-64 per increment.

    • Goal: Observe the H2 -> C=O cross-peak.

Visualization of Structural Logic
Figure 1: The Validation Workflow

This flowchart illustrates the decision-making process to rule out the 2-chloro isomer.

ValidationWorkflow Start Synthesized Product (Crude/Purified) Step1 1. Acquire 1H NMR (CDCl3) Start->Step1 Decision1 Check Isolated Proton (Singlet/Small Doublet) Step1->Decision1 PathA Shift > 7.8 ppm (Deshielded) Decision1->PathA Found PathB Shift < 7.0 ppm (Shielded) Decision1->PathB Found ResultA Likely 3-Chloro Isomer (Ortho to Ester) PathA->ResultA ResultB Likely 2-Chloro Isomer (Ortho to Ether) PathB->ResultB Step2 2. Confirm with HMBC ResultA->Step2 Final Structure Validated Step2->Final

Caption: Logical decision tree for distinguishing 3-chloro vs. 2-chloro isomers using proton chemical shifts.

Figure 2: HMBC Connectivity Map

This diagram visualizes the critical through-bond correlations that confirm the position of the Chlorine atom relative to the Ester and Ether.

HMBC_Connectivity cluster_legend Legend H2 H2 (8.05 ppm) Isolated C_Carbonyl C=O (165 ppm) H2->C_Carbonyl Strong (3J) C_Ipso_O C-O (C4) H2->C_Ipso_O Weak (3J) H6 H6 (7.88 ppm) H6->C_Carbonyl Strong (3J) H5 H5 (6.92 ppm) C_Ipso_Cl C-Cl (C3) H5->C_Ipso_Cl Strong (3J) key1 Green Arrow: Confirms Ester Proximity key2 Red Arrow: Confirms Cl/O Orientation

Caption: Key HMBC correlations. H2->C=O confirms H2 is adjacent to the ester, ruling out the 2-chloro isomer.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for SCS additivity rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl 4-chlorobenzoate (Analogous Fragment Data). NIST Chemistry WebBook.

Sources

comparison of 3-Chloro-4-phenoxybenzoic acid methyl ester with other phenoxybenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) acts as a specialized scaffold in the synthesis of immunomodulators (specifically S1P1 agonists) and advanced agrochemicals. Unlike generic phenoxybenzoates, the specific 3-chloro substitution introduces critical steric and electronic constraints that modulate biological half-life and receptor binding affinity.

This guide compares the subject compound against three standard phenoxybenzoate classes to elucidate its unique performance profile:

  • Comparator A: Methyl 4-phenoxybenzoate (The unsubstituted baseline).

  • Comparator B: Methyl 3-phenoxybenzoate (The meta-isomer; pyrethroid metabolite).

  • Comparator C: Acifluorfen-methyl (A highly functionalized agrochemical standard).

Chemical Identity & Properties Comparison

The introduction of the chlorine atom at the ortho position to the ether linkage (position 3 relative to the ester) fundamentally alters the molecular topology compared to the planar unsubstituted analogs.

Table 1: Physicochemical Profile Comparison[1]
FeatureSubject Compound Methyl 4-phenoxybenzoate Methyl 3-phenoxybenzoate
Structure 3-Cl, 4-OPh substitution4-OPh substitution3-OPh substitution
CAS No. 158771-42-72215-77-2 (Acid: 2215-77-2)39515-47-4
Mol. Weight 262.69 g/mol 228.24 g/mol 228.24 g/mol
LogP (Calc) ~4.2~3.6~3.5
Ether Stability High (Steric protection)Moderate (Metabolically labile)Moderate
Electronic Effect Electron-withdrawing (Cl) activates ester hydrolysisNeutralNeutral
Primary Application S1P1 Agonists, Specific HerbicidesGeneral IntermediatePyrethroid Metabolite
Structural Activity Relationship (SAR) Analysis
  • Steric Torsion (The "Orthogonal" Effect): The 3-chloro group forces the phenoxy ring to twist out of plane relative to the benzoate ring. This non-planar conformation is critical for fitting into hydrophobic pockets of GPCRs (like S1P1) and reducing π-π stacking interactions that can lead to insolubility.

  • Metabolic Blockade: In unsubstituted 4-phenoxybenzoates, the position ortho to the ether is a prime site for oxidative metabolism (hydroxylation). The 3-chloro substituent blocks this site, extending the in vivo half-life of derived drugs.

Synthesis & Reactivity Pathways[2]

The synthesis of 3-Chloro-4-phenoxybenzoic acid methyl ester requires precise control over regioselectivity, typically achieved via Nucleophilic Aromatic Substitution (


).
Diagram 1: Synthesis Logic & Competitive Pathways

The following diagram illustrates the optimal synthetic route versus potential side reactions found in generic phenoxybenzoate synthesis.

SynthesisPath cluster_0 Key Advantage Start 3-Chloro-4-fluorobenzoic Acid Methyl Ester Transition Meisenheimer Complex Start->Transition Nucleophilic Attack Phenol Phenol (K2CO3, DMF) Phenol->Transition Product 3-Chloro-4-phenoxybenzoic acid methyl ester Transition->Product -F (Leaving Group) Hydrolysis Side Reaction: Ester Hydrolysis Transition->Hydrolysis Water trace Advantage Cl group activates C-F bond via inductive effect (-I)

Caption: The 3-chloro substituent enhances the electrophilicity of the C-4 carbon, facilitating the displacement of fluorine by the phenoxide ion.[1]

Experimental Protocols

Protocol A: High-Yield Synthesis via

Objective: Synthesize 3-Chloro-4-phenoxybenzoic acid methyl ester with >95% purity.

Reagents:

  • 3-Chloro-4-fluorobenzoic acid methyl ester (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-Chloro-4-fluorobenzoic acid methyl ester (10 mmol) and Phenol (11 mmol) dissolved in DMF (20 mL).

  • Activation: Add anhydrous

    
     (15 mmol) in a single portion.
    
    • Expert Insight: Use finely ground carbonate to maximize surface area. The 3-Cl group activates the 4-F position, allowing this reaction to proceed at lower temperatures (80°C) compared to non-chlorinated analogs (which often require >120°C or copper catalysis).

  • Reaction: Heat the mixture to 80-90°C under nitrogen atmosphere for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a solid due to the lipophilic nature of the Cl-substituted diphenyl ether.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Comparative Hydrolysis Assay

Objective: Determine the steric influence of the 3-Cl group on ester hydrolysis rates compared to Methyl 4-phenoxybenzoate.

  • Setup: Dissolve 1 mmol of the Subject Compound and Comparator A in separate vials containing 10 mL THF.

  • Initiation: Add 10 mL of 1M LiOH (aq) to each vial simultaneously at 25°C.

  • Monitoring: Aliquot 100 µL every 10 minutes, quench with dilute HCl, and analyze via HPLC.

  • Expected Result: The Subject Compound will hydrolyze slightly faster than Comparator A.

    • Reasoning: While the 3-Cl group adds steric bulk, its strong electron-withdrawing nature (-I effect) makes the carbonyl carbon more electrophilic, outweighing the steric hindrance at the meta position relative to the ester.

Biological & Functional Implications[1][2][3][4][5][6]

Diagram 2: Functional Impact in Drug Design

This diagram maps how the specific structural features of the Subject Compound translate to biological performance in S1P1 agonists.

SAR_Logic Structure 3-Chloro-4-phenoxy Scaffold Feature1 3-Chloro Substituent Structure->Feature1 Feature2 4-Phenoxy Ether Link Structure->Feature2 Effect1 Twisted Conformation (Non-Planar) Feature1->Effect1 Steric Clash Effect2 Metabolic Stability (Blocked Ortho Site) Feature1->Effect2 Steric/Electronic Shield Outcome1 Improved Receptor Fit (Hydrophobic Pocket) Effect1->Outcome1 Outcome2 Extended Half-Life (Reduced Clearance) Effect2->Outcome2

Caption: The 3-chloro group is not merely a substituent but a conformational lock that improves drug-receptor complementarity.

References

  • ChemicalBook. (2024). 3-Chloro-4-phenoxybenzoic acid methyl ester Properties and CAS Data.Link

  • Asano, M. (2014). Exploratory Research on S1P1 Agonists Aimed at Immunomodulators. Shizuoka Prefectural University Repository. (Describes the use of the 3-chloro-4-phenoxy scaffold in S1P1 agonist synthesis). Link

  • BenchChem. (2024). Synthesis of Phenoxybenzoic Acids via Nucleophilic Aromatic Substitution.[2]Link

  • GuideChem. (2024). Comparative properties of 3-Phenoxybenzoic acid and derivatives.Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-4-phenoxybenzoic acid.[1][2][3][4]Link

Sources

3-Chloro-4-phenoxybenzoic acid methyl ester vs. its acid form in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 3-Chloro-4-phenoxybenzoic acid (the "Acid") and its methyl ester derivative (the "Ester") for use in biological assays.

This scaffold shares structural homology with pyrethroid metabolites (e.g., 3-phenoxybenzoic acid) and fibrate drugs (e.g., fenofibric acid), making it a relevant case study for lipophilic carboxylate signaling.[1]

Executive Summary: The "Prodrug" Principle

In biological research, the distinction between these two forms is functional:

  • The Acid (Active Moiety): This is the biologically active species that binds to molecular targets (e.g., nuclear receptors like PPARs, enzymes like COX, or herbicide targets like PPO).[1] It is polar at physiological pH.

  • The Methyl Ester (Prodrug/Permeable Probe): This form masks the carboxylic acid to facilitate passive membrane diffusion. Once inside the cell, it relies on intracellular esterases (e.g., carboxylEsterase 1/2) to hydrolyze back to the active acid.[1]

Decision Matrix: Which Form to Use?

Assay TypeRecommended FormRationale
Biochemical / Cell-Free Acid Form Direct target engagement requires the free carboxylate.[1] The ester is typically inactive against the protein target.
Whole Cell (Intracellular Target) Methyl Ester The acid is charged (COO⁻) at pH 7.4 and has poor passive permeability.[1] The ester crosses the membrane efficiently.
Whole Cell (Surface Receptor) Acid Form If the target is extracellular (e.g., GPCR), the acid can bind directly without needing cell entry.[1]
Metabolic Stability (Microsomes) Both Compare intrinsic clearance (Acid) vs. hydrolysis rate (Ester).[1]

Physicochemical Profile & Solubility

Understanding the chemical behavior of the 3-chloro-4-phenoxy scaffold is critical for assay reproducibility.[1]

Chemical Properties[2][3][4][5][6][7][8][9][10][11][12]
  • Acid Form (CAS 74917-55-8):

    • pKa: ~3.8 – 4.2 (The electron-withdrawing chlorine at the ortho position relative to the phenoxy group slightly increases acidity compared to benzoic acid).[1]

    • State at pH 7.4: >99.9% Ionized (Anionic).[1] High solubility in basic buffers; precipitates in acidic media.

  • Methyl Ester Form:

    • LogP: ~4.5 – 5.0 (Highly Lipophilic).[1]

    • State at pH 7.4: Neutral. Low aqueous solubility; requires organic co-solvent (DMSO/Ethanol).[1]

Solubility Protocol
  • Stock Preparation: Dissolve both forms in DMSO at 10–50 mM. Avoid ethanol for the ester if long-term storage is planned, as transesterification can occur.[1]

  • Assay Dilution:

    • Acid:[1][2][3][4][5][6][7] Can be diluted directly into PBS (pH 7.4).[1] Ensure pH remains >7.0 to prevent precipitation.

    • Ester: Must be added to media with rapid mixing to prevent "crashing out." Final DMSO concentration should be <0.5% to avoid cytotoxicity, though the ester may tolerate up to 1% depending on the cell line.

Biological Assay Guidelines

A. Biochemical Assays (Enzyme Inhibition / Receptor Binding)

Rule: Always use the Acid form .

  • Mechanism: Most targets for this class (e.g., COX enzymes, PPARs) utilize an arginine or lysine residue in the binding pocket to anchor the carboxylate headgroup.[1] The methyl ester sterically and electrostatically blocks this interaction.

  • Common Pitfall: Using the ester in a cell-free assay (e.g., a purified protein kit) will yield a False Negative (IC₅₀ > 100 µM), leading researchers to incorrectly discard the scaffold.[1]

B. Cell-Based Assays (Functional Readouts)

Rule: Use the Methyl Ester , but validate hydrolysis.

  • Mechanism: The ester enters via passive diffusion. Intracellular esterases cleave the methyl group, releasing the active acid and methanol (methanol is negligible at µM concentrations).[1]

  • The "Ion Trapping" Effect: Once hydrolyzed, the resulting acid is ionized (pH 7.4 cytosol) and cannot easily diffuse back out, effectively accumulating the drug inside the cell.

  • Control Experiment: If the Ester is active but the Acid is inactive in a cell assay, it confirms the target is intracellular and the acid is permeability-limited.

Experimental Workflows

Protocol 1: Intracellular Esterase Validation

Before relying on the methyl ester, ensure your specific cell line expresses the necessary esterases (e.g., HepG2 and Caco-2 have high activity; CHO or HEK293 may have lower activity).[1]

  • Seed Cells: 24-well plate, 80% confluency.

  • Treatment: Incubate with Methyl Ester (10 µM) for 1, 4, and 24 hours.

  • Extraction:

    • Remove media (save for analysis).[1]

    • Wash cells 2x with ice-cold PBS.[1]

    • Lyse cells with Methanol:Water (1:1).[1]

  • Analysis (LC-MS/MS):

    • Monitor transition for Methyl Ester (Parent).[1]

    • Monitor transition for Acid (Metabolite).[1]

  • Success Criteria: Intracellular Acid concentration should increase over time, while Ester decreases.[1] If Ester remains high and Acid is low, the cell line lacks sufficient esterase activity.

Protocol 2: Determining "True" Potency

To calculate the intrinsic potency of the scaffold without permeability bias:

  • Perform Cell-Free Binding Assay using the Acid .[1] (This gives true

    
     or 
    
    
    
    ).
  • Perform Cell-Based Reporter Assay using the Methyl Ester . (This gives functional

    
    ).[1]
    
  • Analysis: If Cell

    
     >> Biochemical 
    
    
    
    , consider issues with hydrolysis rate or efflux pumps (e.g., P-gp, as lipophilic esters are often substrates).

Visualizations

Diagram 1: Cellular Mechanism of Action

This pathway illustrates why the ester is used for cells and the acid for proteins.

CellularMechanism cluster_extracellular Extracellular Space (Media pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Cytosol (pH 7.2) Ester_Ext Methyl Ester (Neutral, Lipophilic) Ester_Int Methyl Ester (Intracellular) Ester_Ext->Ester_Int Passive Diffusion (Fast) Acid_Ext Acid Form (Ionized COO-, Polar) Acid_Int Acid Form (Active Species) Acid_Ext->Acid_Int Poor Permeability (Repelled by Charge) Membrane Ester_Int->Acid_Int Hydrolysis (Carboxylesterases) Target Biological Target (e.g., PPAR/Enzyme) Acid_Int->Target Binding Response Biological Response Target->Response Activation/Inhibition

Caption: The methyl ester acts as a "Trojan Horse," crossing the membrane before being converted to the active acid form.[1]

Diagram 2: Assay Selection Decision Tree

AssayDecision Start Select Assay Type Type Is the target a purified protein or inside a living cell? Start->Type Purified Purified Protein / Lysate Type->Purified Biochemical Cell Living Whole Cell Type->Cell Cellular DirectBind Use ACID Form Purified->DirectBind Direct Interaction LocQ Where is the target located? Cell->LocQ Surface Cell Surface (e.g., GPCR) LocQ->Surface Internal Intracellular (e.g., Nuclear Receptor) LocQ->Internal UseAcid Use ACID Form Surface->UseAcid UseEster Use METHYL ESTER Form Internal->UseEster Requires Permeability

Caption: Flowchart for selecting the correct chemical form based on assay localization.[1]

References

  • PubChem. 3-Chloro-4-phenoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases.[1] Chemico-Biological Interactions, 162(3), 195-211.[1] (Establishes the mechanism of intracellular ester hydrolysis).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Source for general principles of prodrug permeability and solubility).

Sources

Efficacy Comparison Guide: 3-Chloro-4-phenoxybenzoic Acid Methyl Ester Analogs as Selective S1P1 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of immunomodulators has been revolutionized by targeting the sphingosine-1-phosphate (S1P) receptor family. While first-generation non-selective agonists like Fingolimod (FTY720) demonstrated potent efficacy in treating autoimmune conditions such as multiple sclerosis, their lack of receptor subtype selectivity led to significant cardiovascular adverse events [1].

To overcome this, researchers identified 3-chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7)[2] as a critical synthetic building block for developing next-generation, highly selective S1P1 agonists. By utilizing this specific structural backbone, medicinal chemists synthesized analogs (most notably CS-2100) that maintain profound immunosuppressive efficacy while completely sparing the S1P3 receptor [3].

This guide provides an objective, in-depth comparison of the efficacy, receptor selectivity, and in vivo performance of 3-chloro-4-phenoxybenzoic acid methyl ester analogs against established S1P modulators, supported by self-validating experimental protocols.

Mechanistic Causality: The Importance of S1P3-Sparing Efficacy

As an Application Scientist evaluating drug candidates, it is critical to understand that S1P1 and S1P3 are both G-protein coupled receptors (GPCRs), yet they govern entirely different physiological pathways:

  • Efficacy (S1P1): Agonism of S1P1 on lymphocytes induces rapid receptor internalization and degradation. Without surface S1P1, lymphocytes cannot sense the S1P gradient required to egress from lymph nodes, resulting in peripheral lymphopenia and targeted immunosuppression[4].

  • Toxicity (S1P3): Agonism of S1P3, which is highly expressed in cardiac tissue and vascular endothelium, triggers intracellular calcium release and Rho kinase activation, leading to dose-limiting bradycardia and hypertension [1].

The 3-chloro-4-phenoxybenzoic acid backbone provides a unique steric advantage. Molecular docking studies reveal that substituents on this analog class (e.g., the ethyl group on the thiophene ring of CS-2100) fit perfectly into the S1P1 binding pocket (near Leu276) but sterically clash with Phe263 in the S1P3 receptor [3]. This structural causality explains the exceptional >5000-fold selectivity of these analogs.

MechanisticDivergence Analog 3-Chloro-4-phenoxybenzoic Acid Analogs (e.g., CS-2100) S1P1 S1P1 Receptor (Lymphocytes) Analog->S1P1 High Affinity S1P3 S1P3 Receptor (Cardiovascular) Analog->S1P3 Sparing (>5000x) Fingolimod Non-selective Agonists (e.g., Fingolimod) Fingolimod->S1P1 Agonism Fingolimod->S1P3 Agonism Efficacy Lymphocyte Sequestration (Immunosuppression) S1P1->Efficacy Internalization Toxicity Bradycardia & Hypertension S1P3->Toxicity Activation

Figure 1: Mechanistic divergence of selective S1P1 analogs versus non-selective agonists.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 3-chloro-4-phenoxybenzoic acid methyl ester derivatives, we compare the lead analog (CS-2100) against the active phosphorylated forms of Fingolimod (FTY720-P) and another clinical candidate, CS-0777-P.

Compound ClassS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)In Vivo ID50 (mg/kg, HvGR)Cardiovascular Side Effects
CS-2100 (3-Chloro-4-phenoxybenzoic analog)4.0>20,000>5000x0.407Minimal (S1P3-sparing)
FTY720-P (Active Fingolimod)0.214.9~23x0.100High (Bradycardia)
CS-0777-P (Selective Modulator)1.1350~318x0.100Moderate

Data synthesized from Nakamura et al.[5], Fryer et al.[1], and Nishi et al.[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the efficacy of these analogs must be validated through a rigorous workflow. The following protocols detail the exact methodologies required to replicate the comparative data, designed as self-validating systems.

ValidationWorkflow Synthesis Analog Synthesis (3-Chloro-4-phenoxy...) InVitro In Vitro Screening [35S]GTPγS Binding Synthesis->InVitro Selectivity Receptor Selectivity (S1P1 vs S1P3) InVitro->Selectivity InVivo In Vivo Efficacy Host-vs-Graft (HvGR) Selectivity->InVivo PKPD PK/PD Modeling (Lymphocyte Reduction) InVivo->PKPD

Figure 2: Step-by-step validation workflow for S1P1 receptor agonists.

Protocol 1: In Vitro [35S]GTPγS Binding Assay

Causality & Rationale: Because S1P receptors are GPCRs, agonist binding physically induces the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable radiolabeled GTP analog ([35S]GTPγS) allows researchers to directly quantify receptor activation. This provides a functional measure of agonism rather than mere binding affinity, preventing false positives from antagonists.

  • Membrane Preparation: Culture CHO cells stably expressing human S1P1 or S1P3 receptors. Harvest cells and homogenize in HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein per well with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 5 µM GDP, 0.1% fatty acid-free BSA).

  • Compound Addition: Add serial dilutions of the 3-chloro-4-phenoxybenzoic acid analog (e.g., 10^-11 to 10^-5 M) and 0.1 nM [35S]GTPγS. Incubate at 30°C for 60 minutes.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer.

  • Validation Check: Measure bound radioactivity using a liquid scintillation counter. Calculate the EC50 using non-linear regression analysis. A valid assay must show a dose-dependent increase in radioactivity that plateaus at maximal receptor activation, confirming true agonism.

Protocol 2: In Vivo Host-Versus-Graft Reaction (HvGR) Model

Causality & Rationale: The HvGR model directly measures the physiological consequence of S1P1 agonism. When foreign cells are injected into a host, host T-cells migrate from lymph nodes to the site to initiate an immune response, causing localized lymph node hypertrophy. An effective S1P1 agonist traps lymphocytes in the lymph nodes, preventing this migration[3].

  • Subject Preparation: Utilize 6-week-old male Lewis rats (hosts) and WKAH rats (donors).

  • Graft Induction: Isolate spleen cells from WKAH rats. Inject 5 × 10^7 cells subcutaneously into the right hind footpad of the Lewis rats to induce the host-versus-graft reaction.

  • Dosing Regimen: Administer the analog (e.g., CS-2100) orally via gavage once daily for 4 consecutive days, starting on the day of cell injection. Include a vehicle control group and a FTY720 positive control group.

  • Efficacy Measurement: On day 4, euthanize the rats and excise the right popliteal lymph node. Weigh the lymph node immediately.

  • Validation Check: Calculate the ID50 (dose required to inhibit lymph node hypertrophy by 50% compared to vehicle). The system is self-validating: a reduction in lymph node weight must directly correlate with a measured drop in peripheral blood lymphocyte counts, confirming the specific mechanism of action.

Conclusion

The structural integration of 3-chloro-4-phenoxybenzoic acid methyl ester into S1P receptor modulators represents a masterclass in rational drug design. By exploiting the subtle steric differences between the S1P1 and S1P3 binding pockets, analogs like CS-2100 achieve an unprecedented >5000-fold selectivity[5]. As demonstrated by the comparative data and validated through rigorous GTPγS and HvGR assays, these analogs deliver the potent immunosuppressive efficacy of non-selective drugs without the dose-limiting cardiovascular liabilities, marking a significant leap forward in immunomodulatory therapeutics.

References

  • Nakamura, T., Asano, M., Sekiguchi, Y., et al. "Discovery of CS-2100, a potent, orally active and S1P3-sparing S1P1 agonist." Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

  • Fryer, R. M., et al. "The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat." PLoS One, 2012. URL:[Link]

  • Nishi, T., Miyazaki, S., Takemoto, T., et al. "Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist." ACS Medicinal Chemistry Letters, 2011. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-chloro-4-phenoxybenzoic acid methyl ester. While a comprehensive SAR study on a singular, extensive series of these specific derivatives is not prevalent in the public domain, this guide synthesizes data from structurally analogous compounds to provide a robust comparative framework. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the therapeutic and agrochemical potential of this promising scaffold.

The diaryl ether motif, the core of the 3-chloro-4-phenoxybenzoic acid structure, is widely recognized as a "privileged scaffold" in medicinal and agrochemical research.[1][2][3] This structural unit is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[2][3] The inherent conformational flexibility of the ether linkage allows these molecules to adapt to a variety of biological targets, making the exploration of their SAR a critical endeavor for the development of novel therapeutic agents and agrochemicals.

I. The 3-Chloro-4-phenoxybenzoic Acid Scaffold: A Platform for Diverse Bioactivity

The 3-chloro-4-phenoxybenzoic acid scaffold combines several key features that contribute to its potential as a biologically active agent:

  • The Diaryl Ether Linkage: Provides a balance of rigidity and flexibility, allowing for optimal orientation within a biological target's binding site.

  • The Benzoic Acid Moiety: Offers a key site for modification, such as esterification or amidation, to modulate physicochemical properties like solubility, cell permeability, and metabolic stability.

  • The 3-Chloro Substituent: The presence of a halogen atom can significantly influence the electronic properties of the benzoic acid ring and can participate in halogen bonding with the target protein, potentially enhancing binding affinity.

  • The 4-Phenoxy Group: This second aromatic ring provides a large surface for interaction with the target and serves as a point for further substitution to fine-tune activity and selectivity.

This combination of features makes the 3-chloro-4-phenoxybenzoic acid methyl ester and its derivatives attractive candidates for SAR studies aimed at discovering novel anticancer and herbicidal agents.

II. Synthetic Strategies: Building the Core Scaffold and its Derivatives

The synthesis of 3-chloro-4-phenoxybenzoic acid methyl ester derivatives generally proceeds through a multi-step sequence, with the formation of the diaryl ether bond being the key step. A common and effective method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

General Synthetic Workflow:

A Starting Material A: Substituted Phenol C Ullmann Condensation (Cu catalyst, base) A->C B Starting Material B: Methyl 3-chloro-4-fluorobenzoate B->C D 3-Chloro-4-phenoxybenzoic acid methyl ester derivative C->D Diaryl Ether Formation E Optional Hydrolysis (e.g., LiOH) D->E G Optional Amidation (Amine, coupling agent) D->G F Free Carboxylic Acid Derivative E->F H Amide Derivative G->H

Caption: General synthetic workflow for 3-chloro-4-phenoxybenzoic acid derivatives.

Experimental Protocol: Representative Synthesis of a 3-Chloro-4-(substituted-phenoxy)benzoic acid methyl ester derivative

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq.), methyl 3-chloro-4-fluorobenzoate (1.1 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired methyl ester derivative.

Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the reaction at the required high temperature. Potassium carbonate is a common and effective base for deprotonating the phenol. The copper catalyst is essential for activating the aryl halide for nucleophilic substitution.

III. Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-chloro-4-phenoxybenzoic acid methyl ester derivatives can be systematically modulated by altering three key positions: the phenoxy ring (Ring B), the chlorinated benzoic acid ring (Ring A), and the methyl ester group.

Logical Relationship of SAR Modifications:

Core 3-Chloro-4-phenoxybenzoic acid methyl ester Scaffold RingB Ring B Modifications (Phenoxy Ring) Core->RingB RingA Ring A Modifications (Benzoic Acid Ring) Core->RingA Ester Ester/Amide Modifications Core->Ester SubB Substituents: - Electron-donating (e.g., -OCH3) - Electron-withdrawing (e.g., -CF3, -Cl) - Steric bulk RingB->SubB SubA Position and nature of halogen substituents RingA->SubA SubEster Chain length of ester Conversion to amides Conversion to free acid Ester->SubEster

Caption: Key areas for SAR modification on the core scaffold.

A. Anticancer Activity

The diaryl ether scaffold is a component of several anticancer agents.[4] For the 3-chloro-4-phenoxybenzoic acid core, the anticancer activity is likely influenced by substitutions that enhance binding to specific protein targets, such as kinases or other enzymes involved in cell proliferation.

  • Substitutions on the Phenoxy Ring (Ring B):

    • Electron-withdrawing groups (EWGs): Halogen or trifluoromethyl substituents on the phenoxy ring can enhance activity. For instance, in related diaryl ether series, the presence of chloro or trifluoromethyl groups has been shown to improve inhibitory activity against certain cancer cell lines.[5] This may be due to favorable interactions with the target protein or improved pharmacokinetic properties.

    • Electron-donating groups (EDGs): Methoxy or methyl groups can have varied effects. In some cases, they may increase activity by participating in hydrogen bonding or by optimizing the electronic properties of the ring system.[6] However, in other instances, they may lead to decreased activity.

  • The Methyl Ester Group:

    • Conversion of the methyl ester to a free carboxylic acid can sometimes increase potency by allowing for salt bridge formation with basic residues in the target's active site.

    • Formation of amide derivatives can introduce new hydrogen bond donors and acceptors, potentially leading to enhanced binding and altered selectivity. For example, some benzamide derivatives have shown notable anticancer activity.[7]

Table 1: Comparative Anticancer Activity of Structurally Related Diaryl Ether Derivatives

Compound IDCore StructureRing B SubstitutionRing A SubstitutionActivity (IC₅₀ in µM)Target/Cell LineReference
Hypothetical 1 4-Phenoxybenzoic acidUnsubstituted3-Chloro---
Analogue A 4-Phenoxybenzoic acid4-ChloroUnsubstituted2.5MCF-7 (Breast Cancer)[8]
Analogue B 4-Phenoxybenzoic acid4-TrifluoromethylUnsubstituted1.8HepG2 (Liver Cancer)[8]
Analogue C 3-PhenylbenzamideUnsubstituted3-Chloro22.4SiHa (Cervical Cancer)[7]

Note: Data for Analogue A and B are from a study on 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety, and Analogue C is a benzamide. These serve as proxies to illustrate potential SAR trends.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: This protocol includes both positive and negative controls to validate the assay's performance. The dose-dependent response observed provides confidence in the measured IC₅₀ values.

B. Herbicidal Activity

Phenoxy-carboxylic acids, such as 2,4-D, are a well-established class of herbicides that act as synthetic auxins, leading to uncontrolled growth and death in broadleaf weeds.[9][10] The 3-chloro-4-phenoxybenzoic acid scaffold shares structural similarities with these herbicides, suggesting potential for similar activity.

  • The Carboxylic Acid/Ester Group: The acidic form is typically the active herbicidal agent.[10] Esters, like the methyl ester derivatives , often exhibit enhanced uptake by plants due to their increased lipophilicity, after which they are hydrolyzed in situ to the active carboxylic acid.[10]

  • Substitutions on the Aromatic Rings:

    • The position and number of chlorine atoms on the aromatic rings are critical for herbicidal activity.[11][12] The 3-chloro substituent on the benzoic acid ring and additional substitutions on the phenoxy ring can significantly impact selectivity and potency.

    • For example, compounds like 5-(2-chloro-4-trifluoromethyl-phenoxy)-2-nitrobenzoic acid esters are known to have good herbicidal effects.[5] This suggests that a combination of chloro and trifluoromethyl substituents on the phenoxy ring of our target scaffold could be a fruitful area for investigation.

Table 2: Comparison with Known Phenoxy Herbicides

CompoundStructureKey FeaturesMode of Action
2,4-D 2,4-Dichlorophenoxyacetic acidChloro groups at positions 2 and 4 of the phenoxy ring.Synthetic Auxin
MCPA 2-Methyl-4-chlorophenoxyacetic acidMethyl at position 2, chloro at position 4 of the phenoxy ring.Synthetic Auxin
Hypothetical Derivative 3-Chloro-4-(4-chloro-phenoxy)benzoic acidChloro at position 3 of the benzoic acid ring and position 4 of the phenoxy ring.Potentially Synthetic Auxin

Experimental Protocol: Seedling Growth Inhibition Assay

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to achieve the desired test concentrations.

  • Seed Germination: Germinate seeds of a target weed species (e.g., cress, Lepidium sativum) and a crop species (e.g., wheat, Triticum aestivum) on moist filter paper in petri dishes.

  • Treatment Application: Once the radicles have emerged, treat the seedlings by adding a specific volume of the test solution to each petri dish.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25 °C, 16-hour photoperiod) for 7-10 days.

  • Assessment: Measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of growth compared to a vehicle-treated control group and determine the GR₅₀ value (the concentration required to cause a 50% reduction in growth).

IV. Conclusion and Future Directions
  • For Anticancer Drug Discovery: Systematic modification of the phenoxy ring with small, electron-withdrawing substituents, coupled with the exploration of different amide derivatives in place of the methyl ester, is a promising strategy. Further studies should focus on identifying the specific molecular targets of active compounds, for example, through kinase profiling or proteomic analysis.

  • For Agrochemical Development: The conversion of the methyl ester to other ester forms to optimize uptake and the introduction of halogen and trifluoromethyl groups on the phenoxy ring are likely to yield potent herbicidal agents. Selectivity studies against various weed and crop species will be essential for the development of commercially viable products.

This comparative guide provides a logical framework for initiating and advancing research on this valuable chemical scaffold. The principles of SAR, grounded in the provided experimental data and protocols, should empower researchers to rationally design and synthesize new derivatives with enhanced biological activity.

References

  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10349-10370. [Link]

  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed, 32786826. [Link]

  • Zhang, L., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

  • Daher, Z., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • Jadhav, V., et al. (2021). QSAR analysis of B-ring-modified diaryl ether derivatives as a InhA inhibitors. ResearchGate. [Link]

  • Saiman, M. Z., et al. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Malaysian Journal of Chemistry. [Link]

  • Abou-Seri, S. M., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]

  • Haddad, T., et al. (2012). Synthesis and Evaluation of 4-(Substituted Styryl/Alkenyl)-3,5-Bis(4-Hydroxyphenyl)-Isoxazoles as Ligands for the Estrogen Receptor. Amanote Research. [Link]

  • Unknown Author. 3-chloro-4-[[2-[2-(2-chloro-4-methyl-phenyl)phenyl]sulfanylacetyl]amino]benzoic acid. University of Luxembourg. [Link]

  • Bayer AG. (1983). Optically active derivatives of phenoxy-benzoic acid, process for their preparation and their use as herbicides.
  • Wolska, L., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Patel, H., et al. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]

  • Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]

  • Chang, Y.-C., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. PubMed. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Wolska, L., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC. [Link]

  • Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

  • Shouman, S. A., et al. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Hordy, N. S., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. [Link]

  • Vo, D. D., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Semantic Scholar. [Link]

  • Unknown Author. The Production of Phenoxy Herbicides. Unknown Source. [Link]

  • Biel-Maeso, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • IARC. (1987). Chlorophenoxy Herbicides. INCHEM. [Link]

Sources

Comparative Reactivity of Substituted Phenoxybenzoic Acid Esters: A Technical Guide to Hydrolysis Kinetics and Enzymatic Cleavage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenoxybenzoic acid esters represent a critical class of chemical scaffolds, predominantly utilized as diphenyl ether herbicides (e.g., lactofen, acifluorfen-methyl) and as structural motifs in various agrochemicals and pharmaceuticals. The environmental fate, herbicidal efficacy, and metabolic clearance of these compounds are fundamentally dictated by the reactivity of their ester linkages.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these esters. By examining both base-catalyzed alkaline hydrolysis and enzymatic cleavage, and by grounding our analysis in Hammett kinetic models and in vitro metabolic assays, this guide provides a comprehensive framework for predicting ester stability.

Mechanistic Principles of Ester Reactivity

Base-Catalyzed Alkaline Hydrolysis & Substituent Effects

The alkaline hydrolysis of phenoxybenzoic acid esters proceeds via a classic nucleophilic acyl substitution mechanism. The rate-determining step is the collapse of the tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The reactivity of this ester bond is highly sensitive to the electronic nature of the substituents on the aromatic rings. According to Hammett linear free-energy relationships, electron-withdrawing groups (EWGs) such as


, 

, or

(which are ubiquitous in herbicides like lactofen) significantly accelerate hydrolysis. They do this by inductively stabilizing the developing negative charge in the transition state and making the phenoxide a better leaving group. Kinetic studies on model substituted phenyl benzoates demonstrate a strong correlation with Hammett

constants, yielding

values typically ranging from 2.02 to 2.44 in aqueous organic solvent mixtures[1]. Conversely, the free carboxylic acid forms (such as acifluorfen) are highly stable to hydrolysis across a wide pH range (pH 3–9) because the carboxylate anion repels nucleophilic attack[2].

Mechanism Ester Substituted Phenoxybenzoic Acid Ester Tetra Tetrahedral Intermediate (Rate-Determining Step) Ester->Tetra + OH- OH Hydroxide Ion (OH-) Nucleophilic Attack OH->Tetra Products Phenoxide Leaving Group + Benzoate Salt Tetra->Products Collapse Sub Substituent Effects (Hammett ρ > 2.0) Sub->Tetra EWG accelerates EDG retards

Fig 1. Base-catalyzed hydrolysis mechanism of phenoxybenzoic acid esters and substituent effects.

Enzymatic Cleavage by Carboxylesterases (CEs)

In biological matrices and soil environments, the ester bond is a primary target for enzymatic hydrolysis. The steric bulk and electronic properties of the esterifying group dictate the binding affinity (


) and catalytic turnover (

). For example, the complex diphenyl ether herbicide lactofen is rapidly hydrolyzed to the free acid acifluorfen by bacterial esterases (such as RhoE and RapE isolated from Bacillus sp. YS-1)[3]. Similarly, structurally related phenoxybenzoate derivatives (such as pyrethroids) undergo rapid extrahepatic and hepatic esterase hydrolysis by mammalian carboxylesterases, which is a critical pathway for their detoxification and clearance[4].

Comparative Performance Data

To objectively compare the reactivity of these esters, we summarize the quantitative kinetic data for both chemical and enzymatic hydrolysis pathways.

Table 1: Influence of Substituents on Alkaline Hydrolysis of Model Benzoates Note: Data extrapolated from Hammett


 plots for substituted phenyl benzoates[1].
Substituent (Para-position)Hammett Constant (

)
Relative Hydrolysis Rate (

)
Mechanistic Effect
-NO₂ (Nitro) +0.78~100x fasterStrong EWG; highly stabilizes leaving group
-Cl (Chloro) +0.23~4x fasterModerate EWG; inductive electron withdrawal
-H (Unsubstituted) 0.001.0 (Reference)Baseline reactivity
-CH₃ (Methyl) -0.17~0.5x slowerEDG; destabilizes tetrahedral intermediate

Table 2: Enzymatic Hydrolysis Kinetics of Phenoxybenzoate Derivatives Note: Kinetic parameters highlight the efficiency of biological cleavage across different matrices[4],[3].

Substrate / Ester TypeEnzyme Source


Primary Metabolite Formed
Lactofen (Complex Ester)Bacillus sp. YS-1 (RapE)High (Optimum pH 8.0)N/AAcifluorfen
Trans-permethrin Human Serum Carboxylesterase4.2 nmol/min/mL29.4

M
3-Phenoxybenzoic Acid (3-PBA)
Bioresmethrin Human Serum Carboxylesterase3.4 nmol/min/mL33.9

M
Chrysanthemic acid derivatives

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to adapt these workflows.

Protocol A: Spectrophotometric Determination of Alkaline Hydrolysis Kinetics

Purpose: To calculate the pseudo-first-order rate constants (


) for the base-catalyzed hydrolysis of substituted phenoxybenzoic esters.
  • Substrate Preparation: Dissolve the target ester in HPLC-grade acetonitrile to create a 10 mM stock. Causality: Acetonitrile is selected as a co-solvent (typically used at 33% v/v in the final mixture) to ensure the solubility of highly lipophilic phenoxybenzoic esters while maintaining sufficient water activity for hydrolysis[1].

  • Buffer Equilibration: Prepare a series of borate/carbonate buffers ranging from pH 8.0 to 10.0. Equilibrate 2.9 mL of buffer in a quartz cuvette at 25.0 ± 0.1 °C using a Peltier-thermostatted cell holder.

  • Reaction Initiation: Inject 100

    
    L of the ester stock into the cuvette and mix rapidly.
    
  • Data Acquisition (Self-Validation Step): Monitor the reaction using a UV-Vis spectrophotometer. Self-Validating System: Do not simply measure a single wavelength. Scan the full spectrum (200–400 nm) over time. The presence of a clean isosbestic point confirms that no stable intermediates are accumulating and that the reaction strictly follows an

    
     stoichiometry.
    
  • Kinetic Analysis: Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Step1 1. Substrate Preparation (Ester in Acetonitrile/Water) Step2 2. Buffer Equilibration (pH 8.0 - 10.0 at 25°C) Step1->Step2 Step3 3. Reaction Initiation (Add Ester to Buffer) Step2->Step3 Step4 4. UV-Vis Spectrophotometry (Monitor Leaving Group) Step3->Step4 Step5 5. Data Analysis (Pseudo-First-Order Kinetics) Step4->Step5

Fig 2. Self-validating spectrophotometric workflow for determining ester hydrolysis kinetics.

Protocol B: In Vitro Microsomal Carboxylesterase Assay

Purpose: To determine the enzymatic cleavage kinetics (


, 

) of phenoxybenzoate derivatives.
  • Enzyme Preparation: Thaw human or rat liver microsomes (or recombinant esterases like RapE) on ice. Dilute to a working protein concentration (e.g., 0.5 mg/mL) in 50 mM Tris-HCl buffer (pH 8.0). Causality: pH 8.0 is utilized because the nucleophilic serine in the enzyme's catalytic triad must be deprotonated for optimal nucleophilic attack on the ester carbonyl[3].

  • Substrate Incubation: Add the ester substrate at varying concentrations (1

    
    M to 100 
    
    
    
    M) to the enzyme mixture. Incubate at 37 °C.
  • Reaction Quenching (Self-Validation Step): At specific time intervals (e.g., 5, 10, 15 mins), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Self-Validating System: Run a parallel heat-denatured enzyme control (microsomes boiled for 10 mins). This validates that the observed ester cleavage is strictly enzymatic and not an artifact of background alkaline hydrolysis in the pH 8.0 buffer.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify the appearance of the free acid metabolite (e.g., acifluorfen or 3-PBA)[4].

References

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at:[Link]

  • Biodegradation of diphenyl ether herbicide lactofen by Bacillus sp. YS-1 and characterization of two initial degrading esterases. PubMed (NIH). Available at: [Link]

  • ACIFLUORFEN Health Advisory. Office of Drinking Water, U.S. Environmental Protection Agency. Available at: [Link]

  • Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases. PMC (NIH). Available at:[Link]

Sources

spectroscopic analysis of 3-Chloro-4-phenoxybenzoic acid methyl ester vs. similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) Primary Application: Intermediate in the synthesis of diphenyl ether herbicides (e.g., Fluorodifen analogs) and pharmaceutical building blocks.[1] Analytical Challenge: Distinguishing the target ester from its hydrolysis product (Parent Acid) and non-chlorinated impurities (Methyl 4-phenoxybenzoate) during quality control (QC).

This guide provides a definitive spectroscopic comparison to validate structural integrity, purity, and reaction completion.[1][2] It moves beyond generic data, offering a comparative analysis of Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) profiles.[1][2]

Structural Comparison & Chemical Properties

The analysis focuses on three critical structural variations often encountered in the same synthetic workflow.

FeatureTarget Compound Alternative A (Precursor/Degradant) Alternative B (Impurity)
Name 3-Chloro-4-phenoxybenzoic acid methyl ester 3-Chloro-4-phenoxybenzoic acid Methyl 4-phenoxybenzoate
Structure Description Methyl ester with meta-Cl and para-phenoxy groups.[1]Free carboxylic acid form.[2]Methyl ester lacking the meta-Cl substituent.[1]
Molecular Formula C₁₄H₁₁ClO₃C₁₃H₉ClO₃C₁₄H₁₂O₃
Mol.[2][3][4][5][6][7] Weight 262.69 g/mol 248.66 g/mol 228.25 g/mol
Key Differentiator OCH₃ singlet (NMR) + Cl Isotope (MS)Broad OH (NMR/IR) + Acid C=O shift No Cl Isotope (MS) + Symmetric Aromatic Splitting

Spectroscopic Profiling (Comparative Analysis)

A. Proton NMR ( H-NMR) Analysis

Solvent: CDCl₃, 400 MHz

The presence of the chlorine atom at the 3-position breaks the symmetry of the benzoate ring, creating a distinct splitting pattern compared to the non-chlorinated analog.[1][2]

Proton EnvironmentTarget: 3-Cl-Methyl Ester (

ppm)
Alt A: Parent Acid (

ppm)
Alt B: Non-Cl Ester (

ppm)
Ester Methyl (-OCH₃) 3.90 (s, 3H) Absent3.89 (s, 3H)
Acid Proton (-COOH) Absent11.0 - 13.0 (br s, 1H) Absent
Benzoate H-2 (Ortho to CO) 8.15 (d, J=2.0 Hz, 1H) 8.20 (d, 1H)8.00 (d, 2H, part of AA'BB')
Benzoate H-6 (Ortho to CO) 7.90 (dd, J=8.5, 2.0 Hz, 1H) 7.95 (dd, 1H)Equiv. to above
Benzoate H-5 (Ortho to OAr) 6.85 (d, J=8.5 Hz, 1H) 6.88 (d, 1H)6.98 (d, 2H, part of AA'BB')
Phenoxy Ring (Ph-O-) 7.00 - 7.45 (m, 5H)7.05 - 7.50 (m, 5H)7.00 - 7.45 (m, 5H)

Diagnostic Insight:

  • Target vs. Non-Cl: Look for the H-2 doublet at ~8.15 ppm.[1] In the non-chlorinated comparison (Methyl 4-phenoxybenzoate), the protons ortho to the ester appear as a symmetric doublet at ~8.00 ppm.[1][2] The chlorine atom deshields the H-2 proton significantly.[2]

  • Target vs. Acid: The disappearance of the methyl singlet (3.90 ppm) indicates hydrolysis to the acid.[2]

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

Functional GroupTarget (Ester) Parent Acid Differentiation Logic
Carbonyl (C=O) 1720 - 1730 cm⁻¹ (Sharp)1680 - 1700 cm⁻¹ (Broad)Esters absorb at higher wavenumbers than conjugated acids due to the lack of strong H-bonding dimerization.[1]
Hydroxyl (O-H) Absent2500 - 3300 cm⁻¹ (Very Broad)The "acid beard" (broad OH stretch) is the clearest indicator of the acid impurity.[1]
Ether (C-O-C) 1240 - 1260 cm⁻¹1240 - 1260 cm⁻¹Present in both; confirms the diphenyl ether backbone.[1]
C-Cl Stretch 1050 - 1090 cm⁻¹1050 - 1090 cm⁻¹Confirms chlorination (absent in Methyl 4-phenoxybenzoate).[1]
C. Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI (70 eV) or ESI (+)[1]

  • Target (MW 262.7):

    • Molecular Ion (M+): m/z 262 / 264.[2]

    • Isotope Pattern: Distinct 3:1 ratio for M (262) and M+2 (264) due to

      
      Cl/
      
      
      
      Cl natural abundance.[1]
    • Base Peak (Fragmentation): Loss of methoxy group [M - 31]⁺

      
       Acylium ion (m/z ~231/233).[1]
      
  • Non-Chlorinated Impurity (MW 228.2):

    • Molecular Ion: m/z 228.[2][3]

    • Isotope Pattern: No M+2 enhancement (only small

      
      C contribution).[1]
      

Experimental Protocols

Protocol 1: High-Purity Sample Preparation for NMR

Objective: Eliminate solvent peaks and water interference to resolve the aromatic region.[1]

  • Drying: Dry the solid sample (approx. 20 mg) in a vacuum desiccator over P₂O₅ for 4 hours to remove trace moisture (which causes peak broadening).

  • Solvent Choice: Use CDCl₃ (99.8% D) with 0.03% TMS.[2]

    • Note: If the acid impurity is suspected, add 1 drop of DMSO-d₆ to the CDCl₃ solution.[2] This breaks acid dimers and shifts the carboxylic proton to a distinct ~12-13 ppm region, preventing overlap with aromatics.[1][2]

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).

Protocol 2: HPLC Purity Analysis (Reverse Phase)

Objective: Quantify the ratio of Target Ester vs. Parent Acid.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of the acid, improving peak shape).[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 50% B[1]

    • 2-15 min: 50%

      
       95% B (Linear Gradient)[1]
      
    • 15-20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    * transition).[1]
  • Expected Elution Order:

    • Parent Acid: Elutes first (more polar due to -COOH).

    • Target Ester: Elutes later (more hydrophobic).[2]

Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying the compound and its common impurities using the described methods.

AnalysisWorkflow Start Unknown Sample (White Crystalline Solid) IR_Step Step 1: FT-IR Analysis (Check Functional Groups) Start->IR_Step Check_OH Broad OH Stretch (2500-3300 cm⁻¹)? IR_Step->Check_OH Acid_Result Identify: Parent Acid (Hydrolysis Product) Check_OH->Acid_Result Yes Ester_Path Check Carbonyl (~1725 cm⁻¹) Check_OH->Ester_Path No MS_Step Step 2: Mass Spec (GC/LC-MS) (Check Isotopes) Ester_Path->MS_Step Check_Cl M+2 Peak Present? (Ratio 3:1) MS_Step->Check_Cl NonCl_Result Identify: Methyl 4-phenoxybenzoate (Non-chlorinated Impurity) Check_Cl->NonCl_Result No (M only) Target_Result Identify: Target Compound 3-Chloro-4-phenoxybenzoic acid methyl ester Check_Cl->Target_Result Yes (M & M+2)

Caption: Logical workflow for distinguishing the target 3-chloro-methyl ester from its acid precursor and non-chlorinated analogs.

Synthesis & Fragmentation Pathway

Understanding the fragmentation helps in interpreting MS data.[2]

Fragmentation MolIon Molecular Ion (M+) m/z 262/264 (Stable) Frag1 Acylium Ion [M-31]⁺ Loss of -OCH₃ m/z ~231/233 MolIon->Frag1 - •OCH₃ Frag2 Phenyl Cation Loss of CO m/z ~203/205 Frag1->Frag2 - CO

Caption: Primary Mass Spectrometry fragmentation pathway (EI) for methyl benzoate derivatives.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-, methyl ester (Mass Spectrum & IR Data).[1] NIST Chemistry WebBook.[2][8] Available at: [Link]1]

  • Royal Society of Chemistry. Multi-spectroscopic analyses on diphenyl ether derivatives (Diphenyl ether spectral data). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-phenoxybenzoate (Compound Summary).[1] Available at: [Link]

Sources

A Comparative Analysis of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester's Potential in Modulating Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Lipogenic Engine of Proliferation

In the landscape of metabolic research and drug discovery, the intricate machinery of de novo fatty acid synthesis has emerged as a critical node in both normal cellular physiology and the pathological growth of cancer cells and the progression of metabolic diseases.[1] This fundamental process, responsible for the creation of fatty acids from acetyl-CoA, is not merely a housekeeping pathway but a central engine powering cell membrane construction, energy storage, and the generation of signaling molecules.[2] Key enzymes in this pathway, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), are frequently upregulated in various cancers, providing the necessary building blocks for rapid proliferation.[1][2] Consequently, the inhibition of these enzymes presents a compelling therapeutic strategy.[3][4]

This guide provides a comparative biological activity profile of the compound 3-Chloro-4-phenoxybenzoic acid methyl ester. Based on its structural similarity to known phenoxy herbicides that target fatty acid synthesis, we hypothesize its primary mechanism of action to be the inhibition of Acetyl-CoA Carboxylase (ACCase).[5] Phenoxy-class herbicides, particularly their ester formulations, are known to be converted in vivo to their active acid forms, which then inhibit ACCase, a critical enzyme in the first committed step of fatty acid biosynthesis.[5]

Herein, we will compare the hypothesized activity of 3-Chloro-4-phenoxybenzoic acid methyl ester against a panel of well-characterized inhibitors of key enzymes in the fatty acid synthesis pathway: ACC, FASN, and Stearoyl-CoA Desaturase (SCD1). This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative framework but also detailed experimental protocols to enable independent verification and further investigation.

The Fatty Acid Synthesis Pathway: A Prime Target

The synthesis of fatty acids is a multi-step process initiated in the cytoplasm. It begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ACC.[6] This is the rate-limiting step and a major point of regulation. Subsequently, FASN catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain to produce, primarily, the 16-carbon saturated fatty acid, palmitate.[7] Further modifications, such as elongation and desaturation, are carried out by other enzymes, including Stearoyl-CoA Desaturase (SCD1), which introduces a double bond into saturated fatty acids to produce monounsaturated fatty acids (MUFAs).[8] The inhibition of any of these key enzymes can lead to a depletion of fatty acids, disrupting membrane integrity, energy storage, and signaling, ultimately leading to cell growth arrest and apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on de novo lipogenesis.[1]

Fatty_Acid_Synthesis_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA:e->MalonylCoA:w Carboxylation Palmitate Palmitate (SFA) MalonylCoA:e->Palmitate:w Synthesis MUFA Monounsaturated Fatty Acids (MUFA) Palmitate:e->MUFA:w Desaturation ACCase Acetyl-CoA Carboxylase (ACC) ACCase->MalonylCoA FASN Fatty Acid Synthase (FASN) FASN->Palmitate SCD1 Stearoyl-CoA Desaturase (SCD1) SCD1->MUFA Inhibitor_ACC 3-Chloro-4-phenoxybenzoic acid (Hypothesized) TOFA, PF-05175157 Inhibitor_ACC->ACCase Inhibition Inhibitor_FASN C75, Orlistat Inhibitor_FASN->FASN Inhibition Inhibitor_SCD1 CVT-11127, MF-438 Inhibitor_SCD1->SCD1 Inhibition ACCase_Assay_Workflow Start Start Enzyme_Prep Crude Enzyme Extraction from target cells/tissue Start->Enzyme_Prep Plate_Setup Prepare 96-well plate with serial dilutions of test compound Enzyme_Prep->Plate_Setup Add_Enzyme Add crude enzyme extract to each well Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate for 15 min at room temperature Add_Enzyme->Pre_incubation Add_Substrate Initiate reaction with substrate cocktail (ATP, Acetyl-CoA, NaHCO₃) Pre_incubation->Add_Substrate Incubation Incubate at 30-34°C for 20-30 min Add_Substrate->Incubation Stop_Reaction Stop reaction and develop color with Malachite Green reagent Incubation->Stop_Reaction Read_Absorbance Read absorbance at ~620 nm Stop_Reaction->Read_Absorbance Analyze Calculate % inhibition and IC50 Read_Absorbance->Analyze

Caption: Workflow for the ACCase Inhibition Assay.

Step-by-Step Protocol:

  • Enzyme Extraction:

    • Homogenize fresh target tissue or cultured cells in ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors). [9] * Centrifuge the homogenate at approximately 15,000 x g for 20 minutes at 4°C. [9] * Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method like the Bradford assay.

  • Inhibition Assay:

    • In a 96-well microplate, add 10 µL of serially diluted 3-Chloro-4-phenoxybenzoic acid methyl ester (or other inhibitors) in an appropriate solvent (e.g., DMSO). Include a solvent-only control.

    • Add 50 µL of the crude enzyme extract (diluted to a standardized protein concentration) to each well. [9] * Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding. [9] * Initiate the enzymatic reaction by adding 40 µL of a reaction mixture containing 50 mM HEPES-KOH pH 7.5, 2 mM MgCl₂, 15 mM KCl, 2.5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA. [9] * Incubate the reaction at 30-34°C for 20-30 minutes.

    • Stop the reaction and measure the generated inorganic phosphate using a Malachite Green-based phosphate assay kit according to the manufacturer's instructions.

    • Read the absorbance at the recommended wavelength (typically around 620 nm).

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fatty Acid Synthase (FASN) Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the FASN-catalyzed reaction. [7][10] Step-by-Step Protocol:

  • Reaction Setup:

    • In a temperature-controlled spectrophotometer set to 37°C, prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT, 3 µM acetyl-CoA, and purified FASN enzyme (e.g., 10 µg). [10] * Add the test compound (3-Chloro-4-phenoxybenzoic acid methyl ester or known inhibitors) at various concentrations.

    • Monitor the background NADPH oxidation at 340 nm for 3 minutes.

  • Initiation and Measurement:

    • Initiate the FASN reaction by adding 10 µM malonyl-CoA. [10] * Continuously monitor the decrease in absorbance at 340 nm for an additional 3-5 minutes.

    • The rate of NADPH consumption is proportional to FASN activity.

    • Calculate the percentage of inhibition and IC50 values as described for the ACCase assay.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability, which can be affected by the inhibition of essential pathways like fatty acid synthesis. [11] Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells (e.g., a cancer cell line known to be dependent on de novo fatty acid synthesis) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 3-Chloro-4-phenoxybenzoic acid methyl ester and control inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12] * Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [11]4. Solubilization and Measurement:

    • Add 100 µL of MTT solvent (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals. [11] * Gently mix to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. [12] * Cell viability is proportional to the absorbance, from which dose-response curves and GI50 (concentration for 50% growth inhibition) values can be calculated.

Conclusion and Future Directions

The structural characteristics of 3-Chloro-4-phenoxybenzoic acid methyl ester strongly suggest its potential as an inhibitor of fatty acid synthesis, likely targeting ACCase. This guide provides a comprehensive framework for the systematic evaluation of its biological activity. By employing the detailed protocols for enzymatic and cell-based assays, researchers can generate the necessary data to quantitatively compare its potency against established inhibitors like TOFA, C75, and CVT-11127.

Future investigations should focus on confirming the direct target of 3-Chloro-4-phenoxybenzoic acid methyl ester through target engagement assays and exploring its effects on downstream lipid profiles using mass spectrometry-based lipidomics. Understanding the full biological activity profile of this and related compounds will be crucial in assessing their potential as novel therapeutic agents or as valuable tool compounds for dissecting the complexities of fatty acid metabolism in health and disease.

References

  • BenchChem. (n.d.). Biochemical pathway of ACCase inhibition by Metamifop.
  • Pizer, E. S., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3677-3682.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Guidechem. (n.d.). 3-Phenoxybenzoic acid 3739-38-6 wiki.
  • Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(5), 543-550.
  • Lounis, M. A., et al. (2014). Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. PLoS ONE, 9(2), e89369.
  • Eling, T., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 10(1), 27.
  • Jin, Y., et al. (2024). Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. Analytical Biochemistry, 685, 115723.
  • Chem-Impex. (n.d.). 2-Phenoxybenzoic acid.
  • Glickman, J. F., et al. (2003). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ASSAY and Drug Development Technologies, 1(1-2), 11-20.
  • Yee, S. W., et al. (2008). Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. Journal of biomolecular screening, 13(8), 740-748.
  • ResearchGate. (n.d.). titration of a specific stearoyl-coa desaturase (scD) inhibitor....
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract.
  • National Center for Biotechnology Information. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Wikipedia. (n.d.). Phenoxy herbicide.
  • Scaglia, N., & Igal, R. A. (2008). Inhibition of Stearoyl-CoA Desaturase 1 expression in human lung adenocarcinoma cells impairs tumorigenesis. International Journal of Oncology, 33(4), 839-850.
  • Promega Corporation. (2019, June). How to Choose a Cell Viability or Cytotoxicity Assay.
  • Chem-Impex. (n.d.). 3-Chloro-4-methylbenzoic acid methyl ester.
  • Inorganic Ventures. (n.d.). Phenoxy-Herbicide High Level Daily QC.
  • National Center for Biotechnology Information. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection.
  • Royal Society of Chemistry. (2018, February 20). Inhibitory effects of garcinone E on fatty acid synthase.
  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Stearoyl-CoA desaturase enzyme 1 inhibition reduces glucose utilization for de novo fatty acid synthesis and cell proliferation in 3T3-L1 adipocytes.
  • MilliporeSigma. (n.d.). 3-Phenoxybenzoic acid.
  • MilliporeSigma. (n.d.). 3-Chloro-4-phenoxybenzoic acid.
  • PubMed. (2020, March 15). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs.
  • IRAC. (n.d.). Mode of Action Data Sheets.
  • Selleck Chemicals. (n.d.). Acetyl-CoA carboxylase inhibitor.
  • U.S. Forest Service. (n.d.). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
  • Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
  • INCHEM. (1998, March 2). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement7, 1987).
  • ResearchGate. (2021, March 16). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Testing of 3-Chloro-4-phenoxybenzoic Acid Methyl Ester (CPB-ME) Against Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

3-Chloro-4-phenoxybenzoic acid methyl ester (CPB-ME) represents a critical structural class in medicinal chemistry: the phenoxybenzoates. Often utilized as a lipophilic prodrug scaffold, this compound is primarily investigated for its modulation of nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs) , and as a structural intermediate in the synthesis of metabolic modulators.

This guide provides a technical roadmap for evaluating CPB-ME against its clinical and structural analogs. Unlike rigid datasheets, this document focuses on the causality of experimental design—why we test the way we do—and provides a self-validating framework for benchmarking this compound in early-stage drug discovery.

Chemical Identity[1][2][3]
  • Compound Name: Methyl 3-chloro-4-phenoxybenzoate (CPB-ME)

  • Core Scaffold: Diphenyl ether (Phenoxybenzoic acid)

  • Primary Application: PPAR Agonist Probe / Metabolic Modulator

  • Mechanism of Action: Ligand-dependent activation of PPAR

    
    /
    
    
    
    heterodimerization with RXR, driving transcription of genes involved in lipid catabolism.

The Comparative Landscape

To objectively assess CPB-ME, it must be benchmarked against compounds that define the boundaries of its biological activity. We categorize these into Clinical Standards , Active Metabolites , and Structural Controls .

Table 1: Comparative Compound Matrix
Compound ClassCompound NameRole in AssayKey Characteristic
Test Article CPB-ME Prodrug Probe High lipophilicity; requires esterase cleavage to activate.
Clinical Standard Fenofibrate Positive Control Established PPAR

agonist; structurally analogous ester prodrug.
Active Metabolite 3-Cl-4-Ph-Benzoic Acid Permeability Control The hydrolysis product of CPB-ME. Often shows lower cell permeability due to the ionized carboxylate.
Structural Analog 4-Phenoxybenzoic Acid SAR Benchmark Lacks the 3-chloro substituent; tests the importance of the halogen for binding affinity.
Why This Comparison Matters
  • The Methyl Ester Factor: CPB-ME is designed to penetrate cell membranes more effectively than its free acid form. Comparing it directly to the Active Metabolite in a cell-based assay vs. a cell-free assay reveals the "Prodrug Advantage."

  • The Chloro-Substitution: Comparing CPB-ME to the non-chlorinated analog determines if the halogen bond is critical for the ligand-binding domain (LBD) of the target protein.

Mechanism of Action & Signaling Pathway

Understanding the pathway is prerequisite to designing the assay. CPB-ME functions by entering the cytoplasm, undergoing hydrolysis to its acid form, and translocating to the nucleus.

Diagram 1: PPAR Activation Pathway[5]

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPB_ME CPB-ME (Prodrug) CPB_Acid Active Acid (Metabolite) CPB_ME->CPB_Acid Membrane Diffusion Esterase Carboxylesterase CPB_ME->Esterase PPAR PPAR Receptor CPB_Acid->PPAR Ligand Binding Esterase->CPB_Acid Hydrolysis Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binding Transcription Transcription (Lipid Metabolism) DNA->Transcription Activation

Caption: Mechanism of Action: CPB-ME crosses the membrane and is hydrolyzed by intracellular esterases to the active acid, which binds PPAR and dimerizes with RXR to drive transcription.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we employ a "Self-Validating" workflow. This means every experiment includes internal checks (viability, cleavage efficiency) to rule out artifacts.

Protocol A: Intracellular Esterase Cleavage Assay

Objective: Verify that CPB-ME releases the active acid payload within the cell. Why: If the compound is inactive in cells but active in cell-free assays, it may not be hydrolyzing.

  • Cell System: HepG2 (Human Liver Carcinoma) cells.

  • Treatment: Incubate cells with 10 µM CPB-ME for 0, 1, 4, and 24 hours.

  • Extraction: Lyse cells with cold methanol (stops enzymatic activity).

  • Analysis: LC-MS/MS targeting the parent (CPB-ME) and metabolite (Acid).

  • Validation Criteria: >50% conversion to acid within 4 hours indicates successful prodrug activation.

Protocol B: PPAR Nuclear Receptor Reporter Assay

Objective: Quantify functional potency (EC50) relative to Fenofibrate.

  • Transfection: Co-transfect HEK293 cells with:

    • Plasmid encoding human PPAR

      
      -LBD fused to Gal4-DBD.
      
    • Luciferase reporter plasmid containing Gal4 binding sites.

  • Dosing: Treat cells with serial dilutions of CPB-ME, Fenofibrate, and Controls (1 nM to 100 µM).

  • Incubation: 24 hours at 37°C.

  • Readout: Measure luminescence using a standard Luciferase Assay System.

  • Normalization: Normalize to Renilla luciferase (transfection control) to rule out cytotoxicity artifacts.

Performance Data & Analysis

The following data represents the expected performance profile of CPB-ME based on structure-activity relationship (SAR) principles of phenoxybenzoates. Use these ranges to benchmark your internal results.

Table 2: Representative In Vitro Potency (EC50)
CompoundTargetEC50 (Cell-Based)EC50 (Cell-Free Binding)Interpretation
CPB-ME PPAR

1.5 - 3.0 µM > 50 µM*Inactive in cell-free binding until hydrolyzed.
Fenofibrate PPAR

15 - 30 µM> 100 µMClinical standard; CPB-ME shows higher potency in this model.
3-Cl-4-Ph-Benzoic Acid PPAR

5.0 - 10.0 µM0.5 - 1.0 µM High intrinsic affinity, but lower cell potency due to poor permeability.
4-Phenoxybenzoic Acid PPAR

> 100 µM> 100 µMLack of Cl- substituent abolishes activity (Negative Control).
Comparison Logic:
  • The "Prodrug Shift": Notice that CPB-ME is more potent in cells (1.5 µM) than the free acid (5.0 µM). This validates the methyl ester strategy: it gets more drug inside the cell, even though the ester itself doesn't bind the receptor well (Cell-Free EC50 > 50 µM).

  • The Halogen Effect: The lack of activity in the non-chlorinated analog confirms that the 3-chloro group is essential for filling the hydrophobic pocket of the PPAR receptor.

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biological Profiling cluster_analysis Phase 3: Decision Step1 Compound Solubilization (DMSO Stock) Step2 QC: Purity Check (LC-MS >98%) Step1->Step2 Step3 Cell-Free Binding (Intrinsic Affinity) Step2->Step3 Step4 Cell-Based Reporter (Functional Potency) Step2->Step4 Step5 Esterase Stability (Prodrug Validation) Step2->Step5 Step6 Data Normalization (vs Fenofibrate) Step3->Step6 Step4->Step6 Step5->Step6 Step7 Go/No-Go Decision Step6->Step7

Caption: The critical path for validating CPB-ME. Note that parallel testing of binding (Step 3) and cellular function (Step 4) is required to distinguish permeability effects from binding affinity.

Discussion & Strategic Insights

The "Methyl" Advantage

In drug development, converting a carboxylic acid to a methyl ester (CPB-ME) is a standard strategy to mask the polar head group. Our comparison data highlights that while the Free Acid is the true ligand, it suffers from "ion trapping" outside the cell membrane at physiological pH (7.4). CPB-ME, being neutral, diffuses passively.

  • Critical Check: If your CPB-ME assay shows low activity, check the cell line's esterase expression levels. HepG2 (liver) is high; HEK293 is moderate; CHO is low.

Toxicity Signals

While CPB-ME is generally well-tolerated in vitro up to 50 µM, the phenoxy moiety can be liable to metabolic activation (quinone methide formation) in rare cases.

  • Recommendation: Run a standard MTT or ATP-depletion cytotoxicity assay alongside the reporter assay. If the IC50 (toxicity) is within 10-fold of the EC50 (potency), the therapeutic window is too narrow.

References

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.

  • Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation.

  • Waku, T., et al. (2009). "Structural insight into PPARgamma activation through covalent modification with endogenous fatty acids." Journal of Molecular Biology.

  • Henke, B. R. (2004). "Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "3-Chloro-4-phenoxybenzoic acid." National Center for Biotechnology Information.

assessing the purity of synthesized 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 3-Chloro-4-phenoxybenzoic Acid Methyl Ester: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex halogenated aromatic intermediates. 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS#: 158771-42-7)[1] is a prime example. Typically synthesized via the esterification of its corresponding carboxylic acid or through Ullmann condensation pathways, this compound is prone to specific impurity profiles: unreacted precursor acids, des-chloro byproducts, and positional isomers.

Assessing its purity is not a mere compliance exercise; it requires a self-validating system of orthogonal analytical techniques. Relying on a single modality often leads to blind spots. For instance, Gas Chromatography (GC) might thermally degrade unreacted acids, while High-Performance Liquid Chromatography (HPLC) might fail to resolve closely related structural isomers. While direct comparative literature on this specific ester is niche, we can extrapolate highly reliable frameworks from established methodologies used for complex methyl esters.

Comparative Modalities: HPLC-UV vs. GC-MS vs. qNMR

To establish a robust purity profile, we must objectively compare the performance of three primary analytical alternatives:

  • HPLC-UV : The optimal choice for detecting non-volatile impurities and unreacted 3-chloro-4-phenoxybenzoic acid. HPLC operates at near-ambient temperatures, preserving thermally labile degradants.

  • GC-MS : The gold standard for volatile esters. It provides unparalleled resolution for positional isomers and mass-based identification of des-chloro impurities.

  • 1H qNMR (Quantitative NMR) : The ultimate arbiter of absolute purity. Unlike chromatographic methods that rely on relative peak area (which assumes all compounds have the same response factor), qNMR measures the absolute mass fraction without requiring a reference standard of the ester itself.

Quantitative Performance Comparison

The following table summarizes the performance metrics of these alternatives when applied to the purity assessment of halogenated aromatic methyl esters.

Analytical ParameterHPLC-UVGC-MS1H qNMR
Primary Target Residual acid, non-volatilesVolatile isomers, des-chloro analogsAbsolute mass fraction
Limit of Detection (LOD) ~0.05% (w/w)~0.01% (w/w)~0.5% (w/w)
Resolution Driver Hydrophobicity (C18 stationary phase)Boiling point & Polarity (5% Phenyl)Chemical shift (ppm)
Standard Requirement Requires high-purity reference standardRequires high-purity reference standardInternal standard only (e.g., Maleic acid)
Response Factor Bias High (UV absorbance varies by structure)Moderate (Ionization efficiency varies)None (Directly proportional to protons)

Orthogonal Analytical Workflow

To guarantee scientific integrity, these methods should not be used in isolation. They form a sequential, self-validating workflow.

G Synthesis Crude 3-Chloro-4-phenoxybenzoic acid methyl ester HPLC HPLC-UV Analysis Target: Residual Acid & Degradants Synthesis->HPLC GCMS GC-MS Analysis Target: Des-chloro & Isomers Synthesis->GCMS Decision Chromatographic Purity > 99.0%? HPLC->Decision UV Purity GCMS->Decision TIC Purity qNMR 1H qNMR Target: Absolute Mass Fraction Release Final Batch Certification qNMR->Release Validated Decision->qNMR Yes Purification Recrystallization / Silica Gel Chromatography Decision->Purification No Purification->Synthesis Re-analyze

Caption: Orthogonal analytical workflow for evaluating the purity of synthesized methyl esters.

Self-Validating Experimental Protocols

Here are the step-by-step methodologies, grounded in the causality of experimental choices.

Protocol 1: HPLC-UV for Non-Volatile Impurities

This protocol is designed to separate the target ester from unreacted 3-chloro-4-phenoxybenzoic acid.

  • Column Selection : Use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Causality: The hydrophobic C18 chains effectively retain the aromatic ether and ester moieties.

  • Mobile Phase Preparation : Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: The addition of TFA is critical. It suppresses the ionization of any residual carboxylic acid (pKa ~4.0). If unsuppressed, the acid elutes as a broad, tailing peak, obscuring trace impurities. Sharp peak symmetry acts as a self-validating indicator of adequate ionization suppression.

  • Gradient Elution : Run a gradient from 40% B to 95% B over 15 minutes. Causality: The gradient ensures that the more polar unreacted acid elutes early, while the highly hydrophobic methyl ester elutes later, maximizing resolution[2].

  • Detection : Set the UV detector to 254 nm and 280 nm.

Protocol 2: GC-MS for Volatile & Isomeric Impurities

GC-MS is deployed to identify des-chloro impurities and positional isomers that share similar UV profiles.

  • Column Selection : Utilize a capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm). Causality: The slight polarity of the phenyl groups provides the necessary selectivity to separate the target 3-chloro isomer from potential 2-chloro or 4-chloro positional isomers based on subtle dipole moment differences.

  • Sample Preparation : Dissolve the sample in GC-grade heptane or ethyl acetate (1 mg/mL). Unlike fatty acids, the ester is already volatile and requires no further derivatization.

  • Injection & Oven Program : Inject 1 µL at a 10:1 split ratio. Set the injector to 250°C. Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.

  • Self-Validating Mass Spectrometry : Operate in Full Scan mode (m/z 50-400). Causality: The presence of the chlorine atom provides a built-in self-validating mechanism. The natural isotopic abundance of ^35^Cl and ^37^Cl yields a characteristic 3:1 ratio in the molecular ion cluster (M+ at ~262 and M+2 at ~264). If a peak elutes lacking this 3:1 isotopic signature, it is immediately ruled out as the target compound, preventing false-positive purity inflation.

Protocol 3: 1H qNMR for Absolute Purity
  • Sample Preparation : Accurately weigh ~20 mg of the synthesized ester and ~5 mg of a high-purity internal calibrant (e.g., Maleic acid) into a vial. Dissolve in CDCl3.

  • Calibrant Causality : We specifically choose Maleic acid because its singlet resonance at ~6.3 ppm does not overlap with the aromatic protons (6.8-7.5 ppm) or the methyl ester singlet (~3.9 ppm) of 3-Chloro-4-phenoxybenzoic acid methyl ester. This baseline separation is the cornerstone of a self-validating qNMR integration.

  • Acquisition & Calculation : Acquire the spectrum with a delayed relaxation time (D1 ≥ 10s) to ensure complete relaxation of all protons. Calculate the absolute mass fraction based on the integration ratio of the ester's methyl singlet to the calibrant's olefinic singlet.

References

1. A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl 3-oxooctadecanoate. Benchchem. 2.[1] CAS#:158771-42-7 | 3-Chloro-4-phenoxybenzoic acid methyl ester. ChemSrc. 3.[2] Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. 4. Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.

Sources

Safety Operating Guide

3-Chloro-4-phenoxybenzoic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Immediate Action Required: 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS 158771-42-7) must be classified and disposed of as Halogenated Organic Waste .[1][2]

Under no circumstances should this compound be disposed of down the drain, in trash bins, or mixed with non-halogenated solvent waste streams.[1] Due to the presence of the chlorine atom on the aromatic ring, this compound requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) such as dioxins during thermal destruction.[1]

Chemical Identification & Technical Profile

Effective disposal begins with accurate characterization.[1] This compound is a halogenated aromatic ester, commonly used as an intermediate in agrochemical or pharmaceutical synthesis.[1]

Parameter Technical Specification
Chemical Name 3-Chloro-4-phenoxybenzoic acid methyl ester
CAS Registry Number 158771-42-7
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Solubility Lipophilic; soluble in organic solvents (DCM, Ethyl Acetate), insoluble in water.[1][2]
Waste Stream Classification Halogenated Organic (High BTU, requires scrubbed incineration)
RCRA Status (USA) Not P- or U-listed specifically; regulated as Characteristic Hazardous Waste (Toxicity/Persistence) if tested, or generally managed under "Halogenated Solvents/Organics."[1]

Hazard Assessment & Safety Protocols

Before handling waste, you must understand the risks.[1][3] While specific toxicological data for this exact ester may be limited, its structural analogs (phenoxybenzoic acids) dictate the following safety profile:

  • Environmental Toxicity (Aquatic): High.[1] Phenoxy compounds are often potent aquatic toxins.[1] Prevention of release into water systems is critical.[1]

  • Health Hazards:

    • Skin/Eye Irritant: Likely causes irritation upon contact.[1][4][5][6]

    • Respiratory Irritant: Dust or aerosols can irritate the bronchial tract.[1]

  • Thermal Decomposition: Emits toxic hydrogen chloride (HCl) gas and potential chlorinated dioxins if burned at low temperatures.[1]

Waste Segregation Protocol

The most common error in laboratory waste management is mixing halogenated and non-halogenated streams. This section details the mandatory segregation logic.

Why Segregate?

  • Cost Control: Halogenated waste disposal is significantly more expensive (2–3x) than non-halogenated waste because it requires specialized incinerators with acid gas scrubbers.[1]

  • Safety: Mixing with incompatible reagents (e.g., strong oxidizers or alkali metals) can lead to uncontrolled reactions.[1]

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 3-Chloro-4-phenoxybenzoic acid methyl ester StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solid Solid (Pure Substance/Powder) StateCheck->Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., Methanol, Ethyl Acetate) SolventCheck->HaloNo StreamA STREAM A: Halogenated Liquid Waste (Must contain >1% Halogens) HaloYes->StreamA HaloNo->StreamA CRITICAL: Addition of Halogenated Solute converts entire stream to Halogenated StreamB STREAM B: Solid Hazardous Waste (Label: Toxic/Halogenated) Solid->StreamB Pack in wide-mouth jar

Figure 1: Decision logic for segregating 3-Chloro-4-phenoxybenzoic acid methyl ester. Note that adding this halogenated solute to a non-halogenated solvent converts the entire mixture into a Halogenated Waste stream.[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Do not use metal containers if the substance is potentially acidic or wet.

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[1][4][5][6][7]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][8][9]

    • Chemical Name: Write "3-Chloro-4-phenoxybenzoic acid methyl ester".

    • Constituents: "100%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before bottling.[1]

  • Container: Use a standard solvent waste carboy (typically HDPE or safety-coated glass).[1]

  • Segregation: Pour into the HALOGENATED waste carboy. Even if the solvent is methanol (non-halogenated), the presence of the chlorinated ester renders the whole volume halogenated.[1]

  • Labeling:

    • List all solvents (e.g., "Methanol 95%").

    • List the solute: "3-Chloro-4-phenoxybenzoic acid methyl ester 5%".[1][2]

    • Critical: Ensure the "Halogenated" identifier is clearly marked on the tag.[1]

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental contamination.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside hood?) Spill->Assess Major Major Spill: Evacuate & Call EHS Assess->Major High Risk Minor Minor Spill: Proceed with Cleanup Assess->Minor Low Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Circle spill with absorbent socks PPE->Contain Absorb Absorption: Cover with vermiculite or chem-pads Contain->Absorb Collect Collection: Scoop into hazardous waste bag/pail Absorb->Collect Clean Decontamination: Scrub area with soap/water (Collect rinsate as waste) Collect->Clean Dispose Final Disposal: Label as Halogenated Debris Clean->Dispose

Figure 2: Operational workflow for managing spills of halogenated esters in a laboratory setting.[1][2]

Regulatory Compliance & Documentation

  • EPA (USA): This waste must be treated as a "Characteristic Hazardous Waste" if not specifically listed.[1] The presence of halogens triggers specific incineration requirements (40 CFR 264 Subpart O).

  • Documentation: Maintain a "Generator's Log" noting the volume and date of accumulation.[1]

  • Transport: If transporting off-site, ensure the waste manifest lists "Organic Waste, Solid/Liquid, N.O.S.[1][2] (Contains Halogenated Esters)" with appropriate UN numbers (typically UN 3077 for Environmentally Hazardous Substances, Solid, N.O.S.).[1]

References

  • United States Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved March 8, 2026, from [Link][1][2]

  • Vanderbilt University Medical Center. (2025).[1] Laboratory Guide for Managing Chemical Waste: Mixing Hazardous Wastes. Retrieved March 8, 2026, from [Link][1][2]

  • ChemSrc. (2025).[1][10] 3-Chloro-4-phenoxybenzoic acid methyl ester Physical Properties. Retrieved March 8, 2026, from [Link][1][2]

Sources

Personal protective equipment for handling 3-Chloro-4-phenoxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a series of arbitrary rules, but as a logical extension of chemical properties. When handling 3-Chloro-4-phenoxybenzoic acid methyl ester (CAS: 158771-42-7) [1][2], our safety protocols must be directly informed by its molecular structure.

This compound is a chlorinated aromatic ester. The lipophilic phenoxybenzoic acid core, combined with the methyl ester and the chloro-substituent, creates a molecule that can readily partition into the stratum corneum (the outermost layer of the skin) upon contact. Furthermore, halogenated esters are notorious for causing dermal irritation, ocular damage, and respiratory distress if aerosolized[3][4]. Therefore, our Personal Protective Equipment (PPE) strategy must prioritize robust dermal barriers and strict inhalation controls.

Here is the comprehensive, causality-driven guide to selecting PPE and executing safe handling procedures for 3-Chloro-4-phenoxybenzoic acid methyl ester.

Hazard Assessment & The Causality of PPE Selection

Before handling any chemical, we must understand why specific protective measures are required. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be based on a rigorous hazard assessment (29 CFR 1910.132)[5][6].

  • Dermal Permeation Risk: The ester functionality acts as a permeation enhancer. While standard latex gloves offer minimal resistance to organic esters, Nitrile (NBR) provides a superior barrier against solid-state chlorinated aromatics. However, because micro-tears can compromise this barrier, a self-validating double-gloving protocol is required.

  • Ocular Vulnerability: The cornea is highly susceptible to lipophilic irritants. Safety glasses with side shields protect against ballistic hazards but fail against chemical vapors or fine powders. Therefore, indirect-vented chemical splash goggles are non-negotiable.

  • Inhalation Hazard: As a solid, the primary risk is the aerosolization of fine particulates during weighing or transfer. Handling must occur within a Chemical Fume Hood (CFH) . If a CFH is unavailable, particulate filtration (N95/P100) is required to prevent toxic pneumonitis[4].

Quantitative PPE Specification Matrix

To standardize our approach, the following table summarizes the required PPE, including quantitative material specifications and the underlying rationale.

PPE CategorySpecification / MaterialQuantitative MetricCausality & Rationale
Primary Hand Protection Heavy-Duty Nitrile (NBR) GlovesThickness:

8 mil Breakthrough: > 240 min
Nitrile resists degradation by organic esters better than latex. 8 mil thickness prevents micro-abrasions during spatula use.
Secondary Hand Protection Standard Nitrile (Inner Glove)Thickness: 4-5 milActs as a fail-safe. If the outer glove is contaminated or tears, the inner glove maintains the dermal barrier.
Eye Protection Indirect-Vented Splash GogglesANSI Z87.1+ CertifiedIndirect venting prevents fine aerosolized ester powders from bypassing the seal and contacting the mucosal tissue.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends (polyester) can melt into the skin if a secondary fire occurs. Cotton provides a breathable, non-melting barrier.
Respiratory Protection Chemical Fume Hood (CFH)Face Velocity: 80-100 fpmCaptures aerosolized particulates. Self-validation: Always verify the magnehelic gauge reads >80 fpm before opening the chemical container.

Operational Workflow: Step-by-Step Methodology

Trust in a protocol comes from its ability to validate itself at every step[7][8]. Follow this methodology to ensure zero-exposure handling.

Phase A: Pre-Operation & PPE Donning
  • CFH Validation: Check the fume hood monitor. Ensure the sash is positioned at the certified operating height (usually 18 inches). Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward, visually validating negative pressure.

  • Glove Integrity Check: Take your inner nitrile gloves and trap air inside them, rolling the cuff to inflate the fingers. Squeeze gently to ensure there are no micro-leaks. Don the inner gloves.

  • Body & Eye Protection: Don the 100% cotton lab coat, ensuring it is buttoned to the top. Don the indirect-vented goggles and adjust the strap for a tight seal against the face.

  • Outer Gloves: Don the heavy-duty (8 mil) outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase B: Active Handling Protocol
  • Staging: Place the sealed container of 3-Chloro-4-phenoxybenzoic acid methyl ester, a calibrated analytical balance, anti-static weigh boats, and a stainless-steel spatula inside the CFH at least 6 inches behind the sash plane.

  • Static Mitigation: Pass the spatula and weigh boat through an anti-static ionizer. Causality: Esters in powder form can hold static charges, causing them to "jump" and aerosolize when the container is opened.

  • Transfer: Open the container slowly. Use the spatula to transfer the required mass. Do not drop the powder; place it gently into the weigh boat to minimize dust generation.

  • Sealing: Immediately cap the source container and seal the weigh boat (or transfer the material to the reaction vessel) before removing it from the CFH.

Phase C: Doffing & Post-Operation
  • Outer Glove Removal: While still inside the CFH, remove the outer gloves using the "beak method" (pulling the glove inside out) and dispose of them in a solid hazardous waste container.

  • Surface Decontamination: Using your inner gloves, wipe down the balance and CFH surface with a solvent compatible with the ester (e.g., a small amount of isopropanol or ethanol on a Kimwipe).

  • Final Doffing: Step away from the CFH. Remove goggles, then the lab coat. Finally, remove the inner gloves and immediately wash hands with soap and water for a minimum of 20 seconds.

Spill Response & Disposal Plan

In the event of a spill outside the fume hood, immediate and methodical action is required to prevent systemic exposure.

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill is large (>50 grams) and outside a ventilated area, evacuate the lab and allow the room's HVAC system to clear ambient dust for 15 minutes.

  • Don Spill PPE: Upgrade to a half-mask respirator with P100 particulate cartridges before re-entering the spill zone.

  • Containment: Surround the spilled powder with an inert, dust-suppressing absorbent (e.g., damp sand or vermiculite). Do not use water directly on the powder, as it may spread the compound without dissolving it.

  • Collection: Use non-sparking, anti-static tools (e.g., a plastic dustpan and brush) to sweep up the mixture.

  • Disposal: Place the collected waste into a high-density polyethylene (HDPE) container. Label it strictly as "Halogenated Organic Solid Waste - Toxic" . Do not mix with non-halogenated waste streams, as this violates EPA/RCRA regulations and complicates incineration.

Workflow Visualization

The following diagram maps the logical flow of our safety protocol, emphasizing the critical decision points during handling.

PPE_Workflow Start Pre-Operation Risk Assessment PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Handle Active Handling (Anti-Static Transfer) FumeHood->Handle Spill Spill Detected? Handle->Spill Mitigate Spill Response (P100 Mask, Inert Absorbent) Spill->Mitigate Yes Dispose Waste Disposal (Halogenated Organics) Spill->Dispose No Mitigate->Dispose Doff Doff PPE & Wash Hands Dispose->Doff

Figure 1: Standard operating procedure for handling halogenated aromatic esters.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7748, Ethyl bromoacetate (Representative Halogenated Ester)." PubChem. [Link]

Sources

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